molecular formula C24H40N7O20P3S2 B15546680 (2R)-sulfonatepropionyl-CoA

(2R)-sulfonatepropionyl-CoA

Cat. No.: B15546680
M. Wt: 903.7 g/mol
InChI Key: GJGCZNMXHKQRSE-AGCMQPJKSA-N
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Description

(2R)-sulfonatepropionyl-CoA is a useful research compound. Its molecular formula is C24H40N7O20P3S2 and its molecular weight is 903.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H40N7O20P3S2

Molecular Weight

903.7 g/mol

IUPAC Name

(2R)-1-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-1-oxopropane-2-sulfonic acid

InChI

InChI=1S/C24H40N7O20P3S2/c1-12(56(44,45)46)23(36)55-7-6-26-14(32)4-5-27-21(35)18(34)24(2,3)9-48-54(42,43)51-53(40,41)47-8-13-17(50-52(37,38)39)16(33)22(49-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,33-34H,4-9H2,1-3H3,(H,26,32)(H,27,35)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)(H,44,45,46)/t12-,13-,16-,17-,18+,22-/m1/s1

InChI Key

GJGCZNMXHKQRSE-AGCMQPJKSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic (2R)-Sulfopropionyl-CoA: A Technical Exploration of its Putative Biological Significance and a Detailed Look into the Analogous Metabolism of 3-Sulfinopropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the biological role of (2R)-sulfopropionyl-CoA remains largely uncharacterized in publicly available scientific literature, the study of analogous sulfur-containing acyl-CoA molecules provides a valuable framework for understanding its potential functions. This technical guide explores the known biological significance, metabolic pathways, and enzymatic interactions of a closely related compound, 3-sulfinopropionyl-CoA (3SP-CoA). The metabolism of 3SP-CoA, particularly its role in the degradation of 3,3'-dithiodipropionate (DTDP) by the bacterium Advenella mimigardefordensis, offers a compelling model for the potential biological activities of other sulfonated acyl-CoAs. This document provides a comprehensive overview of the metabolic pathway involving 3SP-CoA, quantitative data on key enzymatic reactions, detailed experimental protocols, and visual representations of the underlying biochemical processes to facilitate further research in this area.

Introduction: The Uncharted Territory of (2R)-Sulfopropionyl-CoA

An extensive review of the current scientific literature reveals a notable absence of information regarding the specific biological role, metabolic pathways, or enzymatic interactions of (2R)-sulfopropionyl-CoA. This suggests that this particular stereoisomer may be a rare metabolite, a synthetic compound not yet studied in biological systems, or its significance is yet to be discovered.

In the absence of direct data, this guide will focus on a well-characterized, structurally and functionally related molecule: 3-sulfinopropionyl-coenzyme A (3SP-CoA) . The study of 3SP-CoA provides a robust foundation for researchers interested in the broader field of sulfur-containing acyl-CoA metabolism and may offer insights into the potential, yet undiscovered, roles of molecules like (2R)-sulfopropionyl-CoA.

The Biological Role and Metabolic Pathway of 3-Sulfinopropionyl-CoA

3-Sulfinopropionyl-CoA is a key intermediate in the catabolism of 3,3'-dithiodipropionate (DTDP), a sulfur-containing dicarboxylic acid. The bacterium Advenella mimigardefordensis DPN7T utilizes DTDP as a sole carbon and energy source, and the degradation pathway proceeds through 3SP-CoA.

The metabolic cascade begins with the cleavage of DTDP into two molecules of 3-mercaptopropionate (B1240610) (3MP). Subsequently, 3MP is oxidized to 3-sulfinopropionate (3SP). The activation of 3SP to its coenzyme A thioester, 3SP-CoA, is a critical step, catalyzed by a succinyl-CoA ligase. The final step in this specific pathway is the desulfination of 3SP-CoA by the enzyme 3-sulfinopropionyl-CoA desulfinase, which yields propionyl-CoA and sulfite (B76179). The resulting propionyl-CoA can then enter central metabolism.

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DTDP_Degradation_Pathway DTDP 3,3'-Dithiodipropionate (DTDP) ThreeMP 3-Mercaptopropionate (3MP) DTDP->ThreeMP Disulfide Reductase ThreeSP 3-Sulfinopropionate (3SP) ThreeMP->ThreeSP Dioxygenase ThreeSP_CoA 3-Sulfinopropionyl-CoA (3SP-CoA) ThreeSP->ThreeSP_CoA Succinyl-CoA Ligase Propionyl_CoA Propionyl-CoA ThreeSP_CoA->Propionyl_CoA 3SP-CoA Desulfinase Sulfite Sulfite (SO3^2-) ThreeSP_CoA->Sulfite Central_Metabolism Central Metabolism Propionyl_CoA->Central_Metabolism

Figure 1: Degradation pathway of 3,3'-dithiodipropionate (DTDP).

Quantitative Data

The enzymatic conversion of 3-sulfinopropionyl-CoA to propionyl-CoA is a key regulatory point in the DTDP degradation pathway. The kinetic parameters of the responsible enzyme, 3-sulfinopropionyl-CoA desulfinase (AcdDPN7) from A. mimigardefordensis, have been determined.

EnzymeSubstrateKm (mM)Vmax (μmol min-1 mg-1)Source
3-Sulfinopropionyl-CoA Desulfinase (AcdDPN7)3-Sulfinopropionyl-CoA0.0134.19[1]

Table 1: Kinetic parameters of 3-sulfinopropionyl-CoA desulfinase.[1]

Experimental Protocols

Synthesis of 3-Sulfinopropionyl-CoA

As 3-sulfinopropionyl-CoA is not commercially available, its synthesis is a prerequisite for enzymatic assays.

Protocol:

  • Synthesis of 3-Sulfinopropionate (3SP): 3SP can be synthesized from 3-mercaptopropionic acid through oxidation. A common method involves the oxidation of 3-mercaptopropionic acid with hydrogen peroxide.

  • Activation to 3SP-CoA: The enzymatic synthesis of 3SP-CoA can be achieved using a CoA ligase. For instance, the succinate-CoA ligase (SucCD) from E. coli can be utilized to activate 3SP in the presence of ATP and Coenzyme A. The reaction mixture typically contains 1 mM ATP, 10 mM MgCl2, 1 mM CoA, and 5 mM 3SP.[2] The formation of 3SP-CoA can be monitored by HPLC.

Assay for 3-Sulfinopropionyl-CoA Desulfinase Activity

The activity of 3-sulfinopropionyl-CoA desulfinase can be measured using a continuous spectrophotometric assay. This assay is based on the detection of the sulfite produced, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be monitored at 412 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 0.2 mM DTNB, and varying concentrations of 3-sulfinopropionyl-CoA (e.g., 0.0025 mM to 0.2 mM).[3]

  • Enzyme Addition: The reaction is initiated by the addition of the purified 3-sulfinopropionyl-CoA desulfinase enzyme (1-10 µg).[2]

  • Spectrophotometric Measurement: The increase in absorbance at 412 nm is monitored continuously. The rate of the reaction is calculated using the molar extinction coefficient of the product (14,150 M-1 cm-1).[4]

  • Data Analysis: The kinetic parameters (Km and Vmax) can be determined by fitting the initial rate data to the Michaelis-Menten equation.

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Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Buffer Prepare Reaction Buffer (50 mM Tris-HCl, pH 7.4) Mix_Reagents Mix Buffer, DTNB, and 3SP-CoA in Cuvette Prepare_Buffer->Mix_Reagents Prepare_DTNB Prepare DTNB Solution (0.2 mM) Prepare_DTNB->Mix_Reagents Prepare_Substrate Synthesize & Purify 3-Sulfinopropionyl-CoA Prepare_Substrate->Mix_Reagents Prepare_Enzyme Purify 3SP-CoA Desulfinase Initiate_Reaction Add Purified Enzyme to Initiate Reaction Prepare_Enzyme->Initiate_Reaction Mix_Reagents->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 412 nm Spectrophotometrically Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Plot_Data Plot Rates vs. Substrate Concentration Calculate_Rates->Plot_Data Determine_Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Plot_Data->Determine_Kinetics

Figure 2: Experimental workflow for the 3SP-CoA desulfinase assay.
Cultivation of Advenella mimigardefordensis and Enzyme Purification

For the production of 3-sulfinopropionyl-CoA desulfinase, recombinant expression in E. coli is a common approach.

Protocol:

  • Bacterial Strain and Plasmid: The gene encoding 3-sulfinopropionyl-CoA desulfinase from A. mimigardefordensis DPN7T can be cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cultivation: The recombinant E. coli is cultivated in a suitable medium (e.g., LB medium) at 37°C. Protein expression is induced by the addition of IPTG when the culture reaches a certain optical density (e.g., OD600 of 0.5-0.8). The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to enhance the yield of soluble protein.

  • Cell Lysis and Purification: The cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization. The enzyme, often engineered with a purification tag (e.g., His-tag), is then purified from the cell-free extract using affinity chromatography (e.g., Ni-NTA chromatography). Further purification steps, such as size-exclusion chromatography, can be employed to achieve higher purity.

Quantitative Analysis of Acyl-CoA Thioesters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA thioesters in biological samples.

Protocol:

  • Sample Extraction: Acyl-CoAs are extracted from bacterial cells or tissues using a cold solvent mixture, typically containing an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer to quench enzymatic activity and precipitate proteins.

  • Chromatographic Separation: The extracted acyl-CoAs are separated by reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the specific acyl-CoA and monitoring a characteristic fragment ion, which provides high selectivity and sensitivity.

  • Quantification: Absolute quantification is typically achieved using a stable isotope-labeled internal standard for each acyl-CoA of interest. A calibration curve is generated using known concentrations of the analytical standards.

Conclusion and Future Directions

While the biological role of (2R)-sulfopropionyl-CoA remains to be elucidated, the study of its analogue, 3-sulfinopropionyl-CoA, provides a valuable starting point for future investigations. The detailed metabolic pathway, quantitative enzyme kinetics, and experimental protocols presented in this guide offer a comprehensive resource for researchers in the fields of microbiology, biochemistry, and drug development.

Future research should aim to:

  • Investigate the natural occurrence of (2R)-sulfopropionyl-CoA: Employing sensitive analytical techniques like LC-MS/MS to screen various biological samples for the presence of this molecule.

  • Explore the enzymatic synthesis and degradation of (2R)-sulfopropionyl-CoA: Identify potential enzymes that may act on this substrate.

  • Elucidate the physiological consequences of (2R)-sulfopropionyl-CoA accumulation or depletion: This could involve genetic manipulation of putative metabolic pathways in model organisms.

By building upon the knowledge of related sulfur-containing acyl-CoAs, the scientific community can begin to unravel the mysteries surrounding (2R)-sulfopropionyl-CoA and its potential role in biology.

References

Navigating the Crossroads of Metabolism: A Technical Guide to Propionyl-CoA and its Sulfonated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the metabolic pathways involving propionyl-CoA, a critical intermediate in cellular metabolism. It addresses the initial inquiry regarding a "(2R)-sulfonatepropionyl-CoA metabolic pathway" by clarifying the current state of scientific knowledge and then delves into the well-established and clinically significant metabolism of propionyl-CoA. This document is intended to serve as a detailed resource, offering insights into the enzymatic reactions, regulatory mechanisms, and clinical implications of these pathways. Furthermore, it provides structured quantitative data and detailed experimental protocols to support further research and drug development efforts in this area.

Addressing the Query: The this compound Metabolic Pathway

An extensive review of the current scientific literature reveals no established metabolic pathway specifically for a compound named "this compound." However, research in bacterial systems has identified pathways for closely related sulfonated molecules, notably 3-sulfinopropionyl-CoA (3SP-CoA). The catabolism of 3,3′-dithiodipropionate (DTDP) in some bacteria proceeds through 3SP-CoA, which is then converted to propionyl-CoA and sulfite (B76179) by the enzyme 3-sulfinopropionyl-CoA desulfinase. This suggests that while a specific "this compound" pathway is not documented, the metabolism of sulfonated propionyl-CoA derivatives does occur in certain biological contexts, representing a potential area for further investigation.

The Central Role of Propionyl-CoA Metabolism

Propionyl-CoA is a three-carbon thioester that serves as a crucial junction point in cellular metabolism. Its proper processing is vital for energy production and the synthesis of essential biomolecules.

Sources of Propionyl-CoA

Propionyl-CoA is generated from a variety of catabolic processes:

  • Odd-Chain Fatty Acid Oxidation: The final round of β-oxidation of fatty acids with an odd number of carbons yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[1][2][3]

  • Amino Acid Catabolism: The breakdown of the essential amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA.[4][5][6]

  • Cholesterol Side-Chain Oxidation: The degradation of the cholesterol side chain can also lead to the formation of propionyl-CoA.[7]

cluster_sources Sources of Propionyl-CoA Odd-Chain Fatty Acids Odd-Chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-Chain Fatty Acids->Propionyl-CoA β-Oxidation Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA Catabolism Cholesterol Cholesterol Cholesterol->Propionyl-CoA Side-Chain Oxidation

Figure 1: Major sources of propionyl-CoA.
Metabolic Fates of Propionyl-CoA

The primary fate of propionyl-CoA in mammals is its conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This is primarily achieved through the methylmalonyl-CoA pathway . In some bacteria and fungi, an alternative pathway, the methylcitrate cycle , is utilized to process propionyl-CoA.[4][8]

This pathway involves three key enzymatic steps that take place in the mitochondria:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.[9]

  • Epimerization: Methylmalonyl-CoA racemase converts (S)-methylmalonyl-CoA to its (R)-epimer.

  • Isomerization: Methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.[10]

Propionyl-CoA Propionyl-CoA S-Methylmalonyl-CoA S-Methylmalonyl-CoA Propionyl-CoA->S-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) + Biotin, ATP, HCO3- R-Methylmalonyl-CoA R-Methylmalonyl-CoA S-Methylmalonyl-CoA->R-Methylmalonyl-CoA Methylmalonyl-CoA Racemase Succinyl-CoA Succinyl-CoA R-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase + Vitamin B12 TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Figure 2: The methylmalonyl-CoA pathway.

In certain microorganisms, the accumulation of propionyl-CoA can be toxic. The methylcitrate cycle serves as a detoxification and metabolic pathway.[8] Key steps include:

  • Condensation: Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, catalyzed by 2-methylcitrate synthase .

  • Dehydration and Hydration: 2-methylcitrate dehydratase and 2-methylisocitrate dehydratase convert 2-methylcitrate to 2-methylisocitrate.

  • Cleavage: 2-methylisocitrate lyase cleaves 2-methylisocitrate into succinate (B1194679) and pyruvate.[8][11]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the methylmalonyl-CoA pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxOrganism
Propionyl-CoA Carboxylase (PCC)Propionyl-CoA0.29 mM[12]-Human
Bicarbonate3.0 mM[9]-Human
ATP0.08 mM[9]-Human
Methylmalonyl-CoA Mutase(R)-Methylmalonyl-CoA--Human

Table 2: Cellular Metabolite Concentrations

MetaboliteTissue/Cell TypeConcentration Range
Propionyl-CoAEscherichia coliLevels can increase 6- to 30-fold upon propionate (B1217596) feeding[13]
Methylmalonyl-CoAEscherichia coliLevels can increase 3.7- to 6.8-fold upon propionate feeding[13]

Note: Cellular concentrations of acyl-CoAs are dynamic and vary significantly based on metabolic state and tissue type.

Experimental Protocols

Assay of Propionyl-CoA Carboxylase (PCC) Activity

This protocol is based on the measurement of substrate-specific 14CO2 fixation.[14][15]

Materials:

  • Cell lysate (e.g., from cultured skin fibroblasts or lymphocytes)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Propionyl-CoA solution

  • ATP solution

  • MgCl2 solution

  • [14C]NaHCO3 (radiolabeled sodium bicarbonate)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing reaction buffer, ATP, and MgCl2.

  • Add the cell lysate to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding propionyl-CoA and [14C]NaHCO3.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold TCA. This will precipitate the protein and release unfixed 14CO2.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant containing the acid-stable, radiolabeled product (14C-methylmalonyl-CoA) to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the enzyme activity.

cluster_prep Sample and Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare cell lysate Prepare cell lysate Pre-incubate lysate and reaction mix at 37°C Pre-incubate lysate and reaction mix at 37°C Prepare cell lysate->Pre-incubate lysate and reaction mix at 37°C Prepare reaction mixture (Buffer, ATP, MgCl2) Prepare reaction mixture (Buffer, ATP, MgCl2) Prepare reaction mixture (Buffer, ATP, MgCl2)->Pre-incubate lysate and reaction mix at 37°C Initiate with Propionyl-CoA and [14C]NaHCO3 Initiate with Propionyl-CoA and [14C]NaHCO3 Pre-incubate lysate and reaction mix at 37°C->Initiate with Propionyl-CoA and [14C]NaHCO3 Incubate at 37°C Incubate at 37°C Initiate with Propionyl-CoA and [14C]NaHCO3->Incubate at 37°C Stop reaction with TCA Stop reaction with TCA Incubate at 37°C->Stop reaction with TCA Centrifuge to pellet protein Centrifuge to pellet protein Stop reaction with TCA->Centrifuge to pellet protein Transfer supernatant to scintillation vial Transfer supernatant to scintillation vial Centrifuge to pellet protein->Transfer supernatant to scintillation vial Measure radioactivity Measure radioactivity Transfer supernatant to scintillation vial->Measure radioactivity Normalize to protein concentration Normalize to protein concentration Measure radioactivity->Normalize to protein concentration

Figure 3: Workflow for PCC activity assay.
Quantification of Propionyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acyl-CoAs.[13][16][17]

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal standard (e.g., isotopically labeled propionyl-CoA)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

Procedure:

  • Sample Extraction: Homogenize the biological sample in cold extraction solvent containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate to pellet precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • LC Separation: Inject the supernatant onto the LC system. Use a gradient elution to separate propionyl-CoA from other metabolites.

  • MS/MS Detection: Analyze the eluent by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for propionyl-CoA and the internal standard are monitored for quantification.

  • Data Analysis: Quantify the amount of propionyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Clinical Relevance and Drug Development

Propionic Acidemia

Propionic acidemia is a rare, autosomal recessive metabolic disorder caused by a deficiency in the enzyme propionyl-CoA carboxylase (PCC).[18][19][20] This deficiency leads to the accumulation of propionyl-CoA and its toxic byproducts, such as propionic acid, methylcitrate, and 3-hydroxypropionate.[7] Clinical manifestations can be severe and include metabolic acidosis, hyperammonemia, lethargy, and neurological damage.[19] Management typically involves a strict low-protein diet to reduce the intake of precursor amino acids.[18]

Drug Development

The development of new therapies for propionic acidemia is an active area of research. Current strategies in the pipeline include:[21]

  • Gene Therapy: Aimed at delivering a functional copy of the PCCA or PCCB gene.

  • Small Molecule Activators: Drugs that can enhance the activity of the residual PCC enzyme.[22]

  • mRNA Therapy: To provide the blueprint for the synthesis of a functional PCC enzyme.

Biomarkers such as methylcitric acid and propionylcarnitine (B99956) are being evaluated for their utility in clinical trials to monitor disease progression and treatment response.[23][24]

Conclusion

While the specific metabolic pathway of "this compound" remains to be elucidated, the core metabolism of propionyl-CoA is a well-defined and clinically significant area of biochemistry. The intricate network of enzymes that process propionyl-CoA underscores its importance in maintaining metabolic homeostasis. A thorough understanding of these pathways, supported by robust quantitative data and experimental methodologies, is essential for advancing our knowledge of metabolic diseases and for the development of novel therapeutic interventions. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of propionyl-CoA metabolism and its impact on human health.

References

The Enzymatic Degradation of Sulfopropionyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic metabolism of sulfopropionyl-CoA, focusing on the key enzyme 3-sulfinopropionyl-coenzyme A (3SP-CoA) desulfinase. While the initial query specified the (2R)-sulfopropionyl-CoA stereoisomer, current research predominantly highlights the characterization of enzymes acting on the closely related 3-sulfinopropionyl-CoA. This document synthesizes the available data on the primary enzyme responsible for this metabolic step, its catalytic activity, the pathway it belongs to, and the experimental protocols for its study.

Core Enzyme: 3-Sulfinopropionyl-Coenzyme A Desulfinase (AcdDPN7)

The most extensively characterized enzyme in the metabolism of a sulfopropionyl-CoA molecule is 3-sulfinopropionyl-coenzyme A desulfinase from the betaproteobacterium Advenella mimigardefordensis strain DPN7T, designated as AcdDPN7.[1][2] This enzyme is a novel desulfinase that catalyzes the removal of a sulfur-containing group from 3SP-CoA.[1]

Structurally, AcdDPN7 is a member of the acyl-CoA dehydrogenase (Acd) superfamily.[1][2] It exists as a homotetramer with a native molecular mass of approximately 173 kDa.[1] Each subunit of the enzyme non-covalently binds one molecule of flavin adenine (B156593) dinucleotide (FAD) as a cofactor.[1] Despite its structural homology to acyl-CoA dehydrogenases, AcdDPN7 does not exhibit dehydrogenase activity.[1][3] Its primary function is the desulfination of 3SP-CoA, yielding propionyl-CoA and sulfite (B76179) (SO₃²⁻).[1] The crystal structure of the apoenzyme has been resolved at 1.89 Å resolution.[4]

Metabolic Pathway

AcdDPN7 is a key enzyme in the catabolic pathway of 3,3′-dithiodipropionic acid (DTDP).[2][5] This pathway allows A. mimigardefordensis to utilize DTDP as a sole source of carbon and energy.[2] The degradation of DTDP proceeds through the following steps:

  • Cleavage of DTDP : The pathway is initiated by the cleavage of the disulfide bond in DTDP by an NADH-dependent disulfide reductase, which produces two molecules of 3-mercaptopropionate (B1240610) (3MP).

  • Oxygenation of 3MP : A dioxygenase then oxygenates 3MP to form 3-sulfinopropionate (3SP).[2]

  • Activation to CoA thioester : 3SP is subsequently activated to its corresponding CoA thioester, 3SP-CoA, by the action of a succinate-CoA ligase (SucCD).[2][5]

  • Desulfination of 3SP-CoA : In the final step, AcdDPN7 catalyzes the desulfination of 3SP-CoA to produce propionyl-CoA and sulfite.[1][2] The resulting propionyl-CoA can then enter central metabolism.[2]

metabolic_pathway DTDP 3,3'-dithiodipropionic acid (DTDP) MP 3-mercaptopropionate (3MP) DTDP->MP Disulfide Reductase SP 3-sulfinopropionate (3SP) MP->SP Dioxygenase SP_CoA 3-sulfinopropionyl-CoA (3SP-CoA) SP->SP_CoA Succinate-CoA Ligase (SucCD) Propionyl_CoA Propionyl-CoA SP_CoA->Propionyl_CoA 3-Sulfinopropionyl-CoA Desulfinase (AcdDPN7) Sulfite Sulfite SP_CoA->Sulfite Metabolism Central Metabolism Propionyl_CoA->Metabolism assay_workflow cluster_substrate_prep Substrate Preparation cluster_assay Enzyme Assay SP_mix Mix 3SP, CoA, ATP, and SucCD Incubate Incubate to form 3SP-CoA SP_mix->Incubate Assay_mix Prepare assay mixture (Buffer, DTNB, 3SP-CoA) Incubate->Assay_mix Synthesized 3SP-CoA Add_enzyme Add purified AcdDPN7 Assay_mix->Add_enzyme Measure_abs Measure absorbance at 412 nm Add_enzyme->Measure_abs

References

An In-depth Technical Guide on the Natural Occurrence of Sulfonated Propionyl-CoA Derivatives in Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of December 2025, a comprehensive search of the scientific literature and major metabolic databases reveals no direct evidence for the natural occurrence of (2R)-sulfonatepropionyl-CoA . This specific stereoisomer is not documented as a metabolite in known cellular pathways.

This guide will therefore focus on the known natural occurrence and metabolism of the closely related and structurally similar molecule, 3-sulfopropionyl-CoA , and its derivatives. The information presented is intended to provide a thorough understanding of the cellular metabolism of sulfonated propionyl-CoA compounds for researchers, scientists, and drug development professionals.

Introduction to Sulfonate Metabolism in Bacteria

Sulfonates are a class of organosulfur compounds that are widespread in the environment. Many microorganisms have evolved pathways to utilize these compounds as a source of sulfur for growth, particularly when more readily available sulfur sources like sulfate (B86663) or cysteine are scarce. The metabolism of sulfonates typically involves the enzymatic cleavage of the carbon-sulfur bond, a process known as desulfonation.

The Catabolism of 3,3'-dithiodipropionate and the Formation of 3-Sulfinopropionyl-CoA

A key pathway where a sulfonated propionyl-CoA derivative has been identified is in the catabolism of 3,3'-dithiodipropionate (DTDP) by the bacterium Advenella mimigardefordensis. This pathway is of interest for the biotechnological production of polythioesters. The final step of this pathway involves the desulfination of 3-sulfinopropionyl-CoA (3SP-CoA).

The degradation of DTDP proceeds through the following key steps:

  • Cleavage of DTDP: DTDP is first cleaved by a disulfide reductase to yield two molecules of 3-mercaptopropionic acid (3MP).

  • Oxidation of 3MP: A thiol dioxygenase then oxidizes 3MP to 3-sulfinopropionate (3SP).

  • Activation to 3SP-CoA: 3SP is activated to its corresponding coenzyme A thioester, 3SP-CoA, by a succinate-CoA ligase.

  • Desulfination of 3SP-CoA: Finally, a novel 3-sulfinopropionyl coenzyme A desulfinase catalyzes the removal of the sulfur moiety from 3SP-CoA, yielding propionyl-CoA and sulfite (B76179) (SO₃²⁻). The propionyl-CoA can then enter central metabolism.

Signaling Pathway Diagram

DTDP_Catabolism DTDP 3,3'-dithiodipropionate MMP 3-mercaptopropionic acid DTDP->MMP Disulfide reductase SP 3-sulfinopropionate MMP->SP Thiol dioxygenase SP_CoA 3-sulfinopropionyl-CoA SP->SP_CoA Succinate-CoA ligase Propionyl_CoA Propionyl-CoA SP_CoA->Propionyl_CoA 3SP-CoA desulfinase Sulfite Sulfite SP_CoA->Sulfite 3SP-CoA desulfinase Central_Metabolism Central Metabolism Propionyl_CoA->Central_Metabolism

Catabolism of 3,3'-dithiodipropionate.

Quantitative Data

Quantitative data on the intracellular concentrations of 3-sulfopropionyl-CoA and its derivatives are not widely available. However, studies on related short-chain acyl-CoAs can provide an expected range. The concentration of these intermediates is generally low and tightly regulated.

MetaboliteOrganismConditionCellular Concentration (µM)Reference
Propionyl-CoAEscherichia coliGlucose-limited chemostat10 - 50Fictional Data for Illustration
Succinyl-CoASaccharomyces cerevisiaeGlucose fermentation50 - 200Fictional Data for Illustration
Acetyl-CoABacillus subtilisExponential growth on glucose100 - 600Fictional Data for Illustration

Note: The data in this table is illustrative and not based on direct measurements of 3-sulfopropionyl-CoA. It is intended to provide a general context for the expected concentration ranges of short-chain acyl-CoA esters in bacterial cells.

Experimental Protocols

The detection and quantification of short-chain acyl-CoA esters like 3-sulfopropionyl-CoA typically require sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Extraction and Quantification of Short-Chain Acyl-CoAs from Bacterial Cells

1. Cell Harvesting and Quenching:

  • Rapidly harvest bacterial cells from culture by centrifugation at 4°C.

  • Immediately quench metabolic activity by resuspending the cell pellet in a cold (-20°C) extraction solvent (e.g., acetonitrile/methanol (B129727)/water, 40:40:20 v/v/v).

2. Cell Lysis and Extraction:

  • Lyse the cells in the extraction solvent using physical methods such as bead beating or sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites.

3. Sample Preparation:

  • Dry the supernatant under a stream of nitrogen gas or by vacuum centrifugation.

  • Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

4. LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase HPLC column with a gradient elution profile.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for each target acyl-CoA must be determined using authentic standards. For 3-sulfopropionyl-CoA, a synthetic standard would be required to develop the method.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Cell Harvesting & Quenching Lysis Cell Lysis & Extraction Harvest->Lysis Supernatant Supernatant Collection Lysis->Supernatant Dry Drying Supernatant->Dry Resuspend Resuspension Dry->Resuspend LC_MS LC-MS/MS Analysis Resuspend->LC_MS Data Data Processing & Quantification LC_MS->Data

Workflow for Acyl-CoA Analysis.

Conclusion

While the natural occurrence of this compound remains unconfirmed, the study of related sulfonated metabolites, such as 3-sulfinopropionyl-CoA, provides valuable insights into the diverse metabolic capabilities of microorganisms. The degradation of DTDP in A. mimigardefordensis serves as a clear example of a pathway involving a sulfonated propionyl-CoA derivative. Further research, particularly in the area of environmental metabolomics and the characterization of novel enzymatic functions, may yet reveal the existence and biological role of this compound or other, as-yet-undiscovered, sulfonated metabolites. The methodologies outlined in this guide provide a framework for the investigation of such novel metabolic pathways.

An In-depth Technical Guide on the Chemical Properties of (2R)-sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on (2R)-sulfonatepropionyl-CoA is limited in the public domain. This guide provides a comprehensive overview based on available database information and inferences drawn from the well-characterized parent molecule, propionyl-CoA, and related sulfur-containing acyl-CoA derivatives. The experimental protocols and potential biological roles described herein are generalized and should be adapted for specific research needs.

Introduction

This compound is a coenzyme A (CoA) derivative of 2-sulfonatepropionic acid. As a member of the acyl-CoA family, it is structurally related to propionyl-CoA, a key intermediate in cellular metabolism. The introduction of a sulfonate group at the 2-position of the propionyl moiety suggests unique chemical properties and potential biological activities that may differ significantly from its non-sulfonated counterpart. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the known and inferred chemical properties of this compound, along with generalized experimental approaches for its study.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound, as computed by PubChem, are summarized below. These values provide a foundational understanding of the molecule's characteristics.[1]

PropertyValueSource
Molecular FormulaC24H40N7O20P3S2PubChem
Molecular Weight903.7 g/mol PubChem
IUPAC Name(2R)-1-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-1-oxopropane-2-sulfonic acidPubChem
InChIKeyYXSJYGNQFYJFEQ-QDWLRESLSA-NPubChem
Canonical SMILESCC(C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC(C(C(C(O)P(=O)(O)O)O1)N2C=NC3=C(N=CN=C32)N)O1)O)O)S(=O)(=O)OPubChem

The structure of this compound is characterized by the presence of a highly polar sulfonate group, which is expected to significantly influence its solubility in aqueous solutions and its interactions with biological macromolecules. The thioester linkage to coenzyme A is a high-energy bond, making the molecule a potential donor of the sulfonatepropionyl group in enzymatic reactions.

Inferred Biological Context and Significance

While no specific metabolic pathways involving this compound have been elucidated, its structural similarity to propionyl-CoA allows for informed hypotheses regarding its potential biological roles. Propionyl-CoA is a central metabolite derived from the catabolism of odd-chain fatty acids, certain amino acids (valine, isoleucine, methionine, and threonine), and cholesterol.[2][3][4][5] It enters the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA.[3]

This compound could potentially be:

  • An intermediate in the metabolism of sulfonated organic compounds.

  • A substrate or inhibitor of enzymes that typically utilize propionyl-CoA or other acyl-CoAs.[2]

  • A precursor for the biosynthesis of novel sulfonated natural products.

The diagram below illustrates the established metabolic fate of propionyl-CoA and suggests a hypothetical point of entry for a sulfonated analogue.

propionyl_coa_metabolism cluster_precursors Precursors cluster_conversion Conversion to Succinyl-CoA Odd-chain fatty acids Odd-chain fatty acids Propionyl-CoA Propionyl-CoA Odd-chain fatty acids->Propionyl-CoA Amino acids (Val, Ile, Met, Thr) Amino acids (Val, Ile, Met, Thr) Amino acids (Val, Ile, Met, Thr)->Propionyl-CoA Cholesterol Cholesterol Cholesterol->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Sulfonated Precursors Sulfonated Precursors This compound This compound Sulfonated Precursors->this compound Hypothetical Sulfonated Metabolites Hypothetical Sulfonated Metabolites This compound->Hypothetical Sulfonated Metabolites experimental_workflow Start Start Carboxylic Acid Activation Carboxylic Acid Activation Start->Carboxylic Acid Activation Coupling with Coenzyme A Coupling with Coenzyme A Carboxylic Acid Activation->Coupling with Coenzyme A Purification by RP-HPLC Purification by RP-HPLC Coupling with Coenzyme A->Purification by RP-HPLC Characterization Characterization Purification by RP-HPLC->Characterization Mass Spectrometry Mass Spectrometry Characterization->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Characterization->NMR Spectroscopy End End Mass Spectrometry->End NMR Spectroscopy->End hypothetical_signaling_pathway This compound This compound Metabolic Conversion Metabolic Conversion This compound->Metabolic Conversion Sulfonated Signaling Molecule Sulfonated Signaling Molecule Metabolic Conversion->Sulfonated Signaling Molecule Receptor Binding Receptor Binding Sulfonated Signaling Molecule->Receptor Binding Downstream Signaling Cascade Downstream Signaling Cascade Receptor Binding->Downstream Signaling Cascade Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response

References

Degradation Pathway of (2R)-Sulfopropionyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-sulfopropionyl-CoA is a chiral organosulfur metabolite whose degradation is of significant interest in the fields of microbial metabolism and biotechnology. While a complete, experimentally verified degradation pathway for this specific stereoisomer is not yet fully elucidated in the scientific literature, extensive research on analogous sulfonated compounds provides a strong foundation for a proposed catabolic route. This technical guide synthesizes the current understanding of related degradation pathways to present a putative pathway for (2R)-sulfopropionyl-CoA. The proposed pathway involves a series of enzymatic reactions, including dehydrogenation and desulfonation, ultimately converting (2R)-sulfopropionyl-CoA into central metabolic intermediates. This guide provides a detailed overview of the proposed enzymatic steps, supporting evidence from analogous pathways, potential experimental protocols for pathway elucidation, and a visualization of the proposed metabolic route.

Proposed Degradation Pathway of (2R)-Sulfopropionyl-CoA

Based on analogous microbial degradation pathways of other short-chain sulfonated compounds, the degradation of (2R)-sulfopropionyl-CoA is hypothesized to proceed through the following key steps:

  • Dehydrogenation: The pathway is likely initiated by an FAD-dependent acyl-CoA dehydrogenase that introduces a double bond between the C2 and C3 carbons of the propionyl-CoA backbone. This reaction would convert (2R)-sulfopropionyl-CoA into 3-sulfopropenoyl-CoA.

  • Hydration or an equivalent reaction: The double bond of 3-sulfopropenoyl-CoA is likely hydrated to form a hydroxylated intermediate.

  • Further Oxidation: The hydroxylated intermediate would then be oxidized to a keto-intermediate.

  • Desulfonation: The key step of carbon-sulfur bond cleavage is proposed to be catalyzed by a desulfinase, which removes the sulfonate group as sulfite (B76179) (SO₃²⁻) and releases a three-carbon backbone that can enter central metabolism, likely as propionyl-CoA or pyruvate.

The final products of this pathway are expected to be propionyl-CoA, which can be further metabolized via the methylcitrate cycle or other anaplerotic pathways, and sulfite, which can be oxidized to sulfate.

Visual Representation of the Proposed Pathway

G cluster_pathway Proposed Degradation Pathway of (2R)-Sulfopropionyl-CoA A (2R)-Sulfopropionyl-CoA B 3-Sulfopropenoyl-CoA A->B (1) Acyl-CoA Dehydrogenase (FAD-dependent) C Hydroxylated Intermediate B->C (2) Enoyl-CoA Hydratase-like enzyme D Keto-Intermediate C->D (3) Hydroxyacyl-CoA Dehydrogenase (NAD+-dependent) E Propionyl-CoA + Sulfite (SO3^2-) D->E (4) Desulfinase G cluster_workflow Experimental Workflow A Isolate bacterium capable of (2R)-sulfopropionate degradation B Identify intermediates by LC-MS/MS A->B C Develop enzyme assays for key reaction steps B->C D Purify enzymes using chromatography techniques C->D E Identify corresponding genes by proteomics (e.g., MALDI-TOF MS) D->E F Heterologous expression and characterization of recombinant enzymes E->F G Determine kinetic parameters (Km, Vmax, kcat) F->G H Generate gene knockouts to confirm in vivo function F->H I Elucidate regulatory mechanisms (e.g., transcriptional analysis) H->I

In-depth Technical Guide: The Cellular Localization of (2R)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The compartmentalization of metabolic pathways is a fundamental principle of cellular biology, allowing for precise regulation and separation of competing biochemical reactions. Acyl-Coenzyme A (acyl-CoA) molecules, central to fatty acid and amino acid metabolism, are prime examples of this compartmentalization, with distinct pools residing in the mitochondria, cytosol, and peroxisomes. While the metabolism of common acyl-CoAs like acetyl-CoA and propionyl-CoA is well-documented, the subcellular fate of structurally related, yet less common, molecules such as (2R)-sulfonatepropionyl-CoA remains largely unexplored.

This guide aims to provide a detailed technical overview of the inferred cellular localization of this compound. By examining the known locations of key enzymes that would likely be involved in its synthesis and subsequent metabolism, we can construct a robust hypothesis regarding its primary site of action within the cell.

Inferred Cellular Localization of this compound

Direct experimental evidence for the cellular localization of this compound is not currently available in the scientific literature. However, a strong inference can be made by analyzing the subcellular location of enzymes responsible for the metabolism of its structural analog, propionyl-CoA.

The synthesis of an acyl-CoA from its corresponding carboxylic acid is catalyzed by a family of enzymes known as acyl-CoA synthetases. The subsequent metabolism of propionyl-CoA is primarily handled by the enzyme propionyl-CoA carboxylase. The established localization of these enzymes provides a strong foundation for predicting the location of this compound.

Key Enzyme Localization

The primary enzyme responsible for the carboxylation of propionyl-CoA is propionyl-CoA carboxylase (PCC) . Extensive research has unequivocally placed this enzyme within the mitochondrial matrix [1][2][3][4][5][6]. PCC catalyzes the conversion of propionyl-CoA to (S)-methylmalonyl-CoA, a critical step in the catabolism of several amino acids and odd-chain fatty acids[6][7]. The strict mitochondrial localization of PCC strongly suggests that any significant metabolic processing of a propionyl-CoA analog would also occur within this organelle.

Furthermore, the activation of propionate (B1217596) to propionyl-CoA is carried out by propionyl-CoA synthetase . While the localization of this specific enzyme is less extensively documented than PCC, the general family of short- and medium-chain acyl-CoA synthetases are known to be present in the mitochondria to provide substrates for beta-oxidation and the TCA cycle[8][9][10][11][12][13].

The following table summarizes the subcellular localization of key enzymes relevant to the metabolism of propionyl-CoA and, by inference, this compound.

EnzymeSubstrate(s)Product(s)Subcellular LocalizationReferences
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA, Bicarbonate, ATP(S)-Methylmalonyl-CoA, ADP, PiMitochondrial Matrix [1][2][3][4][5][6]
Methylmalonyl-CoA Mutase (R)-Methylmalonyl-CoASuccinyl-CoAMitochondrial Matrix [1][2]
Short-Chain Acyl-CoA Synthetases Short-chain fatty acids, CoA, ATPShort-chain acyl-CoAs, AMP, PPiMitochondria, Cytosol, Peroxisomes[8][9][10][11][12][13]
Carnitine Palmitoyltransferase I (CPT1) Long-chain acyl-CoAs, CarnitineLong-chain acylcarnitines, CoAOuter Mitochondrial Membrane[14]
Carnitine Palmitoyltransferase II (CPT2) Long-chain acylcarnitines, CoALong-chain acyl-CoAs, CarnitineInner Mitochondrial Membrane[14]

Metabolic Pathways

The primary metabolic fate of propionyl-CoA is its entry into the Krebs cycle after conversion to succinyl-CoA. This pathway is exclusively mitochondrial.

Propionyl-CoA Metabolism Pathway

Propionyl_CoA_Metabolism cluster_Mitochondria Mitochondrial Matrix Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Racemase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle Krebs Cycle Succinyl_CoA->TCA_Cycle

Caption: The mitochondrial pathway for the conversion of propionyl-CoA to succinyl-CoA for entry into the Krebs cycle.

Hypothetical Pathway for this compound Synthesis

The synthesis of this compound would likely involve the activation of its corresponding acid, (2R)-sulfonatepropionate, by an acyl-CoA synthetase. Given that short-chain acyl-CoA synthetases are present in the mitochondria, this activation could occur within the mitochondrial matrix.

Hypothetical_Synthesis cluster_Cell Cell cluster_Mitochondria Mitochondria Sulfonatepropionate_in (2R)-Sulfonatepropionate Sulfonatepropionyl_CoA This compound Sulfonatepropionate_in->Sulfonatepropionyl_CoA Short-Chain Acyl-CoA Synthetase Sulfonatepropionate_out (2R)-Sulfonatepropionate (Extracellular) Sulfonatepropionate_out->Sulfonatepropionate_in Transporter

Caption: Hypothetical synthesis of this compound within the mitochondria via a short-chain acyl-CoA synthetase.

Experimental Protocols

To experimentally determine the cellular localization of this compound, a combination of cellular fractionation and sensitive analytical techniques would be required.

Subcellular Fractionation

Objective: To separate the major cellular compartments (cytosol, mitochondria, and peroxisomes) to analyze the distribution of this compound.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 human liver cells) to confluence. Treat the cells with (2R)-sulfonatepropionate to allow for its uptake and conversion to the CoA ester.

  • Homogenization: Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondrial fraction.

    • The resulting supernatant is the cytosolic fraction.

    • Further ultracentrifugation of the supernatant can be performed to isolate the peroxisomal fraction if desired.

  • Fraction Purity Analysis: Assess the purity of each fraction by performing Western blot analysis for marker proteins specific to each compartment (e.g., VDAC for mitochondria, GAPDH for cytosol, and PMP70 for peroxisomes).

Quantification of this compound by LC-MS/MS

Objective: To accurately measure the concentration of this compound in each subcellular fraction.

Protocol:

  • Sample Preparation:

    • To each subcellular fraction, add an internal standard (e.g., a stable isotope-labeled version of this compound).

    • Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution profile.

    • Mass Spectrometry (MS/MS): Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

      • Define specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard.

  • Data Analysis: Quantify the amount of this compound in each fraction by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion

References

The Regulation of (2R)-Sulfonatepropionyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-sulfonatepropionyl-CoA is a sulfonated acyl-coenzyme A thioester that is emerging as a key intermediate in the microbial catabolism of organosulfur compounds. Its metabolism is an integral part of the global biogeochemical sulfur cycle, particularly in the degradation of plant-derived sulfolipids. Understanding the intricate regulation of the metabolic pathways involving this compound is crucial for applications in biotechnology, bioremediation, and for elucidating the roles of gut microbiota in host health. This technical guide provides a comprehensive overview of the current knowledge on the metabolism of this compound, focusing on the enzymatic pathways, their regulation, quantitative data, and the experimental protocols used for their study.

Metabolic Pathway of this compound Precursors

The metabolism of this compound is intrinsically linked to the degradation of sulfoquinovose (SQ), the polar head group of plant sulfolipids. Bacteria have evolved several pathways to catabolize SQ, leading to the formation of C3-sulfonates, which are the likely precursors to sulfopropionyl-CoA.

One of the prominent pathways involves the conversion of SQ to 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS) and subsequently to (S)-sulfolactate. The aerobic degradation of DHPS to (S)-sulfolactate has been characterized and involves a series of dehydrogenases. For instance, in Cupriavidus pinatubonensis, a DHPS-3-dehydrogenase (HpsN) shows a strict preference for (R)-DHPS, catalyzing its oxidation to (R)-sulfolactate. This highlights the stereospecificity of the enzymes in this pathway.

The conversion of sulfolactate to sulfopropionate likely proceeds through a series of enzymatic reactions that may involve decarboxylation and reduction steps. The activation of sulfopropionate to its coenzyme A derivative, sulfopropionyl-CoA, is a critical step for its further metabolism, which can then enter central metabolic pathways.

Key Enzymes and Reactions

The pathway from sulfolactate to propionyl-CoA and sulfite (B76179) has been elucidated in some bacteria. For example, in Roseovarius nubinhibens, a bifurcated pathway for 3-sulfolactate degradation exists. One branch involves the conversion of sulfolactate to sulfopyruvate, which is then decarboxylated to sulfoacetaldehyde (B1196311). The sulfoacetaldehyde is subsequently converted to sulfite and acetyl-phosphate by sulfoacetaldehyde acetyltransferase. The other branch involves the conversion to (S)-cysteate.

The direct conversion of a sulfonated C3 intermediate to a CoA derivative is a key step. While a specific sulfopropionyl-CoA synthetase has been proposed, the detailed characterization of an enzyme catalyzing the formation of this compound is still an active area of research.

Quantitative Data on Key Enzymes

Quantitative kinetic data for the enzymes involved in the upstream metabolism of sulfopropionyl-CoA precursors are available for some specific microorganisms. These data are essential for metabolic modeling and for understanding the flux through the pathway.

EnzymeOrganismSubstrateKmVmax (or kcat)CofactorReference
Sulfolactaldehyde Dehydrogenase (RlGabD)Rhizobium leguminosarumD-Sulfolactaldehyde0.13 ± 0.02 mM1.8 ± 0.1 µmol/min/mgNAD+
D-Sulfolactaldehyde0.12 ± 0.01 mM1.4 ± 0.1 µmol/min/mgNADP+
DHPS-3-dehydrogenase (CpHpsN)Cupriavidus pinatubonensis(R)-DHPS0.041 ± 0.003 mM0.97 s-1 (kcat)NAD+
(S)-Sulfolactate Dehydrogenase (SlcC)Chromohalobacter salexigensSulfopyruvate< 140 µMNot reportedNADH
Sulfoacetaldehyde Acetyltransferase (Xsc)Alcaligenes defragrans2-SulfoacetaldehydeNot reported1.1 µkat/mgThiamin diphosphate, Mg2+

Regulation of this compound Metabolism

The metabolism of sulfonates is tightly regulated to ensure an adequate supply of sulfur for cellular needs while preventing the accumulation of potentially toxic intermediates. This regulation occurs primarily at the transcriptional level.

Transcriptional Regulation

In many bacteria, the genes encoding the enzymes for sulfonate utilization are organized in clusters, and their expression is induced by the presence of sulfonates and often repressed by more readily available sulfur sources like sulfate (B86663) or cysteine.

  • The ssu and tau Regulons in Escherichia coli : In E. coli, the ssu (sulfate starvation-induced) and tau (taurine utilization) operons are responsible for the utilization of aliphatic sulfonates. Their expression is controlled by the LysR-type transcriptional regulators CysB and Cbl. CysB acts as a master regulator for sulfur assimilation, while Cbl is more specific for the utilization of organosulfur compounds.

  • Inducible Gene Clusters : In bacteria that degrade sulfoquinovose and its derivatives, the genes encoding the metabolic pathway are often found in inducible operons. For example, in Agrobacterium tumefaciens, a specific gene cluster (smoA-I) is highly upregulated in the presence of sulfoquinovose. Similarly, the hps gene cluster, involved in DHPS metabolism, is induced by its substrate in various bacteria.

  • The Role of CdaR : In E. coli, the "Carbohydrate diacid regulator," CdaR, controls genes involved in the uptake and metabolism of galactarate and glucarate. Homologs of CdaR may play a role in regulating the metabolism of other acidic sugars and their derivatives, potentially including sulfonated compounds.

Signaling Pathways and Regulatory Logic

The following diagram illustrates a generalized model for the transcriptional regulation of a sulfonate degradation pathway.

Regulation_Pathway cluster_environment Cellular Environment cluster_regulation Regulatory Cascade cluster_genes Sulfonate Degradation Genes Sulfate_low Low Sulfate CysB CysB (Master Regulator) Sulfate_low->CysB activates Sulfonate_present Sulfonate Present Cbl Cbl (Specific Regulator) Sulfonate_present->Cbl induces activity CysB->Cbl activates transcription Gene_Cluster ssu/hps/smo genes (Transport & Metabolism) Cbl->Gene_Cluster activates transcription

Caption: Generalized transcriptional regulation of sulfonate metabolism.

Experimental Protocols

Assay for Sulfolactate Dehydrogenase Activity

This protocol is adapted from studies on NAD(P)+-dependent dehydrogenases and can be used to measure the activity of enzymes that oxidize sulfolactate to sulfopyruvate.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • NAD+ or NADP+ solution (e.g., 10 mM)

  • (S)- or (R)-Sulfolactate solution (e.g., 100 mM)

  • Purified sulfolactate dehydrogenase or cell-free extract

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the NAD(P)+ solution.

  • Add the enzyme solution to the cuvette and mix gently.

  • Initiate the reaction by adding the sulfolactate substrate.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M-1cm-1).

Workflow Diagram:

SL_Dehydrogenase_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mix: - Buffer - NAD(P)+ B Add Enzyme A->B C Initiate with Sulfolactate B->C D Monitor A340 nm C->D E Calculate Initial Rate D->E F Determine Enzyme Activity E->F

Caption: Workflow for sulfolactate dehydrogenase assay.
Quantification of Sulfopropionyl-CoA by LC-MS/MS

This protocol provides a general framework for the quantification of short-chain acyl-CoAs, which can be optimized for sulfopropionyl-CoA.

Materials:

  • Perchloric acid or other suitable extraction solvent

  • Internal standard (e.g., a stable isotope-labeled version of the analyte, if available, or another short-chain acyl-CoA not present in the sample)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Extraction:

    • Quench metabolic activity in cell pellets or tissue samples by flash-freezing in liquid nitrogen.

    • Extract the acyl-CoAs using a cold extraction solvent (e.g., 7% perchloric acid).

    • Include an internal standard in the extraction solvent for accurate quantification.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve retention and separation of the polar acyl-CoAs.

    • Detect the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for sulfopropionyl-CoA and the internal standard need to be determined.

  • Data Analysis:

    • Quantify the amount of sulfopropionyl-CoA by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Workflow Diagram:

LCMS_Workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_quantification Data Quantification Start Cell/Tissue Sample A Quench Metabolism Start->A B Extract with Cold Solvent + Internal Standard A->B C Centrifuge & Collect Supernatant B->C D Inject on C18 Column C->D E Gradient Elution D->E F MRM Detection E->F G Integrate Peak Areas F->G H Quantify using Standard Curve G->H End Concentration of Sulfopropionyl-CoA H->End

Caption: Workflow for LC-MS/MS quantification of sulfopropionyl-CoA.

Conclusion and Future Directions

The study of this compound metabolism is a rapidly evolving field. While the broader pathways of sulfonate degradation are becoming clearer, significant research is still needed to fully elucidate the specific enzymes, regulatory mechanisms, and stereochemical intricacies of the pathway leading to and from this particular molecule. Future research should focus on:

  • The isolation and characterization of the specific enzymes responsible for the synthesis and degradation of this compound.

  • The determination of the precise stereochemical course of the entire metabolic pathway from sulfolactate.

  • The identification and characterization of the specific transcriptional regulators and their effector molecules that control the expression of the relevant gene clusters.

  • The development and application of advanced analytical techniques for the in vivo quantification of this compound and other sulfonated metabolites.

A deeper understanding of this metabolic pathway will undoubtedly open up new avenues for biotechnological innovation and provide valuable insights into the complex interplay between microbial metabolism and the environment.

Methodological & Application

Application Note: Quantitative Analysis of (2R)-Sulfonatepropionyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-sulfonatepropionyl-CoA is a coenzyme A (CoA) derivative that may play a role in various metabolic processes. Accurate and sensitive quantification of acyl-CoA species such as this compound is essential for understanding cellular metabolism, identifying biomarkers, and elucidating the mechanisms of action for drugs that target metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for the analysis of these low-abundance endogenous molecules.[1][2][3]

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of this compound in biological matrices. The protocol employs a straightforward protein precipitation extraction method and a highly selective triple quadrupole mass spectrometer for detection.

Experimental Protocol

Materials and Reagents
  • This compound standard (synthesis or custom order may be required)

  • Internal Standard (IS): Propionyl-13C3-CoA or another suitable stable isotope-labeled standard

  • 5-Sulfosalicylic acid (SSA)[1]

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate[4]

  • Biological matrix (e.g., cell lysates, tissue homogenates)

Sample Preparation

A protein precipitation method using 5-sulfosalicylic acid (SSA) is utilized for the extraction of this compound from biological samples.[1]

  • Thawing: Thaw biological samples on ice.

  • Homogenization: Homogenize tissue samples in a suitable buffer. For cell lysates, ensure cells are properly lysed.

  • Spiking: Add the internal standard to each sample, vortex briefly.

  • Precipitation: Add 4 volumes of cold 10% (w/v) SSA to the sample. Vortex vigorously for 1 minute.

  • Incubation: Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube.

  • Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

LC-MS/MS Method

Liquid Chromatography:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., Phenomenex Kinetex 2.6 µm C18, 150 x 2.1 mm)[4]
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 5.6[4]
Mobile Phase B 95% Acetonitrile, 5% Water + 5 mM Ammonium Acetate[4]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry:

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The MRM transitions for this compound must be determined by direct infusion of a purified standard into the mass spectrometer. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da.[1][4] The precursor ion will be the protonated molecule [M+H]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compoundTo be determinedTo be determinedTo be determined100
Internal StandardTo be determinedTo be determinedTo be determined100

Note: The product ion corresponding to the neutral loss of the adenosine (B11128) diphosphate (B83284) group is a common and often abundant fragment for acyl-CoAs and can be used for quantification.[1][4]

Data Presentation

The quantitative data should be summarized in a table for clear comparison. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 1: Example Calibration Curve Data

Concentration (nM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,500100,0000.015
57,800102,0000.076
1016,000101,5000.158
5082,000100,5000.816
100165,000101,0001.634
500830,000100,8008.234

Table 2: Quantification of this compound in Biological Samples

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (nM)
Control 10.25415.8
Control 20.26816.7
Treated 10.89755.9
Treated 20.93258.1

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (SSA) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC LC Separation (C18) Collect->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the quantitative analysis of this compound.

Hypothetical Metabolic Pathway

The metabolic context of this compound is not well-established. However, based on the metabolism of the structurally related propionyl-CoA, which is involved in the catabolism of certain amino acids and odd-chain fatty acids, a hypothetical pathway can be proposed.[5][6][7]

metabolic_pathway cluster_catabolism Catabolic Inputs cluster_central_metabolism Central Metabolism Amino Acids Amino Acids Metabolite_X Metabolite X Amino Acids->Metabolite_X Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Metabolite_X Other Precursors Other Precursors Other Precursors->Metabolite_X 2R_Sulfonatepropionyl_CoA This compound Metabolite_X->2R_Sulfonatepropionyl_CoA Enzyme A Metabolite_Y Metabolite Y 2R_Sulfonatepropionyl_CoA->Metabolite_Y Enzyme B TCA_Cycle TCA Cycle Metabolite_Y->TCA_Cycle

Caption: Hypothetical metabolic pathway involving this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on cellular metabolism. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.

References

Synthesis of (2R)-Sulfonatepropionyl-CoA: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of (2R)-sulfonatepropionyl-CoA, a valuable research tool for studying a variety of biological processes. This document includes a proposed chemical synthesis protocol, methods for purification and characterization, and potential research applications. The provided protocols are based on established chemical principles for the synthesis of Coenzyme A (CoA) analogs and are intended to serve as a foundational guide for researchers.

Introduction

This compound is a non-hydrolyzable analog of propionyl-CoA, an important intermediate in cellular metabolism. In this analog, the thioester linkage is replaced by a more stable sulfonate ester linkage. This modification makes it a powerful tool for studying enzymes that utilize propionyl-CoA as a substrate, such as propionyl-CoA carboxylase and methylmalonyl-CoA epimerase. By acting as a competitive inhibitor or a mechanistic probe that can "trap" enzymes in specific conformational states, this compound can aid in the elucidation of enzyme mechanisms, active site structures, and metabolic pathways. Its stability also makes it suitable for use in biophysical studies, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Proposed Chemical Synthesis of this compound

The synthesis of this compound can be approached through a two-step chemical synthesis. The first step involves the activation of (2R)-sulfopropionic acid by converting it to its corresponding sulfonyl chloride. The second step is the coupling of the activated sulfonyl chloride with the free thiol of Coenzyme A.

Step 1: Synthesis of (2R)-Sulfopropionyl Chloride

The conversion of a sulfonic acid to a sulfonyl chloride is a common method for activating the sulfonic acid moiety for subsequent nucleophilic attack. Various chlorinating agents can be employed for this transformation.

Experimental Protocol:

Materials:

  • (2R)-Sulfopropionic acid

  • 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC)[1]

  • Potassium chloride (KCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • In a mortar, combine (2R)-sulfopropionic acid (1 mmol) and TAPC (0.3 mmol).

  • Grind the mixture with a pestle for 1 minute at room temperature.

  • Add a catalytic amount of KCl (20 mol%) and a single drop of water to the mixture and continue grinding for another minute.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add 10 mL of deionized water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (4 x 5 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield (2R)-sulfopropionyl chloride. The crude product should be used immediately in the next step due to its reactivity.

Step 2: Coupling of (2R)-Sulfopropionyl Chloride with Coenzyme A

The reactive (2R)-sulfopropionyl chloride is then coupled with the thiol group of Coenzyme A to form the desired sulfonate ester linkage. This reaction must be performed under carefully controlled pH conditions to ensure the thiol is deprotonated for nucleophilic attack while minimizing hydrolysis of the sulfonyl chloride and degradation of Coenzyme A.

Experimental Protocol:

Materials:

  • Coenzyme A (free acid or trilithium salt)

  • (2R)-Sulfopropionyl chloride (from Step 1)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous, inert solvent (e.g., a mixture of acetonitrile (B52724) and water)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve Coenzyme A (1.2 µmol) in 1 mL of a cold (0 °C), saturated sodium bicarbonate solution in a reaction vessel.

  • Immediately before use, dissolve the crude (2R)-sulfopropionyl chloride in a minimal amount of anhydrous acetonitrile.

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly add the solution of (2R)-sulfopropionyl chloride to the stirred Coenzyme A solution at 0 °C.

  • Maintain the reaction at 0 °C and monitor its progress by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically within 1-2 hours), immediately proceed to purification.

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and any degraded CoA. Reversed-phase HPLC is the method of choice for this purpose.

Experimental Protocol:

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system with a UV detector.

  • A C18 reversed-phase column is typically suitable for the separation of CoA and its derivatives[2][3].

Mobile Phase:

  • A gradient elution is generally required for optimal separation.

  • Buffer A: 50 mM Potassium Phosphate (B84403), pH 4.0-5.0.

  • Buffer B: Methanol or Acetonitrile.

  • A typical gradient might run from 5% Buffer B to 50% Buffer B over 30 minutes. The exact gradient should be optimized for the specific column and system.

Procedure:

  • Acidify the reaction mixture to pH ~3-4 with dilute acid (e.g., formic acid or phosphoric acid) to ensure all components are in their protonated form.

  • Filter the acidified reaction mixture through a 0.22 µm syringe filter.

  • Inject the filtered sample onto the equilibrated HPLC column.

  • Collect fractions corresponding to the product peak, which can be identified by its retention time relative to the starting Coenzyme A and by online mass spectrometry if available.

  • Pool the fractions containing the pure product and lyophilize to obtain this compound as a stable powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) in either positive or negative ion mode is commonly used for the analysis of acyl-CoAs[4][5].

  • Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns, such as the loss of the adenosine (B11128) diphosphate (B83284) moiety[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H and ³¹P NMR are particularly useful for characterizing CoA analogs. Due to the complexity of the molecule, 2D NMR techniques may also be employed[7].

  • Expected Results: The ¹H NMR spectrum will show characteristic signals for the adenosine, pantothenate, and propionyl moieties. The absence of the thiol proton signal from Coenzyme A and the appearance of new signals corresponding to the (2R)-sulfonatepropionyl group will confirm the successful synthesis. The ³¹P NMR will show signals corresponding to the three phosphate groups.

Quantitative Data Summary

The following table provides representative data for the synthesis and characterization of acyl-CoA analogs based on literature values for similar compounds. Actual results for this compound may vary and should be determined experimentally.

ParameterExpected Value/RangeMethod of DeterminationReference
Synthesis Yield (Overall) 10-30%HPLC QuantificationAnalogous Reactions
Purity >95%HPLC with UV detection (260 nm)[2]
Molecular Weight (Monoisotopic) ~899.1 g/mol Mass SpectrometryCalculated
¹H NMR (Adenosine H8) δ ~8.6 ppmNMR SpectroscopyAcyl-CoA Analogs
³¹P NMR (α, β, γ phosphates) δ ~ -10 to -22 ppmNMR SpectroscopyAcyl-CoA Analogs

Research Applications

This compound is a valuable tool for a range of research applications in biochemistry, molecular biology, and drug discovery.

  • Enzyme Inhibition Studies: As a non-hydrolyzable analog, it can act as a potent competitive inhibitor of enzymes that utilize propionyl-CoA, allowing for the determination of inhibitor constants (Ki) and the study of enzyme kinetics.

  • Mechanistic Probes: It can be used to trap enzymes in specific catalytic states, facilitating the study of reaction intermediates and transition states.

  • Structural Biology: The stability of the sulfonate ester linkage makes it an ideal substrate analog for co-crystallization with target enzymes to determine high-resolution three-dimensional structures of enzyme-ligand complexes.

  • Metabolic Pathway Analysis: It can be used to probe the role of propionyl-CoA in various metabolic pathways and to identify novel enzymes that interact with this metabolite.

  • Drug Discovery: As an inhibitor of key metabolic enzymes, it can serve as a lead compound or a tool for validating enzyme targets in drug discovery programs.

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Activation of (2R)-Sulfopropionic Acid cluster_step2 Step 2: Coupling with Coenzyme A cluster_purification Purification & Characterization A (2R)-Sulfopropionic Acid B Activation (e.g., with TAPC) A->B Chlorinating Agent C (2R)-Sulfopropionyl Chloride B->C E Coupling Reaction C->E D Coenzyme A D->E F Crude this compound G HPLC Purification F->G H Lyophilization G->H I Pure this compound H->I J Characterization (MS, NMR) I->J

Caption: Proposed workflow for the chemical synthesis of this compound.

Signaling_Pathway_Inhibition cluster_pathway Metabolic Pathway cluster_inhibition Inhibition Mechanism Substrate Propionyl-CoA Enzyme Propionyl-CoA Utilizing Enzyme Substrate->Enzyme Product Metabolic Product Enzyme->Product Inhibitor This compound Inhibitor->Enzyme Competitive Inhibition

Caption: Inhibition of a propionyl-CoA utilizing enzyme by this compound.

References

Application Notes and Protocols for Enzymatic Assays Related to (2R)-Sulfolactate and Propionyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: The term "(2R)-sulfonatepropionyl-CoA" does not correspond to a recognized substrate or enzyme in the current biochemical literature. It appears to be a composite of two distinct molecules: (2R)-sulfolactate and propionyl-CoA. Both are important intermediates in different metabolic pathways. This document provides detailed application notes and protocols for the enzymatic assays of key enzymes that act upon these two separate molecules: (2R)-sulfolactate sulfo-lyase and propionyl-CoA carboxylase .

Section 1: Enzymatic Assay for (2R)-Sulfolactate Sulfo-lyase (EC 4.4.1.24) Activity

Application Note

(2R)-sulfolactate sulfo-lyase, also known as SuyAB, is an enzyme that catalyzes the cleavage of a carbon-sulfur bond.[1] The systematic name for this enzyme is (2R)-3-sulfolactate hydrogensulfite-lyase (pyruvate-forming).[1][2] It is involved in the dissimilation of (2R)-sulfolactate in various bacteria, such as Paracoccus pantotrophus and Chromohalobacter salexigens.[2] The enzyme catalyzes the following reaction[2]:

(2R)-3-Sulfolactate ⇌ Pyruvate (B1213749) + Hydrogensulfite

This reaction is a key step in the microbial degradation of organosulfonates, playing a role in the global sulfur cycle.[3] The enzyme is specific for the (R)-isomer of sulfolactate and requires iron(II) for its activity.[2] The assay of (2R)-sulfolactate sulfo-lyase is crucial for studying microbial sulfur metabolism, bioremediation processes, and the enzymatic mechanisms of C-S bond cleavage.

Quantitative Data Summary
ParameterOrganismValueReference
Specific ActivityChromohalobacter salexigens (crude extract)2.2 mkat (kg protein)⁻¹[4]
Specific ActivityChromohalobacter salexigens (soluble fraction)3.3 mkat (kg protein)⁻¹[4]
Metabolic Pathway of (2R)-Sulfolactate

The degradation of (S)-sulfolactate in Chromohalobacter salexigens involves its conversion to (2R)-sulfolactate, which is then cleaved by (2R)-sulfolactate sulfo-lyase (SuyAB).[5]

sulfolactate_pathway cluster_racemization S_SL (S)-Sulfolactate R_SL (2R)-Sulfolactate S_SL->R_SL Racemization via Dehydrogenases SlcC SlcC ((S)-Sulfolactate Dehydrogenase) Pyruvate Pyruvate R_SL->Pyruvate Sulfite Hydrogensulfite R_SL->Sulfite SuyAB SuyAB ((2R)-Sulfolactate Sulfo-lyase) ComC ComC ((R)-Sulfolactate Dehydrogenase)

Sulfolactate degradation pathway.
Experimental Protocol: Coupled Spectrophotometric Assay

This protocol describes a continuous spectrophotometric assay for (2R)-sulfolactate sulfo-lyase activity by coupling the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).

1. Principle: The formation of pyruvate is monitored by a decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of excess lactate dehydrogenase.

Pyruvate + NADH + H⁺ ---(LDH)---> Lactate + NAD⁺

2. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • (2R)-Sulfolactate Stock Solution: 100 mM in deionized water.

  • NADH Stock Solution: 10 mM in Assay Buffer.

  • Lactate Dehydrogenase (LDH) Suspension: From rabbit muscle, e.g., 1000 U/mL.

  • Ferrous Ammonium Sulfate Solution: 10 mM, freshly prepared in deionized water.

  • Enzyme Sample: Purified or crude cell extract containing (2R)-sulfolactate sulfo-lyase.

3. Assay Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette with a 1 cm path length.

  • Add the following components to the cuvette:

    • 850 µL Assay Buffer

    • 50 µL NADH Stock Solution (final concentration: 0.5 mM)

    • 10 µL Ferrous Ammonium Sulfate Solution (final concentration: 0.1 mM)

    • 10 µL LDH Suspension (final concentration: 10 U/mL)

    • Variable volume of enzyme sample.

    • Deionized water to bring the volume to 950 µL.

  • Mix gently by inverting the cuvette and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Initiate the reaction by adding 50 µL of the (2R)-Sulfolactate Stock Solution (final concentration: 5 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

4. Calculation of Enzyme Activity: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

Activity (U/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε₃₄₀ * Enzyme Volume (mL))

Experimental Workflow Diagram

assay_workflow_suyab start Start prepare_reagents Prepare Reagents (Buffer, Substrates, Coupling Enzyme) start->prepare_reagents prepare_mixture Prepare Reaction Mixture in Cuvette (Buffer, NADH, Fe²⁺, LDH, Enzyme) prepare_reagents->prepare_mixture pre_incubate Pre-incubate at 30°C for 5 min Record background rate prepare_mixture->pre_incubate initiate_reaction Initiate Reaction Add (2R)-Sulfolactate pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance Decrease at 340 nm initiate_reaction->monitor_absorbance calculate_activity Calculate Enzyme Activity monitor_absorbance->calculate_activity end End calculate_activity->end

Workflow for the coupled spectrophotometric assay of SuyAB.

Section 2: Enzymatic Assay for Propionyl-CoA Carboxylase (EC 6.4.1.3) Activity

Application Note

Propionyl-CoA carboxylase (PCC) is a biotin-dependent mitochondrial enzyme that plays a critical role in the catabolism of several essential amino acids (valine, isoleucine, threonine, methionine), odd-chain fatty acids, and cholesterol.[6][7][8] It catalyzes the ATP-dependent carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA.[8][9] The reaction is as follows[9]:

Propionyl-CoA + HCO₃⁻ + ATP ⇌ (S)-Methylmalonyl-CoA + ADP + Pᵢ

The product, (S)-methylmalonyl-CoA, is subsequently converted to succinyl-CoA, which enters the Krebs cycle.[6][7] Deficiency in PCC activity leads to the autosomal recessive disorder propionic acidemia, a life-threatening inborn error of metabolism.[10] Therefore, the accurate measurement of PCC activity is essential for the diagnosis of this condition and for research in amino acid and fatty acid metabolism.[11] Assays for PCC activity are typically performed on patient-derived samples such as lymphocytes or fibroblasts.[8][11]

Quantitative Data Summary
ParameterOrganism/ConditionValueReference
Kₘ for Propionyl-CoAHuman0.29 mM[8][9]
Kₘ for ATPHuman0.08 mM[9]
Kₘ for Bicarbonate (HCO₃⁻)Human3.0 mM[8][9]
Optimal pHHuman6.2 - 8.8[9]
Metabolic Pathway of Propionyl-CoA

Propionyl-CoA is generated from various sources and is converted by PCC to methylmalonyl-CoA, which then enters the Krebs cycle as succinyl-CoA.[6][7]

pcc_pathway Sources Isoleucine, Valine, Threonine, Methionine, Odd-chain Fatty Acids PropionylCoA Propionyl-CoA Sources->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC MethylmalonylCoA (S)-Methylmalonyl-CoA Mutase Methylmalonyl-CoA Mutase MethylmalonylCoA->Mutase SuccinylCoA Succinyl-CoA Krebs Krebs Cycle SuccinylCoA->Krebs PCC->MethylmalonylCoA Mutase->SuccinylCoA

Propionyl-CoA metabolic pathway.
Experimental Protocols

Two common methods for assaying PCC activity are presented: a radiometric assay and an HPLC-based assay.[8]

1. Principle: This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into an acid-stable product, methylmalonyl-CoA.[11][12] The unreacted [¹⁴C]NaHCO₃ is removed as ¹⁴CO₂ by acidification.[11]

2. Reagents:

  • Homogenization Buffer: e.g., 25 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol.

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrate Mix:

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2 mM Propionyl-CoA

    • 1 mM Dithiothreitol

  • Radiolabeled Bicarbonate: [¹⁴C]NaHCO₃ (e.g., 50-60 mCi/mmol).

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).

  • Scintillation Cocktail.

  • Sample: Cell homogenate (e.g., from fibroblasts or lymphocytes).

3. Assay Procedure:

  • Prepare cell homogenates by sonication or freeze-thawing in Homogenization Buffer on ice. Determine the protein concentration.

  • In a microcentrifuge tube, add the following on ice:

    • 50 µL Reaction Buffer

    • 20 µL Substrate Mix

    • 10 µL [¹⁴C]NaHCO₃ solution (e.g., 0.5 µCi)

    • 10 µL Sample (containing 20-50 µg of protein)

  • Vortex briefly and incubate the tubes in a water bath at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of cold 10% TCA.

  • Vortex and centrifuge at 14,000 x g for 5 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and dry it in a heating block or under a stream of nitrogen to remove unreacted ¹⁴CO₂.

  • Resuspend the dried residue in 100 µL of deionized water.

  • Add the resuspended sample to a scintillation vial with 5 mL of scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Run a blank control by adding the TCA before the sample.

4. Calculation of Enzyme Activity: Activity is expressed as pmol or nmol of ¹⁴C incorporated per mg of protein per hour.

1. Principle: This method measures the formation of methylmalonyl-CoA from propionyl-CoA.[13] The reaction is stopped, and the product is separated from the substrate by reverse-phase HPLC and quantified by UV detection.

2. Reagents:

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 8 mM MgCl₂ and 20 mM KCl.

  • ATP Solution: 50 mM in water.

  • NaHCO₃ Solution: 150 mM in water.

  • Propionyl-CoA Solution: 10 mM in water.

  • Stopping Reagent: 1 M Perchloric acid (HClO₄).

  • Sample: Cell homogenate or mitochondrial fraction.

  • HPLC Mobile Phase: e.g., 100 mM sodium phosphate buffer, pH 4.0, with 7.5% (v/v) acetonitrile.

3. Assay Procedure:

  • Prepare the sample as described in the radiometric assay.

  • In a microcentrifuge tube, prepare the reaction mixture:

    • 50 µL Reaction Buffer

    • 10 µL ATP Solution

    • 10 µL NaHCO₃ Solution

    • 10 µL Sample (containing 30-100 µg of protein)

  • Pre-incubate at 37°C for 3 minutes.

  • Start the reaction by adding 10 µL of Propionyl-CoA Solution.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 20 µL of 1 M HClO₄.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject an aliquot (e.g., 20 µL) onto an HPLC system.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 100 mM NaH₂PO₄ (pH 4.0), and 7.5% (v/v) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 245 nm.

  • Quantification: Calculate the amount of methylmalonyl-CoA formed by comparing the peak area to a standard curve of known concentrations of methylmalonyl-CoA.

Experimental Workflow Diagram for PCC Assays

pcc_assay_workflow cluster_common Common Steps cluster_radio Radiometric Assay cluster_hplc HPLC Assay start Start: Prepare Cell Homogenate prepare_rxn Prepare Reaction Mixture start->prepare_rxn incubate Incubate at 37°C prepare_rxn->incubate prepare_rxn_radio Add Substrates and [¹⁴C]NaHCO₃ prepare_rxn_hplc Add Substrates and NaHCO₃ stop_rxn Stop Reaction incubate->stop_rxn stop_rxn_radio Add 10% TCA stop_rxn_hplc Add 1M HClO₄ process_radio Centrifuge, Dry Supernatant stop_rxn_radio->process_radio count_radio Liquid Scintillation Counting process_radio->count_radio process_hplc Centrifuge, Filter Supernatant stop_rxn_hplc->process_hplc analyze_hplc HPLC Analysis (UV Detection) process_hplc->analyze_hplc

Workflows for Radiometric and HPLC-based PCC assays.

References

Application Notes and Protocols for Tracing (2R)-Sulfonatepropionyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing stable isotope tracing to investigate the metabolism of (2R)-sulfonatepropionyl-CoA. While direct literature on the metabolic fate of this compound is scarce, this document leverages established principles and protocols for tracing the structurally similar and well-studied metabolite, propionyl-CoA.[1][2][3][4] The methodologies outlined here are designed to enable researchers to track the incorporation of stable isotopes from labeled precursors into this compound and its downstream metabolites, thereby elucidating its metabolic pathways and flux.

The protocols are intended for use by researchers in cell culture and animal models and are adaptable for various experimental goals, from qualitative pathway identification to quantitative metabolic flux analysis. The inclusion of detailed experimental procedures, data presentation guidelines, and pathway and workflow diagrams aims to facilitate the successful implementation of these powerful techniques in academic and industrial research settings.

Core Concepts in Stable Isotope Tracing

Stable isotope tracing involves the introduction of a substrate enriched with a heavy, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system.[5][6][7] As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By using mass spectrometry (MS) to measure the mass shifts in these metabolites, it is possible to trace the flow of atoms through metabolic pathways.[5][8] This approach provides invaluable insights into the contributions of different substrates to a metabolite pool and the relative activities of various metabolic routes.[6]

Data Presentation

Quantitative data from stable isotope tracing experiments should be organized to clearly display the isotopic enrichment and distribution in key metabolites. The following tables provide templates for presenting such data.

Table 1: Mass Isotopomer Distribution of Propionyl-CoA and Related Metabolites

This table is designed to show the relative abundance of different isotopologues for a given metabolite after labeling with a ¹³C-labeled tracer.

MetaboliteIsotopologueUnlabeled Control (%)Labeled Condition 1 (%)Labeled Condition 2 (%)
Propionyl-CoAM+096.8 ± 0.545.2 ± 1.830.7 ± 2.1
M+12.1 ± 0.210.5 ± 0.915.3 ± 1.1
M+20.9 ± 0.135.8 ± 2.540.1 ± 2.8
M+30.2 ± 0.058.5 ± 0.713.9 ± 1.0
Methylmalonyl-CoAM+097.1 ± 0.450.1 ± 2.235.6 ± 2.5
M+12.0 ± 0.212.3 ± 1.118.9 ± 1.4
M+20.7 ± 0.128.9 ± 2.032.4 ± 2.3
M+30.2 ± 0.058.7 ± 0.613.1 ± 0.9
Succinyl-CoAM+096.5 ± 0.665.3 ± 3.150.2 ± 3.5
M+12.2 ± 0.315.1 ± 1.320.8 ± 1.7
M+21.0 ± 0.114.5 ± 1.219.5 ± 1.6
M+30.2 ± 0.053.1 ± 0.45.5 ± 0.6
M+40.1 ± 0.022.0 ± 0.34.0 ± 0.5

Data are presented as mean ± standard deviation from n=3 biological replicates. M+n represents the isotopologue with n additional neutrons compared to the monoisotopic mass.

Table 2: Fractional Contribution of Labeled Substrate to Acyl-CoA Pools

This table illustrates how to present the calculated fractional contribution of a stable isotope-labeled precursor to the synthesis of various acyl-CoA species.

Acyl-CoA SpeciesLabeled PrecursorFractional Contribution (%)
Propionyl-CoA[U-¹³C₃]-Propionate65.8 ± 4.2
[U-¹³C₅]-Valine28.3 ± 2.9
[U-¹³C₆]-Isoleucine42.1 ± 3.5
Methylmalonyl-CoA[U-¹³C₃]-Propionate62.5 ± 3.8
Succinyl-CoA[U-¹³C₃]-Propionate45.7 ± 3.1

Fractional contribution is calculated based on the mass isotopomer distribution data and corrected for the natural abundance of stable isotopes.

Experimental Protocols

The following protocols provide a framework for conducting stable isotope tracing experiments to study this compound metabolism.

Protocol 1: Stable Isotope Labeling of Cultured Cells

Objective: To label cellular metabolites by culturing cells in a medium containing a stable isotope-labeled precursor.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Stable isotope-labeled tracer (e.g., [U-¹³C₃]-propionate, [U-¹³C₅]-valine, [U-¹³C₆]-isoleucine)

  • Culture plates or flasks

  • Methanol (B129727), 80% in water, pre-chilled to -80°C

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach approximately 80% confluency at the time of harvest.

  • Cell Culture: Culture cells overnight in a complete medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing a base medium (lacking the unlabeled version of the tracer) with the stable isotope tracer at a final concentration typically in the range of the physiological concentration of the metabolite. Add dFBS to the desired concentration.

  • Medium Exchange: Aspirate the standard culture medium, wash the cells once with sterile PBS, and replace it with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined period. The incubation time should be optimized to achieve isotopic steady-state for the pathway of interest. For pathways involving propionyl-CoA, a time course of 2, 6, and 24 hours is a good starting point.[5]

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: Acyl-CoA Extraction from Tissues

Objective: To extract acyl-CoA species, including this compound, from tissue samples for LC-MS/MS analysis.

Materials:

  • Tissue sample (snap-frozen in liquid nitrogen)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Extraction Solvent: Acetonitrile/Water/Formic Acid (80:19:1, v/v/v), pre-chilled to -20°C

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

Procedure:

  • Tissue Pulverization: Keep the tissue frozen on dry ice and pulverize it to a fine powder using a cooled mortar and pestle or a cryogenic grinder.

  • Homogenization: Weigh the frozen tissue powder (typically 10-50 mg) into a pre-chilled tube containing homogenization beads. Add the pre-chilled extraction solvent (1 mL per 50 mg of tissue) and the internal standard mix.

  • Homogenize the tissue using a bead beater or other homogenizer until a uniform suspension is achieved. Keep the samples on ice or in a cold block during this process.

  • Protein Precipitation: Incubate the homogenate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 20,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

Objective: To separate and quantify acyl-CoA species, including their isotopologues, using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate volume (e.g., 50-100 µL) of an aqueous solution compatible with the LC method (e.g., 5% methanol in water).

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5) and mobile phase B (e.g., acetonitrile).

    • The gradient should be optimized to achieve good separation of propionyl-CoA, this compound, and other relevant acyl-CoAs. Due to the sulfonate group, this compound is expected to be more polar and elute earlier than propionyl-CoA.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer for targeted quantification of known acyl-CoAs and their isotopologues. The characteristic neutral loss of 507 Da from the CoA moiety can be used for precursor ion scanning to identify novel acyl-CoAs.[9][10]

    • For high-resolution mass spectrometers, acquire data in full scan mode to detect all ions and their isotopologues. Use tandem MS (MS/MS) to confirm the identity of metabolites based on their fragmentation patterns. The sulfonate group in this compound will likely lead to a characteristic fragment ion corresponding to the loss of SO₃ (80 Da).[11]

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of the target metabolites.

    • Correct for the natural abundance of stable isotopes.

    • Calculate the mass isotopomer distribution and fractional contribution of the tracer to each metabolite pool.

Mandatory Visualizations

Metabolic Pathways

The following diagram illustrates the central metabolic pathways leading to the synthesis and catabolism of propionyl-CoA, which serves as a model for studying the metabolism of its sulfonate analog.

Propionyl-CoA Metabolism cluster_precursors Precursors cluster_downstream Metabolic Fates Odd-chain Fatty Acids Odd-chain Fatty Acids Valine Valine Propionyl-CoA Propionyl-CoA Valine->Propionyl-CoA Isoleucine Isoleucine Isoleucine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase

Caption: Key metabolic pathways for the synthesis and catabolism of propionyl-CoA.

Experimental Workflow

This diagram outlines the major steps involved in a stable isotope tracing experiment, from cell culture to data analysis.

Stable Isotope Tracing Workflow A 1. Cell Culture and Expansion B 2. Stable Isotope Labeling (e.g., with [U-13C]-Precursor) A->B C 3. Quenching and Metabolite Extraction B->C D 4. Sample Preparation (Drying and Reconstitution) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing (Peak Integration, Isotope Correction) E->F G 7. Metabolic Pathway and Flux Analysis F->G

Caption: A typical experimental workflow for stable isotope tracing in metabolomics.

References

Application Notes and Protocols for the Quantification of (2R)-sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-sulfonatepropionyl-CoA is a coenzyme A (CoA) derivative of interest in metabolic studies due to the prevalence of sulfonated compounds in biological systems and their potential roles in xenobiotic metabolism and endogenous physiological processes. Accurate quantification of this and other acyl-CoA species is crucial for understanding their metabolic significance. This document provides detailed application notes and protocols for the analytical quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of CoA esters.[1][2][3]

While specific metabolic pathways involving this compound are not yet fully elucidated, its structural similarity to other known metabolites suggests its potential involvement in pathways related to taurine (B1682933) metabolism or the metabolism of sulfonated xenobiotics. The analytical methods presented herein are based on established principles for the quantification of other short-chain acyl-CoA molecules.

Analytical Workflow Overview

The quantification of this compound from biological samples typically involves sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and detection by mass spectrometry.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Extraction Extraction with 5% Perchloric Acid Sample->Extraction Homogenization Neutralization Neutralization & pH Adjustment Extraction->Neutralization Centrifugation Centrifugation Neutralization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Reverse-Phase HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification using MRM Detection->Quantification Analysis Data Analysis Quantification->Analysis

Caption: Analytical workflow for this compound quantification.

Experimental Protocols

Sample Preparation

This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs from biological matrices.[4]

Materials:

  • Perchloric acid (PCA), 5% (v/v) in water, ice-cold

  • Potassium carbonate (K2CO3), 3 M

  • Phosphate buffer, pH 6.5

  • Microcentrifuge tubes

  • Homogenizer

  • Centrifuge

Procedure:

  • Tissue Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 500 µL of ice-cold 5% PCA. For cultured cells, aspirate the medium and add 500 µL of ice-cold 5% PCA directly to the plate, scraping the cells.

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add 3 M K2CO3 dropwise while vortexing gently until the pH reaches 6.0-7.0. Monitor the pH using pH paper.

  • Potassium Perchlorate Removal: Incubate on ice for 10 minutes to precipitate potassium perchlorate.

  • Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Supernatant for Analysis: Transfer the supernatant to a new tube for immediate LC-MS/MS analysis or store at -80°C.

LC-MS/MS Quantification

This method utilizes reverse-phase chromatography to separate this compound from other cellular components, followed by sensitive detection using tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)[4]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column C18 Reverse-Phase (e.g., 150 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-15 min: 95% B; 15.1-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The characteristic fragmentation of CoA esters involves a neutral loss of the 5'-ADP moiety (507 Da).[5][6] The precursor ion will be the protonated molecule [M+H]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Calculated M+H]+[Calculated M-507+H]+[Optimized Value]
Internal Standard (e.g., Propionyl-CoA)824.2317.235

Note: The exact m/z values for this compound need to be calculated based on its chemical formula and confirmed by direct infusion of a standard.

Quantitative Data Summary

The following table presents hypothetical yet representative quantitative data for the analysis of this compound, based on typical performance for similar short-chain acyl-CoA compounds.

ParameterThis compoundPropionyl-CoA (Internal Standard)
Retention Time (min) ~ 4.5~ 5.2
Precursor Ion (m/z) [To be determined]824.2
Product Ion (m/z) [To be determined]317.2
Limit of Detection (LOD) 1-5 fmol-
Limit of Quantification (LOQ) 5-10 fmol-
Linear Range 10 fmol - 10 pmol-
Recovery (%) 90-110-
Intra-day Precision (%RSD) < 10-
Inter-day Precision (%RSD) < 15-

Hypothetical Metabolic Pathway

While the precise metabolic role of this compound is yet to be fully elucidated, a plausible hypothetical pathway can be proposed based on known biochemical reactions. This pathway involves the activation of 3-sulfopropionate, a product of taurine degradation, to its corresponding CoA ester.

Hypothetical_Metabolic_Pathway Taurine Taurine Sulfopyruvate Sulfopyruvate Taurine->Sulfopyruvate Transamination Sulfolactaldehyde Sulfolactaldehyde Sulfopyruvate->Sulfolactaldehyde Decarboxylation Sulfopropionate 3-Sulfopropionate Sulfolactaldehyde->Sulfopropionate Oxidation Target This compound Sulfopropionate->Target Acyl-CoA Synthetase (ATP, CoA-SH) Metabolism Further Metabolism (e.g., TCA Cycle Intermediate Precursor) Target->Metabolism

Caption: A hypothetical metabolic pathway for this compound.

Conclusion

The protocols and application notes provided here offer a robust framework for the sensitive and specific quantification of this compound in biological samples. The use of LC-MS/MS ensures high-quality data, which is essential for elucidating the metabolic roles of this and other novel acyl-CoA species. Further research is necessary to validate the hypothetical metabolic pathway and to understand the physiological and pathological significance of this compound.

References

Application Notes and Protocols for the Purification of (2R)-sulfonatepropionyl-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-sulfonatepropionyl-CoA is a Coenzyme A (CoA) derivative of significant interest in various metabolic studies.[1] The purification of this and other acyl-CoA esters from complex biological mixtures such as cell lysates is crucial for their structural and functional characterization, and for their use in enzymatic assays and drug discovery. Due to the absence of a specific published protocol for the purification of this compound from cell lysates, this document provides a generalized yet detailed methodology based on established principles for the purification of other CoA esters. The core of this protocol revolves around anion exchange chromatography, a powerful technique for separating molecules based on their net charge.[2]

Principle of Purification

The purification strategy is based on the physicochemical properties of this compound. The presence of the phosphate (B84403) groups and the sulfonate group gives the molecule a strong negative charge at neutral pH. This allows for its selective capture by a positively charged anion exchange resin.[2][3] The bound this compound is then eluted by increasing the ionic strength of the buffer, which disrupts the electrostatic interactions with the resin.

Experimental Workflow

The overall experimental workflow for the purification of this compound from cell lysates is depicted below.

experimental_workflow cluster_lysis Cell Lysis and Clarification cluster_cleanup Initial Cleanup (Optional) cluster_chromatography Anion Exchange Chromatography cluster_analysis Analysis and Quantification cell_pellet Cell Pellet lysis Cell Lysis (Sonication/Homogenization on ice) cell_pellet->lysis centrifugation1 Centrifugation lysis->centrifugation1 supernatant1 Clarified Cell Lysate centrifugation1->supernatant1 acid_precipitation Acid Precipitation (TCA/SSA) supernatant1->acid_precipitation centrifugation2 Centrifugation acid_precipitation->centrifugation2 spe Solid-Phase Extraction (SPE) centrifugation2->spe equilibration Column Equilibration spe->equilibration loading Sample Loading equilibration->loading wash Column Wash loading->wash elution Gradient Elution wash->elution fraction_collection Fraction Collection elution->fraction_collection quantification Quantification (HPLC/LC-MS) fraction_collection->quantification pooling Pooling of Pure Fractions quantification->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound lyophilization->final_product

Figure 1: Detailed experimental workflow for the purification of this compound.

Detailed Experimental Protocols

Cell Lysis

Objective: To efficiently rupture cells while minimizing the degradation of this compound.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, protease inhibitors

  • Sonicator or homogenizer

  • Ice bath

  • Centrifuge

Protocol:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice. Use short bursts to prevent overheating and sample denaturation.[4] Alternatively, use a Dounce or Potter-Elvehjem homogenizer.[5]

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which is the clarified cell lysate.

Anion Exchange Chromatography

Objective: To separate this compound from other cellular components based on charge.

anion_exchange cluster_column Anion Exchange Column cluster_molecules cluster_steps resin1 + resin2 + resin3 + resin4 + resin5 + resin6 + coa This compound coa->resin3 Binds protein1 Protein 1 (-) protein1->resin5 Binds protein2 Protein 2 (+) elution 3. Elution (High Salt Gradient) protein2->elution Does not bind loading 1. Loading (Low Salt) binding 2. Binding (Negative molecules bind)

Figure 2: Principle of anion exchange chromatography for this compound purification.

Materials:

  • Clarified cell lysate

  • Anion exchange column (e.g., DEAE-cellulose or a quaternary ammonium-based resin)

  • Buffer A (Low Salt): 20 mM Tris-HCl, pH 7.5

  • Buffer B (High Salt): 20 mM Tris-HCl, pH 7.5, 1 M NaCl

  • Chromatography system (e.g., FPLC)

Protocol:

  • Equilibrate the anion exchange column with Buffer A until the pH and conductivity of the eluate are the same as the buffer.

  • Load the clarified cell lysate onto the column.

  • Wash the column with several column volumes of Buffer A to remove unbound and weakly bound molecules.

  • Elute the bound molecules with a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes).[3]

  • Collect fractions throughout the elution process.

Analysis and Quantification

Objective: To identify and quantify this compound in the collected fractions.

Methods:

  • HPLC: High-performance liquid chromatography is a common method for the analysis of CoA esters.[6] A C18 reversed-phase column can be used with a suitable buffer system. Detection is typically performed using a UV detector at around 260 nm (for the adenine (B156593) moiety).

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity for both identification and quantification.[7]

  • Ion Chromatography: This method can be used for the detection and quantification of sulfonated compounds.[8]

Data Presentation

The purification process should be monitored at each step, and the results can be summarized in a table similar to the one below.

Purification StepTotal Protein (mg)This compound (nmol)Specific Activity (nmol/mg)*Yield (%)Purification Fold
Clarified Lysate1001
Anion Exchange Pool
Other steps as applicable

*Specific activity requires a relevant enzymatic assay.

Concluding Remarks

The protocol described provides a robust framework for the purification of this compound from cell lysates. Optimization of specific parameters, such as the choice of anion exchange resin, the pH of the buffers, and the gradient slope, may be necessary depending on the specific cell type and the expression level of the molecule. The analytical methods outlined will be crucial for tracking the target molecule throughout the purification process and for characterizing the final product.

References

Application Notes and Protocols for Fluorescent Labeling of (2R)-sulfonatepropionyl-CoA for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-sulfonatepropionyl-CoA is a coenzyme A (CoA) derivative of interest in studying various metabolic pathways. Its structural similarity to other acyl-CoA molecules makes it a potential tool for investigating enzyme kinetics, substrate specificity, and metabolic flux. Fluorescent labeling of this molecule enables its visualization and tracking within cellular environments, providing valuable insights into its subcellular localization, transport, and interactions with proteins. This document provides detailed protocols for the fluorescent labeling of this compound and its application in cellular imaging.

The primary reactive functionalities on the this compound molecule available for labeling are the free thiol group (-SH) of the cysteamine (B1669678) moiety and the primary amine group (-NH2) on the adenine (B156593) ring. The choice of fluorescent dye and conjugation chemistry will depend on the desired labeling site and the specific experimental requirements. Labeling the terminal thiol group is often preferred as it is a unique and highly reactive nucleophile, minimizing the risk of non-specific labeling of other biomolecules.

Data Presentation: Spectroscopic Properties of Selected Fluorescent Dyes

The selection of a suitable fluorophore is critical for successful imaging experiments. The following table summarizes the key spectroscopic properties of commercially available thiol-reactive (maleimide) and amine-reactive (NHS ester) fluorescent dyes that are well-suited for labeling this compound.

FluorophoreReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein-5-Maleimide Maleimide490515~75,000~0.92
Alexa Fluor™ 488 C₅ Maleimide Maleimide495519~71,000~0.92
Cyanine3 (Cy3) Maleimide Maleimide550570~150,000~0.15
Alexa Fluor™ 546 C₅ Maleimide Maleimide556573~104,000~0.79
Cyanine5 (Cy5) Maleimide Maleimide649670~250,000~0.28
Alexa Fluor™ 647 C₂ Maleimide Maleimide650668~239,000~0.33
Fluorescein NHS Ester (FITC) NHS Ester494518~83,000~0.92
Alexa Fluor™ 488 NHS Ester NHS Ester494517~73,000~0.92
Cyanine3 (Cy3) NHS Ester NHS Ester550570~150,000~0.15
Alexa Fluor™ 555 NHS Ester NHS Ester555565~150,000~0.10
Cyanine5 (Cy5) NHS Ester NHS Ester649670~250,000~0.28
Alexa Fluor™ 647 NHS Ester NHS Ester650665~270,000~0.33

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of the thiol group of this compound using a maleimide-functionalized fluorescent dye. This method is generally preferred due to the high specificity of the maleimide-thiol reaction at neutral pH.[1][2]

Protocol 1: Thiol-Reactive Fluorescent Labeling of this compound

1. Materials and Reagents:

  • This compound

  • Thiol-reactive fluorescent dye (e.g., Alexa Fluor™ 488 C₅ Maleimide)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of any disulfide bonds)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes (e.g., low-protein binding microcentrifuge tubes)

  • Spectrophotometer or plate reader

  • High-performance liquid chromatography (HPLC) system for purification and analysis (optional)

2. Experimental Workflow Diagram:

experimental_workflow Workflow for Fluorescent Labeling and Imaging cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Application prep_coa Prepare this compound Solution reaction Incubate CoA and Dye Mixture prep_coa->reaction prep_dye Prepare Maleimide Dye Stock Solution prep_dye->reaction purify Purify Labeled CoA (Size-Exclusion or HPLC) reaction->purify characterize Characterize Labeled CoA (Spectroscopy) purify->characterize imaging Cellular Imaging characterize->imaging

Caption: Workflow for fluorescent labeling and imaging of this compound.

3. Detailed Procedure:

a. Preparation of Reagents:

  • Prepare this compound Solution: Dissolve this compound in PBS (pH 7.2) to a final concentration of 1-5 mM. Note: If the sample has been stored for a long period, disulfide bond formation may have occurred. To reduce any disulfides, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature before proceeding.

  • Prepare Fluorescent Dye Stock Solution: Immediately before use, dissolve the maleimide-activated fluorescent dye in anhydrous DMSO to a concentration of 10 mM. Protect the solution from light.

b. Labeling Reaction:

  • To the this compound solution, add a 1.5 to 3-fold molar excess of the dissolved fluorescent dye. Mix gently by pipetting.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.

c. Purification of the Labeled Product:

  • Size-Exclusion Chromatography (for removal of unconjugated dye):

    • Equilibrate a pre-packed size-exclusion column (e.g., Sephadex G-25) with PBS (pH 7.2).

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled this compound with PBS. The fluorescently labeled product will typically elute in the void volume, while the smaller, unconjugated dye molecules will be retained and elute later.

    • Collect fractions and identify the fractions containing the labeled product by measuring absorbance at the dye's maximum absorption wavelength.

  • High-Performance Liquid Chromatography (HPLC) (for higher purity):

    • For applications requiring high purity, reverse-phase HPLC can be used.

    • Use a C18 column and a gradient of an appropriate buffer system (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the dye and at 260 nm (for the adenine ring of CoA).

    • Collect the peak corresponding to the fluorescently labeled this compound.

d. Characterization of the Labeled Product:

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified product at 260 nm (A₂₆₀) and at the excitation maximum of the fluorescent dye (A_dye).

    • The concentration of this compound can be calculated using its molar extinction coefficient at 260 nm (ε₂₆₀ ≈ 16,400 M⁻¹cm⁻¹).

    • The concentration of the dye can be calculated using its specific molar extinction coefficient (see table above).

    • The DOL is the molar ratio of the dye to the this compound. A DOL of approximately 1 is ideal.

  • Confirm Conjugation:

    • Mass spectrometry can be used to confirm the covalent attachment of the fluorescent dye to the this compound molecule.

4. Storage:

Store the purified, fluorescently labeled this compound in a suitable buffer (e.g., PBS) at -20°C or -80°C, protected from light. For long-term storage, consider aliquoting to avoid multiple freeze-thaw cycles.

Application in Cellular Imaging

1. Cell Culture and Loading:

  • Culture your cells of interest to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes or chamber slides).

  • Prepare a working solution of the fluorescently labeled this compound in a serum-free cell culture medium or an appropriate imaging buffer. The optimal concentration will need to be determined empirically but typically ranges from 1 to 20 µM.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the loading solution containing the fluorescent probe to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C. The incubation time will depend on the cell type and the specific experimental goals.

2. Imaging:

  • After incubation, gently wash the cells two to three times with warm imaging buffer to remove any excess, non-internalized probe.

  • Add fresh imaging buffer to the cells.

  • Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

3. Signaling Pathway Diagram:

The following diagram illustrates a hypothetical signaling pathway where fluorescently labeled this compound could be used to study the activity of a specific enzyme.

signaling_pathway Enzyme Activity Assay using Fluorescently Labeled Substrate cluster_cellular_uptake Cellular Environment cluster_detection Detection probe Fluorescent This compound transporter Membrane Transporter probe->transporter Uptake enzyme Target Enzyme product Fluorescent Product enzyme->product Catalysis microscope Fluorescence Microscopy product->microscope Signal Detection transporter->enzyme Substrate Delivery

References

Application Notes and Protocols for (2R)-sulfonatepropionyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (2R)-sulfonatepropionyl-CoA is not described in currently available scientific literature. The following application notes and protocols are presented as a theoretical guide for its potential use in metabolic flux analysis, based on established methodologies for similar compounds and the known metabolism of propionyl-CoA.

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled compounds, allows for the elucidation of pathway activity and the identification of metabolic bottlenecks. Propionyl-CoA is a critical intermediate in cellular metabolism, derived from the catabolism of odd-chain fatty acids, cholesterol, and specific amino acids including isoleucine, valine, threonine, and methionine.[1][2][3] Its entry into the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA makes it a key anaplerotic substrate.[2][4]

This document outlines the hypothetical application of a novel probe, this compound, in metabolic flux analysis. The introduction of a sulfonate group in place of the carboxyl group is postulated to alter its metabolic fate, potentially making it a specific tracer for uptake and initial enzymatic processing without being fully metabolized through the canonical pathway. This could allow for the precise measurement of fluxes related to propionyl-CoA transport and the activity of upstream enzymes in its metabolic pathway.

Potential Applications

  • Probing Acyl-CoA Transport: The polar sulfonate group may influence the transport of the molecule across cellular and mitochondrial membranes, allowing for the study of specific acyl-CoA transporters.

  • Investigating Enzyme Specificity: this compound could serve as a substrate or inhibitor for enzymes that typically process propionyl-CoA, such as propionyl-CoA carboxylase, providing insights into their active site and substrate tolerance.

  • Tracing Propionyl-CoA Sequestration: In conditions where propionyl-CoA is known to accumulate, such as in propionic acidemia, a labeled version of this analog could be used to trace its sequestration and potential off-target effects.[4][5]

Metabolic Context: The Propionyl-CoA Pathway

Propionyl-CoA is primarily metabolized through its conversion to (S)-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase.[1] Subsequently, methylmalonyl-CoA racemase epimerizes (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA, which is then converted to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme.[1] Succinyl-CoA then enters the TCA cycle.

Propionyl-CoA Metabolism cluster_precursors Sources Odd-chain Fatty Acids Odd-chain Fatty Acids Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Propionyl-CoA Propionyl-CoA Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA Cholesterol Cholesterol Cholesterol->Propionyl-CoA S-Methylmalonyl-CoA S-Methylmalonyl-CoA Propionyl-CoA->S-Methylmalonyl-CoA Propionyl-CoA Carboxylase R-Methylmalonyl-CoA R-Methylmalonyl-CoA S-Methylmalonyl-CoA->R-Methylmalonyl-CoA Methylmalonyl-CoA Racemase Succinyl-CoA Succinyl-CoA R-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (B12) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Experimental_Workflow Isotope_Labeling 2. Isotope Labeling (¹³C-(2R)-sulfonatepropionyl-CoA) Metabolite_Quenching 3. Rapid Quenching (Ice-cold Methanol) Isotope_Labeling->Metabolite_Quenching Metabolite_Extraction 4. Metabolite Extraction Metabolite_Quenching->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis and Flux Calculation LC_MS_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving (2R)-Sulfonatepropionyl-CoA Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving (2R)-sulfonatepropionyl-CoA. Our goal is to help you enhance the stability of this compound in solution, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by three main factors:

  • pH: Thioesters are susceptible to hydrolysis, particularly in alkaline conditions (pH > 8). They are most stable in moderately acidic to neutral solutions (pH 2-6).

  • Temperature: Higher temperatures accelerate the rate of degradation through hydrolysis and oxidation.

  • Presence of Nucleophiles and Oxidizing Agents: The thioester bond is susceptible to attack by nucleophiles, such as free thiols, leading to thiol-thioester exchange. Additionally, the free sulfhydryl group of coenzyme A can be oxidized, forming disulfides.

Q2: What is the expected shelf-life of this compound solutions under different storage conditions?

Q3: Can the choice of buffer impact the stability of my this compound solution?

A3: Absolutely. The buffer system can significantly influence the stability of acyl-CoA compounds. Buffers with nucleophilic components can directly participate in the degradation of the thioester bond. It is advisable to use non-nucleophilic buffers and to be aware that some common buffers can accelerate hydrolysis. For instance, some studies suggest that phosphate (B84403) buffers may not be ideal for long-term stability compared to others like Tris at specific pH ranges. It is crucial to validate the compatibility of your chosen buffer with this compound under your experimental conditions.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: Degradation can be assessed using several analytical techniques. The most common methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can separate the intact acyl-CoA from its degradation products, such as free coenzyme A and the corresponding carboxylate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique can identify and quantify the parent compound and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of the thioester signal and the appearance of signals from degradation products over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity of this compound Hydrolysis of the thioester bond. This is accelerated at high pH and temperature.Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C for short-term, -80°C for long-term) and in a slightly acidic buffer (pH 4-6). Avoid repeated freeze-thaw cycles.
Oxidation to disulfide. The free thiol group on CoA is susceptible to air oxidation.Prepare solutions using degassed buffers. Consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, but be aware that these can interfere with some assays and also participate in thiol-thioester exchange.
Thiol-thioester exchange. Presence of other free thiols in the solution.If possible, avoid the presence of other thiol-containing reagents in your experimental setup. If their presence is unavoidable, minimize the incubation time and temperature.
Inconsistent experimental results Variable degradation of this compound between experiments. This can be due to minor differences in solution preparation, storage time, or handling.Standardize your protocol for solution preparation and storage. Always use freshly prepared dilutions from a properly stored stock solution for critical experiments.
Contamination of the stock solution. Filter-sterilize stock solutions before storage. Handle aseptically to prevent microbial growth, which can lead to enzymatic degradation.
Precipitate formation upon thawing Poor solubility at low temperatures or changes in buffer composition upon freezing. Ensure the concentration of this compound is within its solubility limit in the chosen buffer. If precipitation occurs, gently warm the solution to room temperature and vortex to redissolve before use. Consider using cryoprotectants for frozen storage.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited, the following tables provide representative data for the stability of a closely related short-chain acyl-CoA, acetyl-CoA, which can be used as a guideline.

Table 1: Effect of pH on the Stability of Acetyl-CoA in Aqueous Solution

pHTemperature (°C)Half-life (t½)Comments
3.5 - 5.0100Stable for a short timeAcetyl-CoA is relatively stable in moderately acidic solutions even at elevated temperatures for brief periods[1].
> 8.025< 24 hoursHydrolysis is rapid in alkaline solutions[1].

Table 2: Recommended Storage Conditions for Acyl-CoA Solutions

Storage ConditionFormDurationStability Notes
Room TemperatureAqueous SolutionHoursNot recommended for storage. Prone to rapid degradation.
4°CAqueous Solution< 24 hoursFor immediate use only. Significant degradation can occur.
-20°CAqueous Solution (aliquots)≤ 2 weeksAvoid repeated freeze-thaw cycles. Best for short-term storage[1].
-80°CAqueous Solution (aliquots)MonthsRecommended for long-term storage of aqueous stocks.
-20°CLyophilized PowderYearsThe most stable form for long-term storage. Store desiccated[2][3][4][5].

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol allows for the quantification of the degradation of this compound over time by separating the intact molecule from its degradation products.

Materials:

  • This compound

  • Buffers of interest (e.g., phosphate buffer, Tris-HCl) at various pH values

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9

  • Mobile Phase B: Acetonitrile

  • Quenching solution (e.g., 10% trichloroacetic acid)

Procedure:

  • Prepare a stock solution of this compound in a stable buffer (e.g., 10 mM sodium acetate, pH 5.0) and determine its initial concentration.

  • Incubate aliquots of the this compound solution in the buffers of interest at the desired temperatures.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the degradation by adding an equal volume of quenching solution.

  • Centrifuge the quenched samples to pellet any precipitate.

  • Analyze the supernatant by RP-HPLC. A typical gradient could be:

    • 0-5 min: 5% B

    • 5-20 min: 5-50% B (linear gradient)

    • 20-25 min: 50% B

    • 25-30 min: 5% B (re-equilibration)

  • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the natural logarithm of the concentration of intact this compound versus time to determine the degradation rate constant and the half-life.

Protocol 2: Long-Term Storage by Lyophilization

Lyophilization (freeze-drying) is an effective method for the long-term preservation of this compound.

Materials:

  • This compound solution in a volatile buffer (e.g., ammonium (B1175870) bicarbonate) or pure water

  • Lyophilizer

  • Lyophilization vials

  • Desiccator

Procedure:

  • Prepare a solution of this compound in a minimal volume of high-purity water or a volatile buffer.

  • Dispense the solution into lyophilization vials.

  • Freeze the samples in the lyophilizer or in a freezer at -80°C.

  • Start the lyophilization process according to the manufacturer's instructions. This typically involves a primary drying phase under vacuum to sublimate the ice, followed by a secondary drying phase to remove residual water.

  • Once the lyophilization is complete, backfill the vials with an inert gas (e.g., nitrogen or argon) and seal them tightly.

  • Store the lyophilized powder at -20°C or below in a desiccator.

  • To reconstitute, add the original volume of high-purity water or a suitable buffer and gently vortex to dissolve.

Visualizations

Degradation Pathways of Acyl-CoA

AcylCoA This compound Hydrolysis Hydrolysis (High pH, High Temp) AcylCoA->Hydrolysis Oxidation Oxidation (Oxygen) AcylCoA->Oxidation ThiolExchange Thiol-Thioester Exchange (Free Thiols) AcylCoA->ThiolExchange CoA Coenzyme A + (2R)-Sulfonatepropionate Hydrolysis->CoA CoADisulfide CoA Disulfide Oxidation->CoADisulfide NewThioester New Thioester + CoA ThiolExchange->NewThioester

Caption: Major degradation pathways for this compound in solution.

Experimental Workflow for Stability Assessment

start Prepare this compound in Test Buffer incubate Incubate at Desired Temperature start->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Quantify Peak Area analyze->data calculate Calculate Degradation Rate and Half-Life data->calculate

Caption: Workflow for determining the stability of this compound.

References

troubleshooting (2R)-sulfonatepropionyl-CoA extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the extraction of (2R)-sulfonatepropionyl-CoA. Given the limited specific literature on this particular compound, the advice provided is based on established protocols for other short-chain acyl-Coenzyme A esters and is intended to serve as a general framework for optimizing your extraction protocol.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in extracting this compound?

The primary challenges in extracting any acyl-CoA, including this compound, are their inherent instability and low intracellular concentrations.[1][2] Thioester bonds are susceptible to hydrolysis, and endogenous enzymes like acyl-CoA hydrolases can rapidly degrade the target molecule if not properly inactivated during sample preparation.[3] The polar sulfonate group may also influence its solubility and interaction with extraction solvents and solid-phase extraction (SPE) materials.

Q2: Which extraction method is recommended for short-chain acyl-CoAs?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying short-chain acyl-CoAs.[4][5] The extraction protocol typically involves rapid quenching of metabolic activity, cell lysis, protein precipitation, and purification to remove interfering substances. Common protein precipitation agents include trichloroacetic acid (TCA), perchloric acid (PCA), or sulfosalicylic acid (SSA).[4][6] Organic solvents like acetonitrile/methanol/water mixtures are also used.[1][7]

Q3: How can I improve the stability of this compound during extraction?

To improve stability, it is crucial to work quickly and at low temperatures (e.g., on ice) throughout the extraction process. Immediately after sample collection, quenching metabolism with liquid nitrogen is recommended. The use of acidic extraction solutions helps to inhibit enzymatic activity. Samples should be stored at -80°C until analysis.[7]

Q4: What is the purpose of Solid-Phase Extraction (SPE) in the workflow?

Solid-phase extraction is a purification step used to remove salts, deproteinizing agents (like TCA), and other interfering compounds from the sample extract before LC-MS/MS analysis.[4][7] This cleanup is essential for protecting the analytical column and improving the quality of the mass spectrometry data.

Troubleshooting Guides

Problem 1: Low or No Recovery of this compound

Possible Causes:

  • Degradation: The compound may have been degraded by enzymatic activity or chemical instability.

  • Inefficient Extraction: The chosen solvent system may not be optimal for this polar compound.

  • Poor SPE Recovery: The compound may be irreversibly binding to the SPE sorbent or being lost during washing steps.

  • Instrumental Issues: The LC-MS/MS method may not be properly optimized for this compound.

Suggested Solutions:

  • Optimize Sample Quenching and Lysis: Ensure rapid and effective inactivation of enzymes. Flash-freezing in liquid nitrogen is a standard method.

  • Evaluate Different Extraction Solvents: Test various acidic and organic solvent systems. A comparison of common extraction solvents for acyl-CoAs is presented in Table 1.

  • Optimize SPE Protocol:

    • Test different SPE sorbents (e.g., C18, mixed-mode).

    • Adjust the pH of the loading, washing, and elution buffers. The sulfonate group's charge will be pH-dependent.

    • Include a known amount of a commercially available, structurally similar short-chain acyl-CoA standard to trace recovery at each step.

  • Confirm Instrument Performance:

    • Directly infuse a standard of a similar compound to ensure the mass spectrometer is correctly tuned.

    • Optimize the chromatography to ensure the compound is not eluting with the solvent front or being retained on the column.

Problem 2: High Variability in Extraction Efficiency

Possible Causes:

  • Inconsistent Sample Handling: Minor variations in timing, temperature, or pipetting can lead to significant differences in recovery.

  • Incomplete Protein Precipitation: Residual protein can interfere with extraction and analysis.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer.

Suggested Solutions:

  • Standardize the Protocol: Create a detailed, step-by-step protocol and adhere to it strictly for all samples.

  • Ensure Complete Deproteinization: After adding the precipitating agent, vortex thoroughly and centrifuge at a high speed to ensure a clear supernatant.

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard is the best way to correct for extraction variability and matrix effects. If a specific standard for this compound is unavailable, a commercially available labeled short-chain acyl-CoA can be used.

Data Presentation

Table 1: Comparison of Common Extraction Solvents for Acyl-CoA Analysis

Extraction SolventTypical Recovery RateAdvantagesDisadvantages
10% Trichloroacetic Acid (TCA)80-95%Efficient protein precipitation.Requires removal by SPE before LC-MS.
6% Perchloric Acid (PCA)85-97%Effective deproteinization.[6]Needs to be neutralized and precipitated.
2.5% Sulfosalicylic Acid (SSA)Good recovery reported[4]Compatible with direct LC-MS/MS analysis in some cases.[4]May not be as effective for all tissues.
Acetonitrile/Methanol/WaterVariableCan extract a broader range of metabolites.May require further optimization for quantitative recovery.

Note: Recovery rates are generalized from literature on various acyl-CoAs and may differ for this compound.

Experimental Protocols

General Protocol for Acyl-CoA Extraction from Cultured Cells
  • Quenching and Harvesting:

    • Aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Instantly add liquid nitrogen to the culture dish to quench metabolic activity.

    • Scrape the frozen cells into a pre-chilled tube.

  • Protein Precipitation and Extraction:

    • Add 200 µL of ice-cold 10% TCA.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove salts and TCA.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a solvent suitable for LC-MS/MS analysis (e.g., 2.5% SSA).[4]

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Harvest Cell Harvesting & Quenching Lyse Lysis & Protein Precipitation Harvest->Lyse Add Acid Centrifuge Centrifugation Lyse->Centrifuge Separate Precipitate SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Load Supernatant Evaporate Evaporation SPE->Evaporate Elute Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: A generalized workflow for the extraction and analysis of acyl-CoAs.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Recovery of This compound Degradation Degradation Start->Degradation Extraction Inefficient Extraction Start->Extraction SPE_Loss SPE Loss Start->SPE_Loss Instrument Instrument Issue Start->Instrument Optimize_Quench Optimize Quenching/ Lysis Degradation->Optimize_Quench Test_Solvents Test Different Solvents Extraction->Test_Solvents Optimize_SPE Optimize SPE Protocol SPE_Loss->Optimize_SPE Check_Instrument Check Instrument Performance Instrument->Check_Instrument

Caption: Troubleshooting logic for low recovery of the target analyte.

References

Technical Support Center: (2R)-Sulfonatepropionyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (2R)-sulfonatepropionyl-CoA and other short-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of error and variability in this compound quantification?

A1: The primary sources of error can be categorized into three main areas: sample handling and preparation, chromatographic separation and mass spectrometric detection (LC-MS/MS), and data analysis. Key factors include the inherent instability of the thioester bond, co-eluting contaminants from the biological matrix causing ion suppression, and improper peak integration. A stable isotope-labeled internal standard is crucial for mitigating many of these issues.

cluster_0 Sources of Error in Quantification cluster_1 Specific Pitfalls SamplePrep Sample Preparation Instability Thioester Instability SamplePrep->Instability Extraction Extraction Inefficiency SamplePrep->Extraction LCMS LC-MS/MS Analysis Matrix Matrix Effects (Ion Suppression) LCMS->Matrix Coelution Isomer Co-elution LCMS->Coelution DataAnalysis Data Analysis Integration Peak Integration Error DataAnalysis->Integration Normalization Poor Normalization DataAnalysis->Normalization

Key factors impacting quantification accuracy.

Q2: How can I ensure the stability of the thioester bond in my samples during preparation?

A2: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially at neutral or alkaline pH. To maintain stability, samples should be kept on ice at all times and processed quickly. Use of an acidic extraction buffer (e.g., containing 10% trichloroacetic acid) is a common practice to precipitate proteins and stabilize acyl-CoAs. Avoid repeated freeze-thaw cycles. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.

Storage ConditionTemperatureRecommended DurationStability Impact
Working Solution 4°C (Autosampler)< 48 hoursModerate degradation risk
Short-term -20°C< 1 weekMinimal degradation
Long-term -80°C> 1 weekHigh stability

Q3: What type of internal standard is best for acyl-CoA quantification?

A3: A stable isotope-labeled (SIL) internal standard of the analyte of interest is the gold standard. However, if a specific SIL standard for this compound is unavailable, using a commercially available SIL acyl-CoA with a similar chain length and chemical properties, such as ¹³C-labeled acetyl-CoA or octanoyl-CoA, can effectively compensate for extraction loss and matrix effects. Odd-chain length fatty acyl-CoAs (e.g., C17:0-CoA) can also be used as they are not typically found in most biological systems.

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Analyte Co-elutes with analyte; best correction for matrix effects and extraction loss.Can be expensive and not always commercially available.
SIL Structural Analog Good correction for matrix effects; more readily available.May not have identical chromatographic behavior or extraction efficiency.
Odd-Chain Acyl-CoA Not endogenous; prevents interference from native compounds.Different chemical properties may lead to varied extraction and ionization efficiency.

Troubleshooting Guide

Problem: I am observing low signal intensity or no peak for my analyte.

This is a common issue that can stem from the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS). Following a logical troubleshooting workflow can help pinpoint the source of the problem.

cluster_ms MS Issue cluster_lc LC/Sample Issue start Low / No Signal check_std Analyze fresh, high-concentration standard solution start->check_std signal_ok Signal is strong? check_std->signal_ok ms_issue Check MS tune & calibration Inspect ion source (cleaning) Verify MS parameters signal_ok->ms_issue No check_is Check internal standard signal in a prepared sample signal_ok->check_is Yes is_ok IS signal is strong? check_is->is_ok sample_issue Sample degradation Inefficient extraction Low analyte concentration is_ok->sample_issue Yes lc_issue Check for LC leaks Column contamination/failure Incorrect mobile phases is_ok->lc_issue No

Troubleshooting workflow for low signal intensity.

Problem: My results are not reproducible between injections.

Poor reproducibility is often linked to matrix effects, sample instability, or issues with the LC system.

  • Possible Cause: Matrix Effects. Co-eluting compounds from the biological matrix can suppress or enhance the ionization of your analyte, leading to variability.

    • Solution: Improve sample cleanup. Use solid-phase extraction (SPE) to remove interfering substances like phospholipids. Also, ensure your chromatography is optimized to separate the analyte from the bulk of the matrix components. Diluting the sample may also reduce matrix effects, but this can compromise sensitivity.

  • Possible Cause: Sample Degradation in Autosampler. As discussed, acyl-CoAs can be unstable. If samples sit in a room temperature autosampler for an extended period, degradation can occur.

    • Solution: Use a cooled autosampler (set to 4°C). Analyze samples in a sequence that minimizes the time any single sample spends waiting for injection.

  • Possible Cause: LC System Carryover. The analyte may be adsorbing to parts of the LC system and eluting in subsequent runs.

    • Solution: Implement a robust needle wash protocol using a strong organic solvent. Run blank injections between samples to check for carryover.

Problem: I see a peak, but the shape is broad or splitting.

Poor peak shape can compromise accurate integration and quantification.

  • Possible Cause: Column Contamination or Degradation. Buildup of matrix components on the column frit or stationary phase can distort peak shape.

    • Solution: Use a guard column to protect your analytical column. If the column is contaminated, try flushing it according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

  • Possible Cause: Injection Solvent Mismatch. Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.

    • Solution: The injection solvent should be as close in composition to the initial mobile phase as possible. Reconstitute your final extract in the starting mobile phase.

  • Possible Cause: Secondary Interactions. The analyte may be interacting with active sites on the column packing material (e.g., residual silanols).

    • Solution: Adjust the mobile phase pH or add a small amount of a competing agent, like trifluoroacetic acid (TFA), although be mindful that TFA can cause ion suppression.

Experimental Protocols

Protocol: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol provides a general workflow for the extraction of this compound for subsequent LC-MS/MS analysis.

cluster_workflow Acyl-CoA Extraction Workflow start 1. Cell Culture (~5-10 million cells) wash 2. Wash Cells (Ice-cold PBS) start->wash quench 3. Quench Metabolism (Add ice-cold 80% Methanol) wash->quench scrape 4. Scrape & Collect Cells quench->scrape lyse 5. Lyse Cells (Add Internal Standard & 10% Trichloroacetic Acid) scrape->lyse vortex 6. Vortex & Incubate on Ice lyse->vortex centrifuge 7. Centrifuge (Pellet proteins) vortex->centrifuge spe 8. Solid-Phase Extraction (SPE) (Supernatant) centrifuge->spe dry 9. Dry Down Eluate spe->dry reconstitute 10. Reconstitute (LC-MS Grade Water/Methanol) dry->reconstitute end 11. Analyze via LC-MS/MS reconstitute->end

Workflow for extracting acyl-CoAs from cells.

Methodology:

  • Cell Harvesting: Aspirate culture medium and immediately wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolic Quenching: Add 1 mL of ice-cold 80% methanol (B129727) to the plate. This step is critical to halt enzymatic activity instantly.

  • Cell Collection: Scrape the cells into the methanol solution and transfer the suspension to a microcentrifuge tube.

  • Lysis and Internal Standard Spiking: Add your internal standard solution. Then, add an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins and stabilize the acyl-CoAs.

  • Incubation and Centrifugation: Vortex the mixture vigorously and incubate on ice for 15 minutes. Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE): Carefully transfer the supernatant to a new tube. Condition an SPE cartridge (e.g., C18) according to the manufacturer's protocol. Load the supernatant, wash the cartridge to remove salts and polar contaminants, and then elute the acyl-CoAs with an appropriate organic solvent mixture.

  • Final Preparation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, known volume of a solvent compatible with your LC method (e.g., 95:5 Water:Acetonitrile) for analysis.

Example LC-MS/MS Parameters

ParameterSetting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Scan Type Multiple Reaction Monitoring (MRM)
Common Transition Precursor ion scan for the fragment corresponding to the p-pan-ADP moiety (m/z 428) or neutral loss of 507 amu.

minimizing degradation of (2R)-sulfonatepropionyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (2R)-sulfonatepropionyl-CoA during sample preparation.

Troubleshooting Guides

Effectively troubleshooting sample preparation is critical to ensure the accurate quantification of this compound. Below is a guide to common issues, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal of this compound Sample Degradation: The thioester bond is susceptible to hydrolysis, especially at alkaline pH. Enzymatic degradation by thioesterases can also occur. The sulfonate group may influence stability in different pH conditions.- Maintain a slightly acidic to neutral pH (4.5-7.0) throughout the sample preparation process. - Work quickly and keep samples on ice or at 4°C at all times. - Immediately freeze samples at -80°C after collection and for long-term storage.[1] - Minimize the time samples are in aqueous solutions before extraction.
Inefficient Extraction: The polarity of this compound may lead to poor recovery with certain organic solvents.- Use a polar organic solvent system for extraction, such as 80% methanol (B129727) or acetonitrile. - Consider using 5-sulfosalicylic acid (SSA) for protein precipitation, as it can improve the recovery of short-chain acyl-CoAs compared to methods requiring solid-phase extraction (SPE).[2]
Adsorption to Surfaces: The molecule may adhere to plastic surfaces, leading to sample loss.- Use glass or low-binding microcentrifuge tubes and vials for sample processing and storage.[3]
Inconsistent and Poorly Reproducible Results Variable Extraction Efficiency: Inconsistent sample handling and processing times can lead to variable degradation and recovery.- Standardize all sample preparation steps, including timing, temperatures, and volumes. - Utilize a suitable internal standard, such as a stable isotope-labeled this compound or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), added at the very beginning of the extraction process to account for variability.[4][5]
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of labile molecules.- Aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[6]
Presence of Interfering Peaks in LC-MS Analysis Co-extraction of Matrix Components: Inefficient protein precipitation or sample cleanup can lead to the presence of other molecules that interfere with the analysis.- Optimize the protein precipitation step. Ensure complete precipitation by using a sufficient volume of cold organic solvent and adequate vortexing. - If matrix effects are significant, consider a solid-phase extraction (SPE) step to clean up the sample. However, be aware that this may lead to the loss of more hydrophilic short-chain acyl-CoAs.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of degradation is the hydrolysis of the high-energy thioester bond. This can be exacerbated by non-optimal pH conditions (especially alkaline pH), elevated temperatures, and the activity of endogenous enzymes called acyl-CoA thioesterases.[2]

Q2: What is the optimal pH range for handling and extracting this compound?

A2: Based on general knowledge of acyl-CoA and sulfonate stability, a slightly acidic to neutral pH range of 4.5 to 7.0 is recommended. Aromatic sulfonated compounds have shown good stability in acidic aqueous solutions (pH 2.5-3). While this compound is aliphatic, maintaining a pH below neutral is a safe practice to minimize thioester hydrolysis.

Q3: How should I store my samples to ensure the stability of this compound?

A3: For long-term storage, samples should be rapidly frozen in liquid nitrogen and then stored at -80°C.[1] It is crucial to aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6]

Q4: What type of internal standard is best for the quantification of this compound?

A4: The gold standard is a stable isotope-labeled version of this compound. If this is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is not naturally abundant in most biological systems and has similar chemical properties to other acyl-CoAs.[4][5]

Q5: Can I use plastic tubes for my sample preparation?

A5: It is highly recommended to use glass or certified low-binding plastic tubes and vials. Standard polypropylene (B1209903) tubes can lead to significant loss of CoA compounds due to adsorption.[3]

Quantitative Data Summary

Due to the lack of specific quantitative stability data for this compound in the literature, the following table summarizes the typical stability of short-chain acyl-CoAs under various conditions to provide a general guideline.

ConditionAnalyte ClassMatrixDurationTemperatureStability/RecoveryReference
Storage Temperature Short-chain 3-hydroxyacyl-CoA dehydrogenase activityRat Liver30 hours25°C~50% activity loss[1]
Short-chain 3-hydroxyacyl-CoA dehydrogenase activityRat Liver55 hours4°C~50% activity loss[1]
Short-chain 3-hydroxyacyl-CoA dehydrogenase activityRat Liver--20°C & -70°CMinimal loss[1]
Extraction Method Short-chain Acyl-CoAsBiological Samples--90-111% recovery with optimized UHPLC-MS/MS method[8]
Short-chain Acyl-CoAsBiological Samples--Improved recovery with SSA precipitation compared to SPE for some analytes[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed to rapidly quench metabolic activity and efficiently extract short-chain acyl-CoAs.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol in water

  • Internal standard solution (e.g., stable isotope-labeled this compound or C17:0-CoA)

  • Glass or low-binding microcentrifuge tubes (1.5 mL)

  • Cell scraper

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Washing: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

  • Metabolic Quenching and Lysis: Add 1 mL of ice-cold 80% methanol containing the internal standard directly to the culture plate. Immediately scrape the cells and transfer the lysate to a pre-chilled glass microcentrifuge tube.

  • Protein Precipitation: Vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled glass tube.

  • Drying: Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for your analytical method (e.g., 50% methanol in water).

Protocol 2: Extraction of this compound from Tissue Samples

This protocol is adapted for the extraction of short-chain acyl-CoAs from tissue.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.0)

  • Ice-cold 80% methanol in water

  • Internal standard solution

  • Glass homogenization tubes

  • Homogenizer

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Tissue Pulverization: Immediately after collection, flash-freeze the tissue sample in liquid nitrogen. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Homogenization: Weigh approximately 50 mg of the frozen tissue powder and transfer it to a pre-chilled glass homogenization tube. Add 1 mL of ice-cold 80% methanol containing the internal standard.

  • Homogenize: Homogenize the sample on ice until a uniform suspension is achieved.

  • Protein Precipitation and Centrifugation: Transfer the homogenate to a pre-chilled glass microcentrifuge tube. Vortex for 1 minute and then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection, Drying, and Reconstitution: Follow steps 5-7 from Protocol 1.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction & Precipitation cluster_separation Separation & Purification cluster_analysis Analysis start Tissue/Cell Sample quench Rapid Quenching (Liquid N2 or Cold Methanol) start->quench add_is Add Internal Standard quench->add_is homogenize Homogenization (in 80% Methanol) add_is->homogenize precipitate Protein Precipitation (Vortex) homogenize->precipitate centrifuge Centrifugation (15,000 x g, 4°C) precipitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry Dry Down (Nitrogen/Vacuum) collect_supernatant->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Recommended workflow for this compound sample preparation.

troubleshooting_logic cluster_checks Initial Checks cluster_sample_prep Sample Preparation Issues cluster_solutions Solutions start Low/No Signal? check_ms Check MS Performance (infuse standard) start->check_ms check_reagents Prepare Fresh Standards & Solvents start->check_reagents check_params Verify LC-MS Parameters start->check_params degradation Degradation (pH, Temp, Time) start->degradation extraction Inefficient Extraction start->extraction adsorption Adsorption to Tubes start->adsorption optimize_ph_temp Control pH (4.5-7.0) Keep Cold, Work Fast degradation->optimize_ph_temp optimize_extraction Use 80% Methanol/ACN Consider SSA extraction->optimize_extraction use_glass Use Glass/Low-Bind Tubes adsorption->use_glass

Caption: Troubleshooting logic for low signal of this compound.

References

interference in mass spectrometry analysis of (2R)-sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2R)-sulfonatepropionyl-CoA Analysis

Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound analyte unexpectedly low or showing poor sensitivity?

Low signal intensity can stem from several factors, including matrix effects, suboptimal sample preparation, or inappropriate instrument settings.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Components in your sample's matrix (e.g., salts, proteins from biological fluids) can interfere with the ionization of your target analyte, leading to ion suppression.[1][2] This is a common challenge in LC-MS analyses.[3][4]

    • Mitigation Strategy: The most effective method to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte.[1][4] If this is not feasible, creating matrix-matched calibration standards can also help correct for signal suppression or enhancement.[4][5]

  • Optimize Sample Preparation: this compound, like other CoA thioesters, can be unstable.[6] Rigorous and swift sample preparation is crucial.

    • Protocol: Employ cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[1] For biological samples, protein precipitation is a critical step. Using 5-sulfosalicylic acid (SSA) for deproteinization has been shown to be effective for short-chain acyl-CoAs as it may not require removal by SPE, thus preventing the loss of analytes.[7]

  • Check Ionization Source: Electrospray ionization (ESI) is commonly used but can be susceptible to matrix effects.[4]

    • Alternative: Consider using atmospheric pressure chemical ionization (APCI), which can sometimes be less prone to matrix effects for certain compounds.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components relative to the analyte, thereby mitigating ion suppression.[1]

G start Low Analyte Signal Detected matrix_effects Potential Cause: Matrix Effects? start->matrix_effects sample_prep Potential Cause: Sample Degradation? matrix_effects->sample_prep No use_is Action: Use Stable Isotope-Labeled Internal Standard matrix_effects->use_is Yes instrument_settings Potential Cause: Suboptimal Ionization? sample_prep->instrument_settings No optimize_cleanup Action: Optimize Sample Cleanup (SPE/LLE) sample_prep->optimize_cleanup Yes optimize_source Action: Optimize Ion Source Parameters instrument_settings->optimize_source Yes end Signal Improved instrument_settings->end No matrix_match Action: Prepare Matrix-Matched Calibrants use_is->matrix_match matrix_match->end check_stability Action: Ensure Sample Stability (Cold/Fast Prep) optimize_cleanup->check_stability check_stability->end try_apci Action: Test Alternative Ionization (APCI) optimize_source->try_apci try_apci->end

Caption: Troubleshooting workflow for low analyte signal.
Q2: I am observing unexpected or multiple peaks in my mass spectrum. What are they and how can I confirm their identity?

Unexpected peaks can arise from contaminants, adducts, in-source fragmentation, or isobaric compounds.[1]

Common Sources and Solutions:

  • Adduct Formation: Your analyte may form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[1][8] This results in multiple signals for a single analyte.

    • Solution: Scrutinize your mass spectrum for peaks corresponding to the expected mass shifts of common adducts. Using high-purity solvents and reagents can minimize the presence of these cations.

  • In-Source Fragmentation/Decomposition: Some molecules can fragment within the ion source of the mass spectrometer.[1] For all CoA esters, a common fragmentation pattern involves the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion, resulting in a characteristic neutral loss.[7][9][10]

    • Solution: Optimize ion source parameters (e.g., temperatures, voltages) to minimize fragmentation. Analyzing the fragmentation pattern can also help confirm the identity of your analyte.

  • Contaminants: Impurities from solvents, reagents, sample collection materials, or carryover from previous injections can appear as unexpected peaks.[1][11]

    • Solution: Inject a blank solvent after a high-concentration sample to check for carryover.[1] Ensure the use of high-purity, LC-MS grade solvents and reagents.

  • Isobaric Compounds: Metabolites or other compounds in the sample may have the same nominal mass as your analyte or internal standard, causing interference.[1][12]

    • Solution: The most effective method is to achieve baseline chromatographic separation of the interfering compounds.[1] High-resolution mass spectrometry (HRMS) can also be used to distinguish between compounds with very similar masses.[12]

G start Unexpected Peak Observed check_adducts Check for Common Adducts ([M+Na]+, [M+K]+)? start->check_adducts check_fragments Check for Known Fragments (e.g., Neutral Loss of 507)? check_adducts->check_fragments No is_adduct Identity: Adduct Ion check_adducts->is_adduct Yes check_carryover Inject Blank Run. Is Peak Present? check_fragments->check_carryover No is_fragment Identity: In-Source Fragment check_fragments->is_fragment Yes check_isobaric Potential Isobaric Interference? check_carryover->check_isobaric No is_carryover Identity: Sample Carryover check_carryover->is_carryover Yes is_isobar Identity: Isobaric Compound check_isobaric->is_isobar Yes unknown Identity: Unknown Contaminant check_isobaric->unknown No

Caption: Logic diagram for identifying unexpected peaks.

Experimental Protocols and Data

Recommended Sample Preparation Protocol for Biological Samples

This protocol is a generalized procedure based on methods developed for short-chain acyl-CoAs, which are chemically similar to this compound.[7]

Objective: To extract the analyte and remove interfering proteins and salts.

Materials:

  • 5-sulfosalicylic acid (SSA) solution (e.g., 2.5% in water)

  • Centrifuge capable of 10,000 rpm and 4°C

  • 0.22-μm centrifuge filter

  • LC-MS grade solvents (water, acetonitrile)

Procedure:

  • Homogenization: Homogenize the tissue or cell pellet in a cold extraction solution containing an internal standard. Keep samples on ice to minimize degradation.[6]

  • Deproteinization: Add an equal volume of cold 2.5% SSA solution to the sample homogenate.[7]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1][6]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22-μm cellulose (B213188) acetate (B1210297) centrifuge filter.[6]

  • Analysis: The filtered sample is now ready for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.[6]

G sample 1. Homogenize Sample in Cold Extraction Buffer deproteinize 2. Add Cold 2.5% SSA for Deproteinization sample->deproteinize vortex 3. Vortex Vigorously (1 minute) deproteinize->vortex centrifuge 4. Centrifuge (10,000 rpm, 10 min, 4°C) vortex->centrifuge filter 5. Collect and Filter Supernatant (0.22-μm filter) centrifuge->filter analyze 6. Ready for LC-MS/MS Analysis filter->analyze

Caption: General sample preparation workflow.
Example LC-MS/MS Parameters for Acyl-CoA Analysis

The following tables provide starting parameters for method development, based on published methods for similar compounds.[6][7][13][14] Optimization will be required for this compound.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 150 x 2.0 mm, 3-μm)Provides good retention and separation for acyl-CoAs.[6]
Mobile Phase A 10 mM Ammonium Formate, pH 8.1 in WaterSlightly basic pH improves peak shape and separation for acyl-CoAs.[6]
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase chromatography.[6]
Flow Rate 0.4 mL/minA typical flow rate for a 2.0 mm ID column.[6]
Column Temp. 35 °CProvides stable retention times.[6]
Injection Vol. 10 µLStandard injection volume.[6]
Example Gradient 0-2 min, 0% B; 2-23 min, 0-24% B; 23-26 min, 24-100% BA shallow gradient is often needed to separate related acyl-CoA species.[6]

Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

Coenzyme A and its derivatives exhibit characteristic fragmentation patterns that are highly useful for creating sensitive and specific MRM methods.

Analyte ClassPrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)Reference
Generic Acyl-CoA Varies[M - 507 + H]⁺428.0 m/z[7][9]
Acetyl-CoA 810.0 m/z303.0 m/z428.0 m/z[7]
Propionyl-CoA 824.0 m/z317.0 m/z428.0 m/z[14]
Dephospho-CoA 708.0 m/z261.0 m/z428.0 m/z[7]

Note: The specific m/z values for this compound must be determined empirically by infusing a standard of the compound. The generic fragmentation pattern ([M - 507 + H]⁺) is a highly probable and useful transition to monitor during initial method development.

References

Technical Support Center: Chromatographic Resolution of (2R)-sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of (2R)-sulfonatepropionyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem Possible Causes Solutions
Poor Resolution Between (2R) and (2S) Enantiomers Improper mobile phase composition.Optimize the mobile phase. For reversed-phase chromatography, adjust the organic modifier concentration, and pH of the aqueous phase. Consider a shallower gradient.[1][2]
Inappropriate column selection.Use a chiral stationary phase (CSP) column specifically designed for enantiomeric separations. If using a standard C18 column, ensure it has a high efficiency (small particle size).[1][3]
Suboptimal temperature.Vary the column temperature. Lower temperatures can sometimes improve resolution for chiral compounds, although higher temperatures may enhance peak shape.[1]
Flow rate is too high.Reduce the flow rate to increase the interaction time between the analyte and the stationary phase, which can improve resolution.[1][2]
Peak Tailing or Fronting Column overload.Reduce the sample concentration or injection volume.
Active sites on the column.Use a mobile phase additive like triethylamine (B128534) (TEA) to mask active silanol (B1196071) groups.
Buffer precipitation.Ensure the mobile phase buffer is fully dissolved and miscible with the organic solvent.[4]
Inconsistent Retention Times Fluctuating pump pressure.Check for leaks in the system and ensure fittings are secure.[4] Degas the mobile phase to remove air bubbles.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing.
Column degradation.Replace the column if it has reached the end of its lifespan or has been subjected to harsh conditions.[4]
High Backpressure Column frit blockage.Filter all samples and mobile phases before use. Consider using a guard column.
Precipitated buffer in the system.Flush the system with a high-aqueous wash.[4]
Small particle size column.While smaller particles improve resolution, they also increase backpressure. Ensure your HPLC/UPLC system is rated for the pressure generated.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a separation method for this compound and its enantiomer?

A1: For enantiomeric separation, a chiral stationary phase (CSP) is highly recommended. A common starting point would be a polysaccharide-based chiral column. Alternatively, for initial method development on a standard reversed-phase column (like a C18), focus on optimizing the mobile phase. A typical starting mobile phase could be a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) at a slightly acidic pH.

Q2: How can I improve the resolution of this compound from other related impurities?

A2: To improve resolution from impurities, you can modify several parameters. Adjusting the mobile phase composition, such as the organic solvent type (e.g., methanol (B129727) vs. acetonitrile) or the pH of the aqueous phase, can alter selectivity.[1] Employing a shallower gradient during elution can also enhance separation.[2] If co-elution persists, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to introduce alternative separation mechanisms like π-π interactions.[2]

Q3: My baseline is noisy. What are the common causes and how can I fix it?

A3: A noisy baseline can be caused by several factors. Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector. Contamination in the mobile phase or from the sample can also contribute to noise. Always use high-purity solvents and filter your samples. Electrical interference from nearby instruments can also be a cause, so check the power source and grounding of your detector.

Q4: Can mass spectrometry (MS) help in the analysis of this compound?

A4: Absolutely. Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of acyl-CoAs.[5][6] MS detection provides high sensitivity and selectivity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your target compound.[6] Furthermore, tandem mass spectrometry (MS/MS) can be used for structural elucidation and to differentiate isomers based on their fragmentation patterns.[6]

Q5: What are the key considerations for sample preparation when analyzing this compound?

A5: Proper sample preparation is crucial for reliable results. It is important to extract the this compound from the sample matrix efficiently. This may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction. The final sample should be dissolved in a solvent compatible with the initial mobile phase conditions to ensure good peak shape. Filtration of the sample through a 0.22 µm filter before injection is recommended to prevent column blockage.

Experimental Protocols

Protocol 1: Chiral Separation of this compound using HPLC

This protocol outlines a method for the chiral separation of (2R)- and (2S)-sulfonatepropionyl-CoA.

1. Instrumentation and Columns:

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Ensure both phases are filtered and degassed.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 25°C.
  • Injection Volume: 5 µL.
  • Detection: UV at 260 nm or MS in negative ion mode.
  • Gradient Program: | Time (min) | %B | | :--- | :- | | 0.0 | 5 | | 20.0 | 50 | | 21.0 | 95 | | 25.0 | 95 | | 26.0 | 5 | | 30.0 | 5 |

4. Sample Preparation:

  • Dissolve the sample in a 95:5 (v/v) mixture of Mobile Phase A and Mobile Phase B.
  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow_Poor_Resolution start Start: Poor Resolution check_mobile_phase Check Mobile Phase - Adjust Organic % - Modify pH - Shallower Gradient start->check_mobile_phase Step 1 check_column Check Column - Use Chiral Column - Smaller Particle Size check_mobile_phase->check_column If not resolved resolution_ok Resolution OK check_mobile_phase->resolution_ok Resolved check_temp Check Temperature - Increase or Decrease check_column->check_temp If not resolved check_column->resolution_ok Resolved check_flow_rate Check Flow Rate - Reduce Flow Rate check_temp->check_flow_rate If not resolved check_temp->resolution_ok Resolved check_flow_rate->resolution_ok Resolved

Caption: Troubleshooting workflow for poor chromatographic resolution.

Experimental_Workflow sample_prep 1. Sample Preparation - Dissolve Sample - Filter (0.22 µm) hplc_setup 2. HPLC Setup - Install Chiral Column - Prepare Mobile Phases sample_prep->hplc_setup method_run 3. Method Execution - Set Gradient, Flow Rate, Temp - Inject Sample hplc_setup->method_run data_acquisition 4. Data Acquisition - UV or MS Detection method_run->data_acquisition data_analysis 5. Data Analysis - Peak Integration - Resolution Calculation data_acquisition->data_analysis

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Analysis of (2R)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (2R)-sulfonatepropionyl-CoA and other short-chain acyl-CoAs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2] For a polar and charged molecule like this compound, common matrix components in biological samples, such as salts, phospholipids, and endogenous metabolites, can significantly interfere with its ionization in the mass spectrometer source.

Q2: How can I assess the extent of matrix effects in my samples?

A2: A common and effective method is the post-extraction spike analysis.[1][2] This involves comparing the peak area of the analyte in a clean solvent to the peak area of the analyte spiked into a blank matrix extract (a sample processed without the analyte). The ratio of these peak areas provides a quantitative measure of the matrix effect. A ratio less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement. For a more qualitative assessment during method development, post-column infusion can be used to identify regions in the chromatogram where ion suppression or enhancement occurs.

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3][4] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[5][6]

Q4: Which sample preparation technique is best for minimizing matrix effects for short-chain acyl-CoAs?

A4: The choice of sample preparation method significantly impacts the cleanliness of the final extract and the extent of matrix effects. While simple protein precipitation (PPT) is fast, it often results in significant matrix effects.[7] Solid-phase extraction (SPE) generally provides cleaner extracts.[8] A particularly effective method for short-chain acyl-CoAs is the use of 5-sulfosalicylic acid (SSA) for protein precipitation, which can eliminate the need for a subsequent SPE step and improve the recovery of polar analytes like CoA and its derivatives.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Sample solvent incompatible with the mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.[10]- Dilute the sample.- Adjust mobile phase pH or use an ion-pairing agent suitable for LC-MS.
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation.- Ensure at least 10-20 column volumes of mobile phase pass through the column before injection.[11]- Prepare fresh mobile phase daily.- Replace the guard column or analytical column if performance degrades.[10]
Low Signal Intensity / High Ion Suppression - Significant matrix effects from co-eluting compounds.- Inefficient ionization in the MS source.- Analyte degradation.- Optimize the sample preparation method to remove interferences (e.g., use SPE or SSA precipitation).[8][9]- Adjust MS source parameters (e.g., spray voltage, gas flows, temperature).[11]- Use a stable isotope-labeled internal standard to compensate for signal loss.[3]- Ensure samples are processed and stored under conditions that prevent degradation (e.g., on ice, acidic pH).
High Background Noise - Contaminated mobile phase, solvents, or LC-MS system.- Carryover from previous injections.- Use high-purity, LC-MS grade solvents and reagents.[10]- Implement a robust column wash procedure between samples.- Clean the ion source and optics of the mass spectrometer regularly.[12]

Quantitative Data Summary

The following table summarizes the reported recovery and matrix effect data for different sample preparation methods used in the analysis of short-chain acyl-CoAs.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (Ion Suppression %) Reference
Protein Precipitation (Methanol) Acetyl-CoALower than acid extraction-[13]
Protein Precipitation (Perchloric Acid) Acetyl-CoAHigher than methanol-[13]
Protein Precipitation (Trichloroacetic Acid) Acetyl-CoAHigher than methanol-[13]
5-Sulfosalicylic Acid (SSA) Precipitation Dephospho-CoA>99%~19%[9]
Solid-Phase Extraction (SPE) Long-chain fatty acyl-CoAs60-140% (tissue dependent)Compensated by SIL-IS[8]

Experimental Protocols

Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from a method for the analysis of short-chain acyl-CoAs and CoA biosynthetic intermediates.[9]

  • Cell Harvesting:

    • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells in ice-cold PBS and centrifuge at low speed (e.g., 1000 x g) for 5 minutes at 4°C.

    • Discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold 2.5% (w/v) 5-sulfosalicylic acid.

    • Vortex thoroughly to ensure complete lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection:

    • Carefully collect the supernatant containing the analytes.

    • If a stable isotope-labeled internal standard is used, it should be added to the SSA solution before extraction.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis

These are general starting parameters that should be optimized for your specific instrument and analyte.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: The precursor ion will be the [M+H]+ of this compound. The product ions should be determined by infusing a standard of the analyte. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

    • Source Parameters: Optimize spray voltage, ion source gas flows, and temperature for maximum signal intensity of the analyte.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Add_IS Add Stable Isotope Internal Standard Sample->Add_IS Extraction Extraction with 5-Sulfosalicylic Acid Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Workflow for this compound analysis.

Troubleshooting_Logic Start Analytical Issue Encountered Check_Chromatography Review Chromatograms (Peak Shape, Retention Time) Start->Check_Chromatography Check_MS Examine MS Signal (Intensity, S/N) Start->Check_MS Check_SamplePrep Evaluate Sample Preparation Start->Check_SamplePrep Poor_Peak Poor Peak Shape? Check_Chromatography->Poor_Peak RT_Shift Retention Time Shift? Check_Chromatography->RT_Shift Low_Signal Low Signal? Check_MS->Low_Signal High_Noise High Noise? Check_MS->High_Noise Sol_Matrix Optimize Sample Prep & Use SIL-IS Check_SamplePrep->Sol_Matrix Sol_Solvent Adjust Sample Solvent & Mobile Phase Poor_Peak->Sol_Solvent Yes Sol_Equilibrate Improve Column Equilibration RT_Shift->Sol_Equilibrate Yes Low_Signal->Sol_Matrix Yes Sol_Contamination Clean System & Use Fresh Solvents High_Noise->Sol_Contamination Yes

Caption: Troubleshooting logic for LC-MS/MS analysis.

References

Technical Support Center: Improving the Sensitivity of (2R)-Sulfonatepropionyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the detection of (2R)-sulfonatepropionyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar short-chain acyl-CoA molecules. Direct detection of this compound can be challenging due to its specific chemical properties and potentially low endogenous concentrations. This resource provides detailed troubleshooting guides, FAQs, and experimental protocols based on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), drawing parallels from the well-established methods for detecting propionyl-CoA and other short-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of short-chain acyl-CoAs. Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the detection of low-abundance species in complex biological matrices. For acyl-CoAs, LC-MS/MS methods can achieve limits of quantification in the low femtomole range.[1]

Q2: How can I improve the extraction efficiency of this compound from my samples?

A2: Efficient extraction is critical for sensitive detection. A common and effective method involves protein precipitation and extraction with an acidic organic solvent. A solution of 2.5% sulfosalicylic acid (SSA) in a methanol/water mixture is often used. The acidity helps to precipitate proteins and stabilize the acyl-CoA thioesters, while the organic solvent aids in their solubilization. It is also crucial to include an appropriate internal standard during the extraction process to control for variability.[2]

Q3: What are the key considerations for sample stability?

A3: Short-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. To ensure sample integrity, it is crucial to rapidly quench metabolic activity at the time of sample collection, typically by snap-freezing in liquid nitrogen. Samples should be stored at -80°C. During extraction, keep samples on ice and work quickly to minimize degradation. The use of an acidic extraction buffer also helps to stabilize the thioester bond.

Q4: Can I use HPLC with UV or fluorescence detection instead of LC-MS/MS?

A4: While HPLC with UV or fluorescence detection can be used, it generally lacks the sensitivity and specificity of LC-MS/MS for direct detection of low-abundance acyl-CoAs. To improve sensitivity with these methods, a pre-column or post-column derivatization step is often required to attach a chromophore or fluorophore to the molecule. However, this adds complexity to the workflow and may introduce variability. For most research and clinical applications requiring high sensitivity, LC-MS/MS is the preferred method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of short-chain acyl-CoAs.

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Steps
Inefficient Extraction - Ensure the extraction solvent is fresh and properly prepared. - Verify that the sample homogenization or lysis is complete. - Optimize the ratio of extraction solvent to sample volume. - Consider alternative extraction methods, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances.
Analyte Degradation - Work quickly and keep samples on ice at all times during preparation. - Ensure rapid quenching of metabolic activity at the point of collection. - Check the pH of your extraction and mobile phase buffers; acidic conditions generally improve stability.
Poor Ionization in MS Source - Optimize ion source parameters (e.g., spray voltage, gas temperatures, gas flows). Positive ion mode is generally more efficient for acyl-CoAs.[2] - Check for ion suppression by co-eluting matrix components. Diluting the sample or improving chromatographic separation can mitigate this.[3] - Ensure the mobile phase composition is compatible with efficient electrospray ionization (ESI). Volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are recommended.
Incorrect MS/MS Parameters - Confirm the precursor and product ion masses for this compound. For propionyl-CoA, a common precursor ion is [M+H]+ at m/z 824.4.[1][4] - Optimize the collision energy and other MRM parameters for your specific instrument to ensure maximum fragmentation efficiency.
Instrument Contamination - Clean the ion source, transfer capillary, and ion optics as part of routine maintenance. Contamination can lead to signal suppression.[3][5]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Troubleshooting Steps
Column Contamination or Degradation - Flush the column with a strong solvent mixture (e.g., isopropanol) to remove contaminants.[3] - If the problem persists, the column may be degraded and require replacement. Consider using a guard column to extend the life of your analytical column.
Inappropriate Mobile Phase - Ensure the mobile phase pH is appropriate for the analyte and column chemistry. - Check for proper mobile phase composition and ensure solvents are of high purity (LC-MS grade). - For short-chain acyl-CoAs, ion-pairing chromatography with agents like tributylamine (B1682462) or hexylamine (B90201) in the mobile phase can improve peak shape and retention on C18 columns.
Injection Solvent Mismatch - The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. Dissolve the final extract in the starting mobile phase conditions.[6]
Column Overload - Reduce the injection volume or dilute the sample. Injecting too much sample can lead to peak fronting.[6]
Issue 3: High Background Noise or Inconsistent Baseline
Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Use only high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily and filter them if necessary.[3]
Matrix Effects - Matrix effects, where co-eluting compounds suppress or enhance the analyte signal, can cause an unstable baseline. Improve sample cleanup (e.g., using SPE) or enhance chromatographic separation to resolve the analyte from interfering compounds.[3]
System Contamination - Contaminants can build up in the LC system or MS ion source.[5] Flush the entire LC system with appropriate cleaning solutions. Perform a thorough cleaning of the ion source.[3]
Air Bubbles in the System - Degas the mobile phases thoroughly before use. - Purge the LC pumps to remove any trapped air bubbles.[3]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from methods used for the extraction of propionyl-CoA and other short-chain acyl-CoAs.

Materials:

  • Cell culture plates (6-well or 10 cm)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Extraction Solvent: 2.5% (w/v) Sulfosalicylic acid (SSA) in 50:50 Methanol:Water

  • Internal Standard (IS) solution (e.g., ¹³C₃-propionyl-CoA or C17:0-CoA)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Place the cell culture plate on ice.

  • Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.

  • Immediately add 1 mL of liquid nitrogen to the plate to quench metabolism and flash-freeze the cell monolayer.

  • Scrape the frozen cells into a pre-chilled microcentrifuge tube.

  • Add 200 µL of ice-cold Extraction Solvent containing the internal standard to the cell pellet.

  • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube or an LC-MS vial.

  • Store at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A reverse-phase C18 column suitable for polar compounds (e.g., Phenomenex Kinetex C18, 150 x 2.1 mm, 2.6 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: Linear ramp to 98% B

    • 15-18 min: Hold at 98% B

    • 18.1-22 min: Return to 2% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • These must be empirically determined for this compound by infusing a standard.

    • For propionyl-CoA, the transition is typically m/z 824.4 -> 317.1.

    • For an internal standard like C17:0-CoA, the transition is m/z 1020.4 -> 513.2.[1]

  • Source Parameters: Optimize spray voltage, source temperature, desolvation gas flow, and collision gas pressure according to the specific instrument manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes the reported limits of quantification (LOQ) for propionyl-CoA using LC-MS/MS, which can serve as a benchmark for optimizing the detection of this compound.

AnalyteMethodMatrixLimit of Quantification (LOQ)Reference
Propionyl-CoALC-ESI-MS/MSMammalian Cell Extract~5 fmol[1]
Methylmalonyl-CoAUPLC-MS/MSHuman Lymphocytes0.05 µmol/L[7]
Short-Chain Acyl-CoAsUHPLC-MS/MSStandard Solution0.5 - 5 pmol[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sensitive detection of this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Cultured Cells) Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Extract Extraction & Protein Precipitation (Acidic Methanol + IS) Quench->Extract Centrifuge Centrifugation (16,000 x g, 4°C) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Inject Inject into UHPLC Supernatant->LC_Inject LC_Sep Chromatographic Separation (C18 Column) LC_Inject->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Data_Analysis Data Analysis (Quantification) MS_Detect->Data_Analysis

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Troubleshooting Logic: Low Analyte Signal

This decision tree provides a logical approach to troubleshooting the common issue of a low or absent signal for your target analyte.

G start Problem: Low or No Signal check_is Is the Internal Standard (IS) signal also low? start->check_is issue_extraction Potential Issue: - Inefficient Extraction - Sample Degradation - Injection Failure check_is->issue_extraction Yes check_chrom Review Chromatography: - Good peak shape? - Consistent retention time? check_is->check_chrom No action_extraction Action: - Verify extraction protocol - Check sample handling - Check autosampler issue_extraction->action_extraction issue_ms Potential Issue: - Incorrect MS Parameters - Ion Suppression - Source Contamination action_ms Action: - Optimize MS parameters - Check for matrix effects - Clean ion source issue_ms->action_ms check_chrom->issue_ms

Caption: Troubleshooting decision tree for low analyte signal in LC-MS/MS.

References

quality control measures for (2R)-sulfonatepropionyl-CoA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving (2R)-sulfonatepropionyl-CoA. Given the limited specific literature on this compound, much of the guidance provided is based on established principles for the closely related propionyl-CoA and other acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

1. Synthesis and Purification

  • Q: How can I synthesize this compound?

  • Q: What are the critical steps for purifying synthesized this compound?

    • A: Purification of acyl-CoA thioesters is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[5] A C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile (B52724) is a common setup. Monitoring the elution at 260 nm allows for the detection of the adenine (B156593) moiety of Coenzyme A. Collected fractions should be immediately frozen and lyophilized to prevent degradation.

2. Quality Control and Storage

  • Q: How can I assess the purity of my this compound preparation?

    • A: Purity can be assessed using a combination of analytical techniques:

      • RP-HPLC: A single, sharp peak at the expected retention time is indicative of high purity.

      • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the compound.

      • NMR Spectroscopy: 1H NMR can be used to confirm the structure and identify potential impurities.[4][6][7]

  • Q: What are the recommended storage conditions for this compound?

    • A: Acyl-CoA thioesters are known to be unstable.[6] For long-term storage, it is recommended to store the lyophilized powder at -80°C. For short-term use, stock solutions should be prepared in a buffer at a slightly acidic to neutral pH (6.0-7.5), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.

  • Q: What are common impurities or degradation products to look out for?

    • A: Common degradation products include the free Coenzyme A, (2R)-sulfonatepropionate, and the disulfide form of Coenzyme A. Impurities from the synthesis could include unreacted starting materials or by-products of side reactions.

3. Experimental Troubleshooting

  • Q: I am seeing no or low activity in my enzymatic assay with this compound. What could be the issue?

    • A: There are several potential causes:

      • Enzyme Incompatibility: The enzyme you are using may not recognize this compound as a substrate or may be inhibited by it. The sulfonate group is a significant modification from the methyl group of propionyl-CoA.

      • Incorrect Concentration: The concentration of your this compound stock solution may be inaccurate. It is crucial to determine the concentration spectrophotometrically using the extinction coefficient of Coenzyme A at 260 nm.

      • Degradation: Your this compound may have degraded due to improper storage or handling.

      • Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the enzyme with this specific substrate analog.

  • Q: My experimental results are inconsistent between batches of this compound. Why might this be?

    • A: Batch-to-batch variability in purity is a common issue. It is essential to perform rigorous quality control on each new batch to ensure a consistent concentration and purity level. Even small amounts of impurities can sometimes inhibit enzymatic reactions.

Data Presentation

Table 1: Example Quality Control Parameters for a Batch of this compound

ParameterMethodSpecificationResult
PurityRP-HPLC (260 nm)≥ 95%96.5%
IdentityESI-MS ([M-H]⁻)Expected: 885.1 m/zObserved: 885.2 m/z
ConcentrationUV-Vis (260 nm)Report in mM10.2 mM
AppearanceVisualWhite Lyophilized PowderConforms

Table 2: Stability of this compound (Illustrative Data)

Storage ConditionTimePurity by RP-HPLC
-80°C (Lyophilized)6 months96.2%
-20°C (Lyophilized)6 months88.1%
4°C (Aqueous Solution, pH 7.0)24 hours90.5%
Room Temperature (Aqueous Solution, pH 7.0)24 hours75.3%

Experimental Protocols

Protocol 1: General Enzymatic Assay for this compound Activity

This protocol describes a general workflow for assessing the activity of an enzyme with this compound as a potential substrate.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).

    • Determine the precise concentration of the stock solution using the extinction coefficient of the adenine moiety of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

    • Prepare a stock solution of the enzyme of interest in a suitable buffer containing any necessary cofactors.

  • Assay Setup:

    • In a microplate or cuvette, combine the assay buffer, any required co-substrates, and the enzyme.

    • Incubate the mixture at the optimal temperature for the enzyme for a short period to allow for temperature equilibration.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a specific volume of the this compound stock solution.

    • Monitor the reaction progress over time. The method of detection will depend on the reaction being catalyzed (e.g., spectrophotometric measurement of NADH production/consumption at 340 nm, or quenching the reaction at various time points for analysis by HPLC-MS).

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the progress curve.

    • Perform control experiments, including a reaction without the enzyme and a reaction with the natural substrate (e.g., propionyl-CoA) for comparison.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_experiment Experimental Use synthesis Enzymatic or Chemical Synthesis of (2R)-SP-CoA purification RP-HPLC Purification synthesis->purification lyophilization Lyophilization purification->lyophilization purity Purity Assessment (HPLC) lyophilization->purity identity Identity Confirmation (MS, NMR) purity->identity concentration Concentration Determination (UV-Vis @ 260 nm) identity->concentration storage Aliquoting & Storage (-80°C) concentration->storage assay Enzymatic Assay storage->assay analysis Data Analysis assay->analysis troubleshooting Troubleshooting analysis->troubleshooting

Caption: A logical workflow for the synthesis, quality control, and experimental use of this compound.

propionyl_coa_metabolism Propionate (B1217596) Propionate Propionyl_CoA Propionyl_CoA Propionate->Propionyl_CoA Propionyl-CoA Carboxylase Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Methylmalonyl-CoA Mutase Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Sulfonate_Analog This compound (Analog/Inhibitor) Sulfonate_Analog->Propionyl_CoA Potential Inhibition

References

Technical Support Center: Refining Enzymatic Assays for (2R)-Sulfopropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining enzymatic assays for (2R)-sulfopropionyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays involving (2R)-sulfopropionyl-CoA and related CoA esters.

IssuePossible Cause(s)Recommended Solution(s)
No or Low Enzyme Activity Inactive enzyme- Ensure proper storage of the enzyme (-20°C or -80°C in appropriate buffer).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Confirm the enzyme's activity with a known positive control substrate.
Incorrect assay buffer conditions (pH, ionic strength)- Optimize the pH of the assay buffer, as enzyme activity is pH-dependent. Create a pH profile to determine the optimal range.- Verify the ionic strength of the buffer; high salt concentrations can inhibit enzyme activity.
Substrate degradation- (2R)-sulfopropionyl-CoA may be unstable. Prepare fresh substrate solutions for each experiment and store them on ice. Thioesters like acetyl-CoA are known to be unstable in alkaline and highly acidic conditions. A recommended storage buffer is 50 mM sodium acetate, pH 5.0.[1]
Presence of inhibitors- Samples may contain endogenous inhibitors. Include a control with a known amount of purified enzyme to test for inhibition.- Chelating agents (e.g., EDTA) in the sample preparation can inhibit metalloenzymes. Consider dialysis or buffer exchange of the sample.
High Background Signal Substrate instability leading to non-enzymatic product formation- Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis of (2R)-sulfopropionyl-CoA.- Subtract the background rate from the rate observed in the presence of the enzyme.
Contamination of reagents- Use high-purity reagents and sterile, nuclease-free water.- Filter-sterilize buffer solutions.
Autofluorescence of sample components (for fluorescence-based assays)- Measure the fluorescence of the sample in the absence of the detection reagent.- If high, consider sample purification steps like dialysis or size-exclusion chromatography.
Inconsistent Results/Poor Reproducibility Pipetting errors- Calibrate pipettes regularly.- Use positive displacement pipettes for viscous solutions.- Prepare a master mix of reagents to minimize pipetting variations between wells.
Temperature fluctuations- Ensure all reagents are equilibrated to the assay temperature before starting the reaction.- Use a temperature-controlled plate reader or water bath.
Edge effects in microplates- Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Fill the outer wells with water or buffer to create a humidity barrier.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing an assay for a novel (2R)-sulfopropionyl-CoA metabolizing enzyme?

A1: A good starting point is to adapt a known assay for a similar enzyme, such as a CoA transferase or hydrolase. A continuous spectrophotometric assay is often convenient. For a CoA transferase, you can monitor the formation of a product with a distinct absorbance spectrum. For example, many CoA-transferases catalyze the transfer of CoA from a donor to an acceptor. The reaction can be monitored by measuring the formation of the product via HPLC.

Q2: How can I determine the kinetic parameters (Km and Vmax) for my enzyme with (2R)-sulfopropionyl-CoA?

A2: To determine the Michaelis-Menten kinetic parameters, you need to measure the initial reaction velocity at various concentrations of (2R)-sulfopropionyl-CoA while keeping the concentration of the co-substrate (if any) constant and saturating. The initial velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression software. A general guideline for substrate titrations is to use concentrations between 0.2-5.0 times the estimated Km.[1]

Q3: My sample contains interfering substances. How can I clean it up before the assay?

A3: Several methods can be used for sample cleanup. Deproteinization can be achieved using 10 kDa spin filters or perchloric acid (PCA) precipitation. If small molecule inhibitors are suspected, dialysis or size-exclusion chromatography against the assay buffer can be effective. Always include a spike-and-recovery control to ensure that the cleanup process does not remove the analyte of interest.

Q4: What are some common detection methods for CoA esters and their metabolites?

A4: Common detection methods include:

  • HPLC: High-performance liquid chromatography is a robust method for separating and quantifying CoA esters and their products.

  • Spectrophotometry: If the reaction produces a chromogenic product, its formation can be monitored continuously. For example, the release of Coenzyme A can be detected by its reaction with Ellman's reagent (DTNB) to produce a yellow product.

  • Fluorometry: Fluorescent assays can offer higher sensitivity. There are commercially available kits for detecting fatty acyl-CoAs that use a combination of enzymes to produce a fluorescent product.

  • Mass Spectrometry (MS): LC-MS provides high specificity and sensitivity for identifying and quantifying reaction products.

Q5: How do I ensure the stability of (2R)-sulfopropionyl-CoA during the experiment?

A5: Thioesters are susceptible to hydrolysis, especially at alkaline pH. Prepare fresh solutions of (2R)-sulfopropionyl-CoA in a slightly acidic buffer (e.g., pH 6.0-6.5) and keep them on ice. It is advisable to determine the rate of spontaneous hydrolysis under your assay conditions and subtract it from your enzymatic rate.

Experimental Protocols

Representative Protocol: Spectrophotometric Assay for a Putative (2R)-Sulfopropionyl-CoA Transferase

This protocol is a representative example and may require optimization for your specific enzyme. It is based on a coupled assay for CoA transferases.

Principle:

The transfer of the CoA moiety from (2R)-sulfopropionyl-CoA to an acceptor acid (e.g., acetate) is catalyzed by the CoA transferase. The release of free Coenzyme A (CoASH) is then detected by its reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with a maximum absorbance at 412 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • (2R)-Sulfopropionyl-CoA Stock Solution: 10 mM in 10 mM sodium acetate, pH 6.0

  • Acceptor Acid Stock Solution (e.g., Sodium Acetate): 1 M in water

  • DTNB Stock Solution: 10 mM in Assay Buffer

  • Enzyme Preparation: Purified or partially purified enzyme in a suitable storage buffer.

Procedure:

  • Prepare a reaction master mix in a microcentrifuge tube. For a 200 µL final reaction volume, mix:

    • 140 µL Assay Buffer

    • 20 µL 1 M Sodium Acetate (final concentration 100 mM)

    • 20 µL 10 mM DTNB (final concentration 1 mM)

  • Add a suitable amount of the enzyme preparation to the master mix.

  • Equilibrate the mixture to the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM (2R)-sulfopropionyl-CoA (final concentration 1 mM).

  • Immediately transfer the reaction mixture to a cuvette or a 96-well plate.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer or plate reader.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.

Controls:

  • No-Enzyme Control: Replace the enzyme solution with storage buffer to measure the rate of non-enzymatic hydrolysis of the substrate.

  • No-Substrate Control: Replace the (2R)-sulfopropionyl-CoA solution with its storage buffer to account for any background reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) master_mix Prepare Master Mix reagents->master_mix incubate Pre-incubate at Assay Temperature master_mix->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate measure Monitor Reaction Progress (e.g., Spectrophotometry) initiate->measure calc_rate Calculate Initial Rate measure->calc_rate kinetics Determine Kinetic Parameters (Km, Vmax) calc_rate->kinetics

Caption: General workflow for an enzymatic assay.

signaling_pathway cluster_uptake Substrate Uptake & Activation cluster_metabolism Central Metabolism cluster_output Metabolic Output sulfopropionate (2R)-Sulfopropionate sulfopropionyl_coa (2R)-Sulfopropionyl-CoA sulfopropionate->sulfopropionyl_coa CoA Ligase/Synthetase (ATP -> AMP + PPi) acetyl_coa Acetyl-CoA sulfopropionyl_coa->acetyl_coa Hypothetical Conversion Pathway tca TCA Cycle acetyl_coa->tca energy Energy Production (ATP) tca->energy biosynthesis Biosynthetic Precursors tca->biosynthesis

Caption: Hypothetical metabolic pathway for (2R)-sulfopropionyl-CoA.

References

Validation & Comparative

Validation of (2R)-Sulfonatepropionyl-CoA as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2R)-sulfonatepropionyl-CoA is a derivative of Coenzyme A, a critical molecule in numerous metabolic pathways. While research into its specific roles is ongoing, its potential as a biomarker for certain metabolic disorders is an emerging area of interest. This guide provides a comparative overview of the hypothetical validation of this compound as a biomarker, outlines potential experimental methodologies, and contextualizes its relevance in metabolic pathways.

It is important to note that, as of the current date, specific studies validating this compound as a clinical biomarker are not available in the public domain. Therefore, this guide is presented as a prospective framework, drawing parallels from the validation processes of other metabolic biomarkers.

Hypothetical Performance Comparison

For a novel biomarker such as this compound to be considered clinically useful, its performance would need to be rigorously compared against existing or alternative biomarkers for a specific disease state. The following table illustrates a hypothetical comparison with established biomarkers for a generic metabolic disorder.

BiomarkerSensitivity (%)Specificity (%)Area Under the Curve (AUC)Correlation with Disease Severity (r)
This compound (Hypothetical) 85900.920.75
Biomarker A (e.g., Acylcarnitine Profile)80850.880.68
Biomarker B (e.g., Organic Acids)75880.850.62

Experimental Protocols

The validation of a novel biomarker involves a multi-stage process, from initial discovery to clinical validation. Below are detailed methodologies for key experiments that would be essential in validating this compound.

Analytical Method Validation for this compound Quantification

Objective: To develop and validate a robust analytical method for the accurate quantification of this compound in biological matrices (e.g., plasma, urine, tissue).

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Perform protein precipitation by adding a 3:1 volume of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled this compound).

    • Vortex samples for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution profile.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative ion mode.

      • Monitor specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Validation Parameters: Assess linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects according to regulatory guidelines.

Clinical Cohort Study for Biomarker Performance Evaluation

Objective: To evaluate the diagnostic and prognostic performance of this compound in a well-characterized clinical cohort.

Methodology:

  • Study Design: A case-control or longitudinal cohort study.

  • Participant Recruitment:

    • Recruit a cohort of patients diagnosed with the target metabolic disorder and a matched control group of healthy individuals.

    • Obtain informed consent and collect relevant clinical data, including disease severity scores, imaging results, and outcomes.

  • Sample Collection and Analysis:

    • Collect biological samples (e.g., plasma, urine) at baseline and, for longitudinal studies, at specified follow-up intervals.

    • Analyze the concentration of this compound using the validated LC-MS/MS method.

  • Statistical Analysis:

    • Perform Receiver Operating Characteristic (ROC) curve analysis to determine the diagnostic sensitivity and specificity.

    • Use correlation analyses (e.g., Pearson or Spearman) to assess the association between this compound levels and disease severity.

    • Employ survival analysis (e.g., Kaplan-Meier curves, Cox proportional hazards models) to evaluate prognostic value in longitudinal studies.

Visualizations

Hypothetical Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway where this compound might be involved, potentially linking propionyl-CoA metabolism with sulfation pathways.

Propionyl_CoA Propionyl-CoA Metabolic_Intermediate Metabolic Intermediate Propionyl_CoA->Metabolic_Intermediate Target_Molecule This compound Metabolic_Intermediate->Target_Molecule SULT Sulfotransferase Sulfotransferase (SULT) PAP PAP Sulfotransferase->PAP PAPS PAPS PAPS->Sulfotransferase Disease_State Disease State Target_Molecule->Disease_State

Caption: Hypothetical pathway of this compound formation.

Biomarker Validation Workflow

This diagram outlines the typical workflow for validating a novel biomarker, from discovery to clinical application.

Discovery Biomarker Discovery (Metabolomics) Analytical_Validation Analytical Method Validation (LC-MS/MS) Discovery->Analytical_Validation Clinical_Assay Clinical Assay Development Analytical_Validation->Clinical_Assay Case_Control Case-Control Studies (Performance Evaluation) Clinical_Assay->Case_Control Longitudinal Longitudinal Cohort Studies (Prognostic Value) Case_Control->Longitudinal Clinical_Utility Assessment of Clinical Utility Longitudinal->Clinical_Utility

A Comparative Analysis of (2R)-sulfolactate and (2S)-sulfolactate Metabolism in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic functions of (2R)-sulfolactate and (2S)-sulfolactate, two key stereoisomers in the bacterial degradation of organosulfonates. Drawing upon experimental data, we delve into the distinct enzymatic pathways that govern their transformation, offering insights into the metabolic versatility of bacteria in the global sulfur cycle.

Introduction

Sulfolactate, a C3-organosulfonate, is a central intermediate in the microbial degradation of sulfoquinovose, the sulfated sugar abundant in photosynthetic organisms. The stereochemistry at the C2 position dictates the metabolic fate of sulfolactate, with distinct enzymatic machinery evolving to process each enantiomer. This guide focuses on the metabolic pathways in three well-studied bacteria: Chromohalobacter salexigens, Roseovarius nubinhibens, and Paracoccus pantotrophus, highlighting the functional differences between (2R)- and (2S)-sulfolactate metabolism.

Functional Roles and Metabolic Pathways

The metabolism of sulfolactate enantiomers is primarily characterized by the action of stereospecific dehydrogenases and lyases. In some bacteria, a racemase system exists to interconvert (2S)-sulfolactate to the metabolically tractable (2R)-sulfolactate.

(2S)-Sulfolactate , often the initial product of sulfoquinovose degradation, is typically oxidized to 3-sulfopyruvate by an (S)-sulfolactate dehydrogenase. From this common intermediate, the metabolic pathways diverge significantly among different bacterial species.

(2R)-Sulfolactate , on the other hand, can be directly desulfonated by (2R)-sulfolactate sulfo-lyase to yield pyruvate (B1213749) and sulfite (B76179), feeding directly into central carbon metabolism and inorganic sulfur assimilation pathways.[1][2][3]

Metabolic Pathways in Key Bacterial Species

1. Chromohalobacter salexigens: A Racemase-dependent Pathway

C. salexigens possesses a sophisticated system for the utilization of both sulfolactate enantiomers. This bacterium employs a racemase system composed of two distinct, stereospecific dehydrogenases to funnel both (2R)- and (2S)-sulfolactate into a single degradative route.[3][4][5]

The key steps are:

  • Oxidation of (2S)-sulfolactate to 3-sulfopyruvate by the NAD+-dependent (S)-sulfolactate dehydrogenase (SlcC) .[4]

  • Reduction of 3-sulfopyruvate to (2R)-sulfolactate by the NADPH-dependent (R)-sulfolactate dehydrogenase (ComC) .[4]

  • Desulfonation of (2R)-sulfolactate to pyruvate and sulfite by (2R)-sulfolactate sulfo-lyase (SuyAB) .[3][4]

Chromohalobacter_salexigens_Pathway S_SL (2S)-Sulfolactate SP 3-Sulfopyruvate S_SL->SP SlcC (NAD+) R_SL (2R)-Sulfolactate SP->R_SL ComC (NADPH) Pyr Pyruvate R_SL->Pyr SuyAB Sulfite Sulfite R_SL->Sulfite SuyAB

Sulfolactate metabolism in C. salexigens.

2. Roseovarius nubinhibens: A Bifurcated Pathway

Roseovarius nubinhibens employs a different strategy, where sulfolactate is first oxidized to 3-sulfopyruvate, which then enters a bifurcated pathway for desulfonation.[6][7][8]

The pathway proceeds as follows:

  • Oxidation of sulfolactate to 3-sulfopyruvate by a membrane-bound sulfolactate dehydrogenase (SlcD) .[6]

  • Branch 1 (Decarboxylation/Desulfonation): 3-Sulfopyruvate is decarboxylated to sulfoacetaldehyde (B1196311) by 3-sulfopyruvate decarboxylase (ComDE) . Sulfoacetaldehyde is then desulfonated.[6][7]

  • Branch 2 (Transamination/Desulfonation): 3-Sulfopyruvate is transaminated to (S)-cysteate, which is then desulfonated by (S)-cysteate sulfo-lyase (CuyA) .[6][9]

Roseovarius_nubinhibens_Pathway SL Sulfolactate SP 3-Sulfopyruvate SL->SP SlcD SAA Sulfoacetaldehyde SP->SAA ComDE S_Cys (S)-Cysteate SP->S_Cys Transaminase Desulfonation1 Desulfonation SAA->Desulfonation1 Desulfonation2 Desulfonation S_Cys->Desulfonation2 CuyA

Sulfolactate metabolism in R. nubinhibens.

3. Paracoccus pantotrophus: Cysteate-mediated Degradation

In Paracoccus pantotrophus, the degradation of (R)-cysteate serves as a gateway to sulfolactate metabolism.[10][11]

The metabolic sequence is:

  • Transamination of (R)-cysteate to 3-sulfopyruvate by an (R)-cysteate:2-oxoglutarate aminotransferase .[10]

  • Reduction of 3-sulfopyruvate to 3-sulfolactate by an NAD-linked sulfolactate dehydrogenase .[10]

  • Desulfonation of (2R)-sulfolactate to pyruvate and sulfite by (2R)-sulfolactate sulfo-lyase (SuyAB) .[2][10]

Paracoccus_pantotrophus_Pathway R_Cys (R)-Cysteate SP 3-Sulfopyruvate R_Cys->SP Aminotransferase SL 3-Sulfolactate SP->SL Sulfolactate Dehydrogenase (NAD+) Pyr Pyruvate SL->Pyr SuyAB Sulfite Sulfite SL->Sulfite SuyAB

Cysteate and sulfolactate metabolism in P. pantotrophus.

Quantitative Data Comparison

The following table summarizes the available kinetic and activity data for the key enzymes involved in (2R)- and (2S)-sulfolactate metabolism in the discussed bacteria.

EnzymeOrganismSubstrateKm (mM)Specific Activity [mkat (kg protein)-1]Cofactor
(S)-Sulfolactate Dehydrogenase (SlcC) Chromohalobacter salexigens(R,S)-Sulfolactate7~7.0 (induced)NAD+
NAD+2
(R)-Sulfolactate Dehydrogenase (ComC) Chromohalobacter salexigens3-Sulfopyruvate< 0.14-NAD(P)H
NADH< 0.05
(2R)-Sulfolactate Sulfo-lyase (SuyAB) Chromohalobacter salexigens(2R)-Sulfolactate-3.3 (soluble fraction)-
Sulfolactate Dehydrogenase (SlcD) Roseovarius nubinhibensSulfolactate--Ferricyanide (in vitro)
Sulfolactate Dehydrogenase Paracoccus pantotrophus3-Sulfopyruvate-3.3NAD+
(R)-Cysteate Aminotransferase Paracoccus pantotrophus(R)-Cysteate-~2.0-

Note: 1 mkat = 10-3 mol/s. Data is compiled from references[4][10]. Further kinetic parameters (Vmax, kcat) are not consistently available across all studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning sulfolactate metabolism.

Bacterial Growth Conditions
  • Chromohalobacter salexigens : Grown aerobically in a mineral salts medium with (R,S)-sulfolactate as the sole carbon and energy source.[4]

  • Roseovarius nubinhibens : Cultivated aerobically in a modified Silicibacter basal medium containing (R,S)-sulfolactate as the sole carbon and energy source.[6]

  • Paracoccus pantotrophus : Grown with (R)-cysteate as the sole carbon and energy source under aerobic or anaerobic (with nitrate) conditions.[10]

Preparation of Cell-Free Extracts

A general protocol for preparing bacterial cell extracts for enzyme assays is as follows:

  • Cell Harvesting : Harvest bacterial cells from the late logarithmic growth phase by centrifugation (e.g., 17,000 x g for 8 minutes at 4°C).

  • Washing : Wash the cell pellet twice with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Cell Lysis : Resuspend the washed pellet in the same buffer. Lyse the cells by methods such as sonication on ice (e.g., three 10-second bursts at high intensity) or repeated freeze-thaw cycles in liquid nitrogen.[12][13]

  • Clarification : Centrifuge the cell lysate at high speed (e.g., 27,000 x g for 8 minutes at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract.[12]

Cell_Extract_Workflow Culture Bacterial Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Pellet Cell Pellet Centrifuge1->Pellet Wash Wash with Buffer Pellet->Wash Lysis Cell Lysis (Sonication or Freeze-Thaw) Wash->Lysis Centrifuge2 High-Speed Centrifugation Lysis->Centrifuge2 Extract Cell-Free Extract Centrifuge2->Extract

General workflow for bacterial cell extract preparation.
Enzyme Assays

  • (S)-Sulfolactate Dehydrogenase (SlcC) Assay (C. salexigens) : The activity is measured spectrophotometrically by monitoring the reduction of NAD+ at 340 nm. The reaction mixture typically contains Tris-HCl buffer, NAD+, and (R,S)-sulfolactate. The reaction is initiated by the addition of the cell-free extract.[4]

  • (2R)-Sulfolactate Sulfo-lyase (SuyAB) Assay : The activity is determined by measuring the formation of sulfite from (2R)-sulfolactate. Sulfite can be quantified colorimetrically.[6]

  • Sulfolactate Dehydrogenase (SlcD) Assay (R. nubinhibens) : This membrane-bound enzyme activity is assayed using an artificial electron acceptor like ferricyanide, where its reduction is monitored spectrophotometrically.[6]

  • (S)-Cysteate Sulfo-lyase (CuyA) Assay : The assay measures the release of sulfite from (S)-cysteate.[6][9]

  • 3-Sulfopyruvate Decarboxylase (ComDE) Assay : The activity is determined by monitoring the disappearance of the substrate 3-sulfopyruvate using ion chromatography.[6]

Metabolite Analysis by Ion Chromatography

Analysis of sulfolactate, 3-sulfopyruvate, and sulfite is commonly performed using ion chromatography.

  • Sample Preparation : Cell culture supernatants or enzyme assay mixtures are centrifuged and filtered to remove particulate matter.

  • Chromatographic Separation : Anion-exchange chromatography is used to separate the sulfonated compounds. A typical mobile phase is a gradient of a strong eluent like sodium hydroxide.

  • Detection : Suppressed conductivity detection is commonly employed for sensitive and specific detection of the separated anions.[14][15]

Conclusion

The metabolic pathways for (2R)- and (2S)-sulfolactate are diverse across different bacterial species, reflecting adaptation to various ecological niches and the importance of sulfur recycling in the biosphere. While Chromohalobacter salexigens utilizes a racemase system to channel both enantiomers into a single degradation pathway, Roseovarius nubinhibens employs a bifurcated pathway from the common intermediate 3-sulfopyruvate. In contrast, Paracoccus pantotrophus accesses sulfolactate metabolism through the degradation of (R)-cysteate. Further research into the kinetics and regulation of these enzymes will provide a more complete understanding of these vital metabolic processes and may open avenues for biotechnological applications and the development of novel antimicrobial strategies targeting bacterial sulfur metabolism.

References

A Comparative Guide to the Quantification of (2R)-Sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in metabolic studies, the accurate measurement of specific acyl-Coenzyme A (CoA) esters is paramount. This guide provides a comparative analysis of two prevalent analytical techniques for the quantification of (2R)-sulfonatepropionyl-CoA, a key intermediate in various metabolic pathways. The methodologies discussed are High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison

The choice of analytical technique for the measurement of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample complexity. The following table summarizes the key performance metrics for HPLC-UV and LC-MS/MS based on the analysis of short-chain acyl-CoAs. It is important to note that while these values provide a reliable estimate, performance for this compound may vary.

Performance MetricHPLC-UVLC-MS/MS
Limit of Detection (LOD) Approximately 50 pmol[1]Lower than HPLC-UV, typically in the low fmol to high amol range
Limit of Quantification (LOQ) Typically in the low nmol rangeTypically in the low pmol to fmol range
Linearity Good, with a typical linear range spanning 2-3 orders of magnitudeExcellent, with a wide linear dynamic range, often spanning 4-5 orders of magnitude
Accuracy (Recovery) 95-97% for liver extracts spiked with CoA and acetyl-CoA[2]High, often >90%, depending on the internal standard used
Precision (RSD) Generally <15% for intra- and inter-day assaysHigh, with Relative Standard Deviation (RSD) typically <10%
Selectivity Moderate, relies on chromatographic separation to resolve isomers and isobarsHigh, provides structural information and can distinguish between compounds with the same retention time

Experimental Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method relies on the separation of acyl-CoA esters by reverse-phase chromatography followed by detection of the adenine (B156593) moiety at 260 nm.

Sample Preparation:

  • Tissue Homogenization: Tissues are freeze-clamped and homogenized in a suitable buffer.

  • Extraction: Acyl-CoA esters are extracted from the tissue homogenate using perchloric acid.[1]

  • Solid-Phase Extraction (SPE): The extract is loaded onto a C18 cartridge for concentration and partial purification.[1]

    • The cartridge is washed with acidic water, petroleum ether, chloroform, and methanol (B129727) to remove interfering substances.[1]

    • Acyl-CoA esters are eluted with an ethanol/water mixture containing ammonium (B1175870) acetate.[1]

Chromatographic Conditions:

  • Column: Reverse-phase C18 column (e.g., Develosil ODS).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium acetate).[1]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.[1]

Data Analysis:

Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard. An internal standard, such as isobutyryl-CoA, can be used to correct for variations in extraction efficiency and injection volume.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers higher sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer.

Sample Preparation:

  • Cell Lysis/Tissue Homogenization: Samples are homogenized in a lysis buffer.

  • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to precipitate proteins.

  • Centrifugation: The sample is centrifuged to pellet the precipitated protein.

  • Supernatant Collection: The supernatant containing the acyl-CoA esters is collected for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of a modifier like formic acid to improve ionization.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Mass Analysis: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the analyte and a specific product ion resulting from its fragmentation. For acyl-CoAs, a common fragmentation is the loss of the 3'-phospho-ADP moiety (-507 Da).[3]

Data Analysis:

Quantification is typically performed using a stable isotope-labeled internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC-UV and LC-MS/MS methodologies.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenization Extraction Perchloric Acid Extraction Tissue->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE Elution Elution SPE->Elution HPLC HPLC Separation (C18 Column) Elution->HPLC UV UV Detection (260 nm) HPLC->UV Data Data Analysis UV->Data

HPLC-UV Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Cell Lysis/ Tissue Homogenization Precipitation Protein Precipitation (Acetonitrile) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Data Data Analysis MS->Data

LC-MS/MS Experimental Workflow

References

Comparative Analysis of Strategies for Modulating Propionyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various molecular strategies to modulate the metabolic pathway of propionyl-CoA, a critical intermediate in cellular metabolism. Dysregulation of this pathway is implicated in several metabolic disorders, most notably propionic acidemia, which results from the deficiency of the enzyme propionyl-CoA carboxylase (PCC). While direct pharmacological modulation of PCC with specific analogs like (2R)-sulfonatepropionyl-CoA is not extensively documented in publicly available literature, this guide explores alternative and analogous approaches to influence the concentration and downstream effects of propionyl-CoA.

We will examine the biological effects of compounds that inhibit enzymes upstream and downstream of PCC, as well as strategies to enhance the activity of subsequent enzymes in the pathway. This comparative analysis is supported by available experimental data and detailed methodologies for key assays, providing a valuable resource for researchers and drug development professionals working in the field of metabolic diseases.

Modulation of Propionyl-CoA Metabolism: A Comparative Overview

The metabolism of propionyl-CoA is a central hub connecting the catabolism of odd-chain fatty acids, certain amino acids (valine, isoleucine, methionine, and threonine), and cholesterol side chains to the Krebs cycle. The core pathway involves the carboxylation of propionyl-CoA to methylmalonyl-CoA by PCC, followed by the conversion of methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle. Therapeutic and research strategies to modulate this pathway can be broadly categorized as follows:

  • Upstream Inhibition: Reducing the production of propionyl-CoA.

  • Direct Enzyme Inhibition: Targeting propionyl-CoA carboxylase (PCC) itself.

  • Downstream Pathway Modulation: Inhibiting alternative pathways that consume propionyl-CoA or activating enzymes that process its downstream metabolites.

The following table summarizes the quantitative data for various compounds that modulate enzymes involved in propionyl-CoA metabolism.

Compound/StrategyTarget EnzymeActionQuantitative DataOrganism/System
Upstream Inhibition
Octanoate (B1194180)Propionyl-CoA SynthetaseInhibitorK_i = 58 µM[1]Isolated, solubilized rat liver mitochondria
Direct Enzyme Modulation
PhenylglyoxalPropionyl-CoA Carboxylase (PCC)InhibitorNot specifiedNot specified
CarbamazepinePropionyl-CoA Carboxylase (PCC)Reduces enzyme levelsNot specifiedRat liver
Downstream Pathway Modulation
ZINC08964784Methylcitrate Synthase (PrpC)InhibitorIC_50 = 4.0 ± 1.1 µM[2]Recombinant Mycobacterium tuberculosis PrpC
Vitamin B12 (Adenosylcobalamin)Methylmalonyl-CoA Mutase (MUT)Co-factor/ActivatorNot applicableHumans

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of enzymes in the propionyl-CoA metabolic pathway.

Propionyl-CoA Carboxylase (PCC) Activity Assay (HPLC-Based)

This method measures the enzymatic activity of PCC by quantifying the amount of its product, methylmalonyl-CoA, using high-performance liquid chromatography (HPLC). This non-radiometric assay is a safer and often more accessible alternative to radioisotope-based methods.[3][4]

Principle: The assay is based on the PCC-catalyzed carboxylation of propionyl-CoA in the presence of bicarbonate and ATP to form methylmalonyl-CoA. The reaction is stopped, and the product is separated and quantified by reverse-phase HPLC with UV detection.

Materials:

  • Phytohemagglutinin (PHA)-stimulated lymphocytes or other cell/tissue lysates

  • Reaction buffer: Tris buffer (pH 8.0)

  • Substrates: Propionyl-CoA, Sodium Bicarbonate (NaHCO₃), ATP

  • Stop solution: Perchloric acid (HClO₄)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Enzyme Preparation: Isolate lymphocytes from whole blood and stimulate with PHA. Lyse the cells to prepare a crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing Tris buffer, NaHCO₃, ATP, and the enzyme extract.

  • Initiation: Start the reaction by adding propionyl-CoA to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding cold perchloric acid.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Inject the supernatant onto a C18 column. Elute with a suitable mobile phase (e.g., a phosphate (B84403) buffer with acetonitrile). Detect methylmalonyl-CoA by UV absorbance at a specific wavelength (e.g., 254 nm).

  • Quantification: Calculate the amount of methylmalonyl-CoA produced by comparing the peak area to a standard curve. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Propionyl-CoA Carboxylase (PCC) Activity Assay (Radiometric)

This is a highly sensitive method for measuring PCC activity by tracing the incorporation of radiolabeled bicarbonate into the product.[3][5]

Principle: The assay measures the fixation of ¹⁴CO₂ (from [¹⁴C]NaHCO₃) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA. The radioactivity incorporated into the acid-stable product is then quantified by liquid scintillation counting.

Materials:

  • Cell or tissue homogenates

  • Reaction buffer: Tris-HCl buffer (pH 8.0)

  • Substrates: Propionyl-CoA, ATP, MgCl₂

  • Radiolabeled substrate: [¹⁴C]Sodium Bicarbonate ([¹⁴C]NaHCO₃)

  • Stop solution: Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, propionyl-CoA, and the cell/tissue homogenate.

  • Initiation: Start the reaction by adding [¹⁴C]NaHCO₃.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Termination: Stop the reaction by adding TCA. This step also helps to remove unreacted [¹⁴C]CO₂ by converting it to a gaseous form that can be evaporated.

  • Evaporation: Heat the samples to evaporate the remaining ¹⁴CO₂.

  • Scintillation Counting: Add a scintillation cocktail to the samples and measure the radioactivity using a liquid scintillation counter. The measured counts per minute (CPM) are proportional to the amount of [¹⁴C]methylmalonyl-CoA formed.

  • Calculation: Calculate the enzyme activity based on the specific activity of the [¹⁴C]NaHCO₃ and the amount of protein in the sample.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within metabolic pathways and experimental designs is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the propionyl-CoA metabolic pathway and a typical experimental workflow for evaluating enzyme inhibitors.

Propionyl_CoA_Metabolism cluster_upstream Upstream Sources cluster_pathway Propionyl-CoA Catabolism cluster_alternative Alternative Pathway Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl_CoA Propionyl_CoA Odd-chain Fatty Acids->Propionyl_CoA Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl_CoA Cholesterol Cholesterol Cholesterol->Propionyl_CoA Propionate (B1217596) Propionate Propionate->Propionyl_CoA Propionyl-CoA Synthetase Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) Methylcitrate Methylcitrate Propionyl_CoA->Methylcitrate Methylcitrate Synthase Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MUT) Krebs_Cycle Krebs_Cycle Succinyl_CoA->Krebs_Cycle

Caption: The metabolic pathway of propionyl-CoA.

Inhibitor_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Isolate Enzyme Isolate Enzyme Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor Isolate Enzyme->Incubate Enzyme with Inhibitor Prepare Substrates Prepare Substrates Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrates->Initiate Reaction with Substrate Prepare Inhibitor Stock Prepare Inhibitor Stock Prepare Inhibitor Stock->Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor->Initiate Reaction with Substrate Measure Product Formation Measure Product Formation Initiate Reaction with Substrate->Measure Product Formation Plot Dose-Response Curve Plot Dose-Response Curve Measure Product Formation->Plot Dose-Response Curve Calculate IC50/Ki Calculate IC50/Ki Plot Dose-Response Curve->Calculate IC50/Ki

Caption: Workflow for evaluating enzyme inhibitors.

Conclusion

While specific analogs of this compound are not prominently featured in current research literature, a variety of strategies exist to modulate the propionyl-CoA metabolic pathway. This guide has provided a comparative look at inhibiting upstream and downstream enzymes, with quantitative data for compounds like octanoate and ZINC08964784. The detailed experimental protocols for PCC assays offer a practical resource for researchers. The provided diagrams of the metabolic pathway and a typical inhibitor screening workflow serve to clarify these complex processes. Future research may yet uncover direct and potent modulators of PCC, but the alternative strategies presented here offer viable and valuable avenues for both basic research and therapeutic development in the context of propionic acidemia and other related metabolic disorders.

References

A Comparative Analysis of the Enzymatic Kinetics of (2R)-Sulfolactate and Propionate Activation to their CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the enzymatic activation of (2R)-sulfolactate and propionate (B1217596) reveals distinct kinetic profiles, suggesting different enzymatic efficiencies and potential metabolic channeling. While data for a single enzyme catalyzing both reactions is scarce, a comparative analysis based on studies of specific CoA synthetases provides valuable insights for researchers in metabolism and drug development.

This guide presents a comparison of the enzymatic kinetics for the formation of (2R)-sulfolactyl-CoA and propionyl-CoA, crucial intermediates in various metabolic pathways. The data is compiled from studies on specific enzymes known to act on these or structurally similar substrates.

Quantitative Kinetic Parameters

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (mM-1s-1)Source
PropionatePropionyl-CoA Synthetase (PrpE) from Salmonella enterica0.15 ± 0.02247 ± 91644[1]
(2R)-SulfolactateData Not Available---

Experimental Methodologies

The determination of the kinetic parameters for propionyl-CoA synthetase involved a detailed experimental protocol.

Purification of Propionyl-CoA Synthetase (PrpE)

The PrpE enzyme from Salmonella enterica was purified to homogeneity. This typically involves cell lysis, followed by a series of chromatography steps, such as affinity chromatography (e.g., using a His-tag) and size-exclusion chromatography, to isolate the enzyme from other cellular proteins. The purity of the enzyme is assessed by SDS-PAGE.

Enzyme Activity Assay

The activity of propionyl-CoA synthetase is commonly measured using a coupled-enzyme assay. The formation of propionyl-CoA is coupled to a subsequent reaction that can be monitored spectrophotometrically. A common method involves the following steps:

  • The reaction mixture contains the purified PrpE enzyme, propionate, coenzyme A (CoA), and ATP in a suitable buffer.

  • The reaction is initiated by the addition of one of the substrates.

  • The formation of AMP, a product of the reaction, is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

  • Initial reaction rates are determined at various substrate concentrations.

  • The kinetic parameters, Km and kcat, are then calculated by fitting the data to the Michaelis-Menten equation.

Biochemical Reactions and Experimental Workflow

The following diagrams illustrate the biochemical reactions and a general workflow for determining the enzymatic kinetics.

cluster_0 Propionyl-CoA Synthesis cluster_1 (2R)-Sulfolactyl-CoA Synthesis (Hypothetical) Propionate Propionate PrpE Propionyl-CoA Synthetase (PrpE) Propionate->PrpE CoA CoA CoA->PrpE ATP ATP ATP->PrpE Propionyl_CoA Propionyl-CoA AMP AMP PPi PPi PrpE->Propionyl_CoA PrpE->AMP PrpE->PPi Sulfolactate (2R)-Sulfolactate Enzyme Acyl-CoA Synthetase (Hypothetical) Sulfolactate->Enzyme CoA2 CoA CoA2->Enzyme ATP2 ATP ATP2->Enzyme Sulfolactyl_CoA (2R)-Sulfolactyl-CoA AMP2 AMP PPi2 PPi Enzyme->Sulfolactyl_CoA Enzyme->AMP2 Enzyme->PPi2

Biochemical pathways for CoA thioester formation.

start Start enzyme_prep Enzyme Purification (e.g., Chromatography) start->enzyme_prep assay_setup Setup Reaction Mixtures (Buffer, Substrates, CoA, ATP) enzyme_prep->assay_setup initiate_reaction Initiate Reaction (Add Enzyme) assay_setup->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) initiate_reaction->monitor_reaction data_analysis Data Analysis (Michaelis-Menten Kinetics) monitor_reaction->data_analysis results Determine Km and kcat data_analysis->results

Workflow for determining enzyme kinetics.

Discussion and Future Directions

The lack of direct comparative kinetic data for (2R)-sulfolactate and propionate highlights a gap in the current understanding of the substrate specificity of acyl-CoA synthetases. While propionyl-CoA synthetase has been well-characterized, the enzyme or enzymes responsible for the activation of (2R)-sulfolactate to its CoA ester remain to be definitively identified and kinetically characterized.

Future research should focus on:

  • Identifying and purifying the enzyme(s) responsible for the formation of (2R)-sulfolactyl-CoA. Candidate enzymes could include promiscuous short-chain fatty acid CoA synthetases or specialized sulfonate-activating enzymes.

  • Performing detailed kinetic studies on the purified enzyme(s) with both (2R)-sulfolactate and propionate as substrates under identical experimental conditions. This would allow for a direct and accurate comparison of their kinetic parameters.

  • Investigating the substrate specificity of a broader range of acyl-CoA synthetases to determine if they can utilize sulfonated fatty acids as substrates.

Such studies would provide valuable information for understanding the metabolism of sulfonated compounds and could have implications for the development of novel therapeutic agents that target these pathways.

References

Validating Gene Knockout Effects on (2R)-Sulfonatepropionyl-CoA Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to validate the effects of gene knockouts on the intracellular levels of (2R)-sulfonatepropionyl-CoA and its closely related, more readily measurable proxy, (2R)-sulfolactate. The validation of gene knockout effects is a critical step in functional genomics and drug target identification, ensuring that observed phenotypic changes are a direct result of the genetic modification. This document outlines experimental strategies, presents representative data, and details the necessary protocols for robust validation.

Comparative Analysis of Gene Knockout Effects

The following table summarizes representative quantitative data from studies on the impact of gene knockouts on sulfolactate metabolism. While direct quantitative data for this compound is limited in publicly available research, the accumulation or depletion of (2R)-sulfolactate serves as a strong indicator of pathway disruption.

Gene KnockoutOrganismAnalyteAnalytical MethodFold Change in Analyte Level (Knockout vs. Wild-Type)Reference
suyAB Chromohalobacter salexigens(2R)-SulfolactateLC-MS/MS>10-fold increase (predicted)[1]
slcD Roseovarius nubinhibens ISM(2R)-SulfolactateIon Chromatography>5-fold increase (predicted)[2][3][4]
comC Roseovarius nubinhibens ISM(2R)-SulfolactateHPLCSignificant decrease (predicted)[2][3][4]

Note: The fold changes presented are predicted based on the known metabolic pathways. While the cited literature confirms the role of these genes, specific quantitative comparative data on metabolite levels was not explicitly provided. This table serves as a template for reporting such findings.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments involved in the validation of gene knockout effects on (2R)-sulfolactate levels.

Gene Knockout using CRISPR/Cas9

This protocol provides a general framework for creating a gene knockout in a bacterial system.

a. Target Selection and Guide RNA (gRNA) Design:

  • Identify the target gene sequence (e.g., suyAB, slcD, comC).

  • Use a gRNA design tool to identify suitable 20-nucleotide target sequences upstream of a Protospacer Adjacent Motif (PAM).

b. Plasmid Construction:

  • Synthesize oligonucleotides encoding the designed gRNA.

  • Clone the gRNA cassette into a Cas9-expressing vector suitable for the target organism.

  • Construct a donor DNA template containing flanking homology arms (typically ~500 bp) of the target gene and a selection marker.

c. Transformation and Selection:

  • Introduce the Cas9/gRNA plasmid and the donor DNA into the target bacteria via electroporation or natural transformation.

  • Select for transformants carrying the selection marker.

d. Verification of Gene Knockout:

  • Genomic DNA Extraction: Isolate genomic DNA from putative knockout clones and wild-type controls.

  • PCR Amplification: Amplify the targeted genomic region using primers flanking the gene. A successful knockout should result in a smaller amplicon size.

  • Sanger Sequencing: Sequence the PCR product to confirm the precise deletion of the target gene.

Metabolite Extraction and Quantification

This protocol outlines the steps for extracting and quantifying intracellular (2R)-sulfolactate.

a. Sample Collection and Quenching:

  • Grow wild-type and knockout bacterial cultures under identical conditions.

  • Rapidly harvest cells by centrifugation at a low temperature.

  • Quench metabolic activity by resuspending the cell pellet in a cold solvent mixture (e.g., 60% ethanol).

b. Metabolite Extraction:

  • Lyse the cells using methods such as sonication or bead beating in a suitable extraction solvent (e.g., methanol/water mixture).

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the metabolites.

c. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry Analysis: Detect and quantify (2R)-sulfolactate using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Normalize the peak areas of (2R)-sulfolactate to an internal standard and the cell biomass. Compare the normalized levels between knockout and wild-type samples.

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams are provided below to illustrate the experimental workflow for validating gene knockout effects and the relevant metabolic pathway.

experimental_workflow cluster_knockout Gene Knockout Generation cluster_validation Knockout Validation cluster_metabolomics Metabolite Analysis gRNA_design gRNA Design plasmid_construction Plasmid Construction gRNA_design->plasmid_construction transformation Transformation plasmid_construction->transformation selection Selection transformation->selection gDNA_extraction gDNA Extraction selection->gDNA_extraction cell_culture Cell Culture (WT & KO) selection->cell_culture pcr PCR Amplification gDNA_extraction->pcr sequencing Sanger Sequencing pcr->sequencing data_analysis Data Analysis sequencing->data_analysis metabolite_extraction Metabolite Extraction cell_culture->metabolite_extraction lcms LC-MS Analysis metabolite_extraction->lcms lcms->data_analysis

Experimental workflow for gene knockout validation.

metabolic_pathway sulfolactate (2R)-Sulfolactate sulfopyruvate 3-Sulfopyruvate sulfolactate->sulfopyruvate slcD / comC pyruvate Pyruvate sulfolactate->pyruvate suyAB propionyl_coa This compound sulfolactate->propionyl_coa Putative Conversion sulfoacetaldehyde (B1196311) Sulfoacetaldehyde sulfopyruvate->sulfoacetaldehyde comDE cysteate (S)-Cysteate sulfopyruvate->cysteate coa acetyl_phosphate Acetyl-phosphate sulfoacetaldehyde->acetyl_phosphate xsc sulfite Sulfite cysteate->pyruvate cuyA

Degradative pathway of (2R)-sulfolactate.

Alternative Approaches to Gene Knockout

While gene knockout is a definitive method for studying gene function, alternative techniques can provide complementary information.

  • RNA interference (RNAi): This method involves the use of small interfering RNAs (siRNAs) to degrade target mRNA, leading to a transient "knockdown" of gene expression. This can be useful for studying essential genes where a full knockout would be lethal.

  • CRISPR interference (CRISPRi): This technique utilizes a deactivated Cas9 (dCas9) protein fused to a transcriptional repressor domain. Guided by a gRNA, dCas9 can bind to the promoter region of a target gene and block transcription, resulting in a reversible knockdown of gene expression.

  • Chemical Genetics: This approach uses small molecules to inhibit the function of a specific protein. This allows for temporal control over protein inhibition and can be used to study the acute effects of losing protein function.

The selection of the most appropriate method will depend on the specific research question, the organism being studied, and the available experimental resources. A multi-faceted approach, combining genetic manipulation with metabolomic analysis, provides the most robust validation of gene function in metabolic pathways.

References

comparative analysis of (2R)-sulfonatepropionyl-CoA in healthy vs diseased states

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule "(2R)-sulfonatepropionyl-CoA" as specified in the query is not a recognized metabolite in standard biochemical pathways. This guide will focus on the well-characterized and clinically significant molecule, Propionyl-CoA , as it is likely the intended subject of interest for a comparative analysis in health and disease.

This guide provides a comparative overview of Propionyl-CoA metabolism, a critical metabolic intermediate. We will explore its role in normal physiological states and contrast it with its dysregulation in disease, primarily focusing on inherited metabolic disorders. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this key metabolic junction.

Overview of Propionyl-CoA Metabolism

Propionyl-CoA is a three-carbon thioester of coenzyme A. It is a vital intermediate in the catabolism of odd-chain fatty acids, the amino acids isoleucine, valine, threonine, and methionine, and cholesterol side chains. In a healthy state, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA. This is then racemized to (R)-methylmalonyl-CoA, which is subsequently isomerized by methylmalonyl-CoA mutase to succinyl-CoA. Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle for energy production.

Dysfunction in this pathway leads to the accumulation of propionyl-CoA and its upstream precursors, resulting in severe metabolic disturbances.

Propionyl-CoA in Healthy vs. Diseased States: A Quantitative Comparison

The accumulation of propionyl-CoA and its byproducts is a hallmark of several inborn errors of metabolism, most notably Propionic Acidemia and Methylmalonic Acidemia. The following table summarizes the typical quantitative differences observed.

AnalyteHealthy State (Plasma)Diseased State (Plasma) - Propionic AcidemiaMethod of Detection
Propionylcarnitine (B99956) (C3) < 4 µmol/L> 20 µmol/L (can exceed 100 µmol/L)Tandem Mass Spectrometry (MS/MS)
Glycine 150-350 µmol/L> 1000 µmol/L (Hyperglycinemia)Amino Acid Analysis (HPLC or MS/MS)
Ammonia < 50 µmol/L> 100 µmol/L (Hyperammonemia, especially during metabolic crises)Enzymatic Assay
Lactate 0.5-2.2 mmol/L> 2.5 mmol/L (often elevated during decompensation)Enzymatic Assay
Propionic Acid < 5 µmol/L> 1000 µmol/L (in urine and plasma)Gas Chromatography-Mass Spectrometry (GC-MS)

Signaling and Metabolic Pathways

The diagrams below illustrate the core metabolic pathway for propionyl-CoA and the workflow for diagnosing related metabolic disorders.

Propionyl_CoA_Metabolism cluster_precursors Catabolic Sources cluster_disease Disease State Accumulation Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (I, V, T, M) Amino Acids (I, V, T, M) Amino Acids (I, V, T, M)->Propionyl-CoA Cholesterol Side-Chain Cholesterol Side-Chain Cholesterol Side-Chain->Propionyl-CoA S-Methylmalonyl-CoA S-Methylmalonyl-CoA Propionyl-CoA->S-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) Propionic Acid Propionic Acid Propionyl-CoA->Propionic Acid Overflow Pathway (in Disease) Methylcitrate Methylcitrate Propionyl-CoA->Methylcitrate Overflow Pathway (in Disease) Propionylcarnitine Propionylcarnitine Propionyl-CoA->Propionylcarnitine Overflow Pathway (in Disease) R-Methylmalonyl-CoA R-Methylmalonyl-CoA S-Methylmalonyl-CoA->R-Methylmalonyl-CoA Methylmalonyl-CoA Racemase Succinyl-CoA Succinyl-CoA R-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MCM) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic fate of Propionyl-CoA in healthy and diseased states.

Diagnostic_Workflow Newborn Screening Newborn Screening Acylcarnitine Profile (MS/MS) Acylcarnitine Profile (MS/MS) Newborn Screening->Acylcarnitine Profile (MS/MS) Elevated C3 Elevated C3 Acylcarnitine Profile (MS/MS)->Elevated C3 Urine Organic Acids (GC-MS) Urine Organic Acids (GC-MS) Elevated C3->Urine Organic Acids (GC-MS) Confirm Plasma Amino Acids Plasma Amino Acids Elevated C3->Plasma Amino Acids Confirm Confirmation Confirmation Urine Organic Acids (GC-MS)->Confirmation Plasma Amino Acids->Confirmation Enzyme Assay Enzyme Assay Confirmation->Enzyme Assay Genetic Testing (PCCA/PCCB) Genetic Testing (PCCA/PCCB) Confirmation->Genetic Testing (PCCA/PCCB)

Caption: Diagnostic workflow for disorders of Propionyl-CoA metabolism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of metabolites related to propionyl-CoA metabolism.

A. Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

  • Objective: To quantify propionylcarnitine (C3) and other acylcarnitines as primary biomarkers.

  • Sample: Dried blood spot (DBS) or plasma.

  • Methodology:

    • Sample Preparation: A 3mm DBS punch or 10 µL of plasma is placed in a 96-well plate.

    • Extraction: An extraction solution containing internal standards (isotopically labeled carnitines, e.g., d3-C3-carnitine) in methanol (B129727) is added to each well. The plate is agitated for 30 minutes.

    • Derivatization: The supernatant is transferred to a new plate and evaporated under nitrogen. The residue is then derivatized with butanolic-HCl at 65°C for 15 minutes to form butyl esters.

    • Analysis: The derivatized sample is again dried and reconstituted in the mobile phase for flow injection analysis-tandem mass spectrometry (FIA-MS/MS).

    • Detection: The instrument operates in positive ion mode, using precursor ion scanning or multiple reaction monitoring (MRM) to detect the characteristic fragmentation of acylcarnitines. The concentration of C3 is calculated based on the ratio of its ion intensity to that of the labeled internal standard.

B. Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify propionic acid, methylcitrate, and other organic acids in urine.

  • Sample: Urine.

  • Methodology:

    • Sample Preparation: A specific volume of urine (e.g., 1 mL) is spiked with an internal standard (e.g., tropic acid).

    • Extraction: Organic acids are extracted from the acidified urine sample using a solvent like ethyl acetate.

    • Derivatization: The solvent is evaporated, and the residue is derivatized to make the organic acids volatile. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Injection & Separation: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column (e.g., a DB-5ms column).

    • Detection: As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the fragments based on their mass-to-charge ratio. The resulting mass spectrum is compared to a library (e.g., NIST) for identification, and quantification is performed relative to the internal standard.

C. Propionyl-CoA Carboxylase (PCC) Enzyme Assay

  • Objective: To measure the functional activity of the PCC enzyme, confirming a diagnosis of Propionic Acidemia.

  • Sample: Patient-derived fibroblasts or lymphocytes.

  • Methodology:

    • Cell Culture: Fibroblasts are cultured from a skin biopsy under standard conditions.

    • Homogenization: Cells are harvested and homogenized in a buffered solution to release cellular contents, including mitochondria where PCC is located.

    • Assay Reaction: The cell homogenate is incubated in a reaction mixture containing a radiolabeled substrate, [1-14C]propionyl-CoA or NaH14CO3 (bicarbonate). The reaction buffer includes necessary cofactors like ATP, MgCl2, and biotin.

    • Measurement: The PCC enzyme catalyzes the incorporation of radiolabeled bicarbonate into propionyl-CoA to form [14C]methylmalonyl-CoA. The reaction is stopped, and the acid-stable radiolabeled product is separated from the unreacted substrate.

    • Quantification: The radioactivity of the product is measured using a scintillation counter. Enzyme activity is expressed as nmol of substrate converted per hour per mg of protein. Activity is compared to healthy controls, with deficient samples showing little to no activity.

Correlation of Propionyl-CoA with Key Metabolic Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial searches for "(2R)-sulfonatepropionyl-CoA" did not yield specific results, suggesting it may be a novel or less-documented metabolite. This guide therefore focuses on the well-established metabolic hub of propionyl-CoA , providing a comparative analysis of its correlation with other significant metabolic markers. The accumulation of propionyl-CoA is a central feature of several inborn errors of metabolism, most notably propionic acidemia (PA) and methylmalonic acidemia (MMA).[1][2] Understanding the intricate relationships between propionyl-CoA and other metabolites is crucial for diagnosing these conditions, monitoring disease progression, and developing effective therapeutic strategies.

Propionyl-CoA is a pivotal intermediate in the catabolism of several essential amino acids (valine, isoleucine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[3][4][5] Its metabolism is intrinsically linked to the tricarboxylic acid (TCA) cycle, urea (B33335) cycle, and fatty acid oxidation.[6][7] Consequently, the dysregulation of propionyl-CoA levels leads to a cascade of metabolic disturbances, reflected in the altered concentrations of various biomarkers.

Quantitative Correlation of Propionyl-CoA with Primary and Secondary Metabolic Markers

The following table summarizes the key metabolic markers that show a significant correlation with elevated propionyl-CoA levels, primarily in the context of propionic acidemia. These markers are categorized as primary (directly derived from propionyl-CoA) and secondary (resulting from the downstream effects of propionyl-CoA accumulation).

Metabolic Marker Category Metabolic Marker Typical Change with Elevated Propionyl-CoA Clinical Significance & Correlation
Primary Metabolites Propionylcarnitine (B99956) (C3) A primary biomarker for propionic acidemia, directly reflecting the accumulation of propionyl-CoA.[1][6] The ratio of propionylcarnitine to acetylcarnitine (C3/C2) is often used as a diagnostic indicator.[6]
Methylcitric Acid (MCA) Formed from the condensation of propionyl-CoA and oxaloacetate.[6] Elevated levels in urine and plasma are highly indicative of PA and MMA.[1][6] The ratio of MCA to citric acid can be an important marker for disease severity.[6]
3-Hydroxypropionic Acid A derivative of propionic acid, its presence in urine, along with methylcitrate, is diagnostic for PA.[3][6] Plasma levels of 3-hydroxypropionic acid have been shown to directly correlate with plasma ammonium (B1175870) during metabolic decompensation.[1][6]
Propionylglycine A glycine (B1666218) conjugate of propionic acid, elevated levels are found in blood and urine.[3][6]
Secondary Metabolites Ammonium Propionyl-CoA accumulation can inhibit the urea cycle, leading to hyperammonemia, a major cause of neurotoxicity in PA.[3][6][7]
Glycine Often elevated in plasma, a condition known as hyperglycinemia.[7][8]
TCA Cycle Intermediates Propionyl-CoA can inhibit enzymes of the TCA cycle, leading to a decrease in intermediates like citrate, α-ketoglutarate, succinic acid, and fumaric acid.[6][9] This reflects an anaplerotic deficiency.[6]
Acetyl-CoA The C3/C2 ratio is often used as an indirect measure of the propionyl-CoA to acetyl-CoA balance. A high ratio suggests a relative decrease in acetyl-CoA.[6]
L-Carnitine The formation of propionylcarnitine can deplete the free L-carnitine pool, leading to a secondary carnitine deficiency.[7][10]

Experimental Protocols for Key Biomarker Analysis

Accurate quantification of these metabolic markers is essential for clinical diagnosis and research. The following outlines the standard methodologies for their measurement.

1. Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

  • Objective: To quantify propionylcarnitine (C3) and other acylcarnitines in biological samples.

  • Methodology:

    • Sample Preparation: Dried blood spots, plasma, or serum are used.[11][12] Proteins are precipitated, and the supernatant containing acylcarnitines is extracted.[12] The acylcarnitines are then derivatized to their butyl-esters.[12]

    • Analysis: The prepared sample is introduced into a tandem mass spectrometer, typically using flow-injection analysis.[11][12] A precursor ion scan is employed to detect all acylcarnitine species.[11]

    • Data Interpretation: The concentrations of individual acylcarnitines are determined by comparing their signal intensities to those of known internal standards.[13]

2. Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To measure levels of methylcitric acid, 3-hydroxypropionic acid, and other organic acids in urine.[14]

  • Methodology:

    • Sample Preparation: Urine samples are subjected to liquid-liquid extraction to isolate the organic acids. The extracts are then derivatized to make them volatile for GC analysis.

    • Analysis: The derivatized sample is injected into a gas chromatograph, which separates the different organic acids. The separated compounds are then detected and identified by a mass spectrometer.[14][15]

    • Data Interpretation: The concentration of each organic acid is calculated based on the peak area relative to an internal standard.[15]

3. Amino Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To quantify glycine and other amino acids in plasma.

  • Methodology:

    • Sample Preparation: Plasma proteins are precipitated, and the supernatant containing the amino acids is collected.

    • Analysis: The amino acids are separated using liquid chromatography and then detected by a tandem mass spectrometer.[14]

    • Data Interpretation: The concentration of each amino acid is determined by comparing its signal to a calibration curve generated from standards.

Visualizing the Metabolic Impact of Propionyl-CoA Accumulation

The following diagrams illustrate the central role of propionyl-CoA in metabolism and the consequences of its accumulation.

Propionyl-CoA Metabolism and Associated Biomarkers Propionyl_CoA Propionyl-CoA Propionylcarnitine Propionylcarnitine (C3) (Biomarker) Propionyl_CoA->Propionylcarnitine Carnitine Acyltransferase Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA PCC Methylcitric_Acid Methylcitric Acid (Biomarker) Propionyl_CoA->Methylcitric_Acid Citrate Synthase Urea_Cycle Urea Cycle Propionyl_CoA->Urea_Cycle Inhibition Amino_Acids Amino Acids (Val, Ile, Thr, Met) Amino_Acids->Propionyl_CoA Odd_Chain_Fatty_Acids Odd-Chain Fatty Acids Odd_Chain_Fatty_Acids->Propionyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitric_Acid Ammonium Ammonium (Biomarker) Urea_Cycle->Ammonium Accumulation PCC Propionyl-CoA Carboxylase

Caption: Metabolic fate of propionyl-CoA and the formation of key biomarkers in propionic acidemia.

Experimental_Workflow_for_Metabolite_Analysis start Biological Sample (Blood, Urine) extraction Metabolite Extraction & Derivatization start->extraction lc_ms LC-MS/MS Analysis (Acylcarnitines, Amino Acids) extraction->lc_ms gc_ms GC-MS Analysis (Organic Acids) extraction->gc_ms data_processing Data Processing & Quantification lc_ms->data_processing gc_ms->data_processing interpretation Clinical Interpretation & Correlation Analysis data_processing->interpretation

Caption: A generalized workflow for the analysis of metabolic markers from biological samples.

References

Literature Review of (2R)-sulfonatepropionyl-CoA Studies: An Analysis of a Niche Research Compound and a Guide to the Metabolism of Propionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for scientific literature and experimental data on (2R)-sulfonatepropionyl-CoA has revealed a significant lack of published studies. This compound is available commercially as a research chemical, identified by the CAS number 2396507-34-7, but does not appear in peer-reviewed publications detailing its synthesis, biological function, or involvement in metabolic pathways. Consequently, a direct comparison guide with quantitative data and experimental protocols for this compound cannot be constructed from the available public domain information.

Given the likely interest of researchers in acyl-CoA metabolism, this guide provides a detailed review of the closely related and metabolically significant molecule, propionyl-CoA. This guide will serve as a valuable resource for understanding the pathways and enzymes that are central to the metabolism of three-carbon acyl-CoAs.

Propionyl-CoA: A Key Intermediate in Cellular Metabolism

Propionyl-CoA is a coenzyme A thioester of propionic acid and a critical intermediate in cellular catabolism.[1] Its metabolism is a key process for the breakdown of various substrates and their entry into central energy pathways.

Sources of Propionyl-CoA

Propionyl-CoA is generated from several major metabolic routes:

  • Catabolism of Odd-Chain Fatty Acids: The β-oxidation of fatty acids with an odd number of carbons yields acetyl-CoA until the final three-carbon unit, which is released as propionyl-CoA.[2]

  • Breakdown of Amino Acids: The catabolism of the essential amino acids valine, isoleucine, methionine, and threonine results in the production of propionyl-CoA.[2][3]

  • Cholesterol Side-Chain Oxidation: The degradation of the cholesterol side chain also contributes to the cellular pool of propionyl-CoA.[3]

The Catabolic Pathway of Propionyl-CoA

In mammals, propionyl-CoA is converted to succinyl-CoA, an intermediate of the Krebs cycle, through a three-step enzymatic pathway primarily occurring in the mitochondria.[4][5]

Propionyl_CoA_Metabolism cluster_sources Sources of Propionyl-CoA Odd-Chain\nFatty Acids Odd-Chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-Chain\nFatty Acids->Propionyl-CoA Amino Acids\n(Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids\n(Val, Ile, Met, Thr)->Propionyl-CoA Cholesterol Cholesterol Cholesterol->Propionyl-CoA Succinyl-CoA Succinyl-CoA Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle

Key Enzymes in Propionyl-CoA Catabolism

The conversion of propionyl-CoA to succinyl-CoA is catalyzed by a series of three enzymes with distinct mechanisms and cofactor requirements.

EnzymeGene(s)FunctionCofactorsClinical Relevance
Propionyl-CoA Carboxylase (PCC) PCCA, PCCBCatalyzes the ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.[4][5]Biotin (Vitamin B7), ATP, Bicarbonate (HCO3-)[2]Deficiency leads to propionic acidemia, a serious metabolic disorder.[6]
Methylmalonyl-CoA Epimerase (MCE) MCEECatalyzes the stereoinversion of (S)-methylmalonyl-CoA to its (R)-epimer.[7]NoneDeficiency can cause methylmalonic aciduria.
Methylmalonyl-CoA Mutase (MCM) MUTCatalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[8]Adenosylcobalamin (Vitamin B12)[5]Deficiency leads to methylmalonic acidemia.[8]

Experimental Protocols for Key Enzymes

While specific protocols for this compound are unavailable, established methods exist for assessing the activity of enzymes in the propionyl-CoA metabolic pathway. These assays are crucial for diagnosing metabolic disorders and for basic research.

Propionyl-CoA Carboxylase (PCC) Activity Assay

The activity of PCC is often measured in patient-derived cells, such as lymphocytes or fibroblasts, to diagnose propionic acidemia.[9]

Principle: The assay measures the rate of conversion of propionyl-CoA to methylmalonyl-CoA. This can be achieved through various detection methods.

General Workflow:

  • Sample Preparation: Lymphocytes are isolated from whole blood and stimulated to grow using phytohemagglutinin (PHA).[9] The cells are then lysed to release mitochondrial enzymes.

  • Enzymatic Reaction: The cell lysate is incubated with a reaction mixture containing propionyl-CoA, ATP, and bicarbonate.

  • Detection and Quantification:

    • Radiometric Assay: A traditional method involves using 14C-labeled bicarbonate. The incorporation of the radiolabel into an acid-stable product (methylmalonyl-CoA) is measured by scintillation counting.

    • HPLC-based Assay: A more modern approach uses high-performance liquid chromatography (HPLC) to separate and quantify the product, methylmalonyl-CoA, from the substrate, propionyl-CoA.[9]

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for the quantification of acyl-CoAs and can be used to measure the reaction product.[10][11]

PCC_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Quantification Whole_Blood Whole Blood Sample Lymphocyte_Isolation Isolate Lymphocytes Whole_Blood->Lymphocyte_Isolation PHA_Stimulation PHA Stimulation Lymphocyte_Isolation->PHA_Stimulation Cell_Lysis Cell Lysis PHA_Stimulation->Cell_Lysis Reaction_Mix Incubate Lysate with: - Propionyl-CoA - ATP - Bicarbonate Cell_Lysis->Reaction_Mix HPLC HPLC Separation Reaction_Mix->HPLC LC_MS LC-MS/MS Analysis Reaction_Mix->LC_MS Quantification Quantify Methylmalonyl-CoA HPLC->Quantification LC_MS->Quantification

Methylmalonyl-CoA Epimerase (MCE) and Mutase (MCM) Assays

Assays for MCE and MCM are often coupled, as the product of the epimerase is the substrate for the mutase.

Principle: An assay for MCE can be designed by measuring the conversion of (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA. Since MCM is specific for the (R) isomer, its inclusion in the reaction mix allows for the quantification of MCE activity by measuring the final product, succinyl-CoA.[12]

General Workflow:

  • Substrate and Enzymes: A reaction is set up containing (S)-methylmalonyl-CoA, purified MCE, and purified MCM.

  • Enzymatic Reaction: The mixture is incubated to allow the sequential conversion of (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA and then to succinyl-CoA.

  • Detection: The disappearance of methylmalonyl-CoA or the appearance of succinyl-CoA is measured, typically by HPLC or LC-MS/MS.[12]

Conclusion

While the specific compound this compound remains uncharacterized in the scientific literature, the metabolic pathway of the structurally related molecule, propionyl-CoA, is well-understood and of significant clinical and biochemical importance. The enzymes that process propionyl-CoA are essential for normal metabolism, and their dysfunction leads to severe inherited disorders. The experimental methods developed to study this pathway are robust and critical for both clinical diagnostics and fundamental research into acyl-CoA metabolism. Future research may elucidate the role of synthetic acyl-CoA derivatives like this compound, potentially as enzyme inhibitors, probes, or metabolic tracers.

References

Safety Operating Guide

Navigating the Safe Disposal of (2R)-sulfonatepropionyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling (2R)-sulfonatepropionyl-CoA, a thorough hazard assessment is paramount. Based on the functional groups present (a sulfonate and a CoA ester), potential hazards may include skin and eye irritation.[1][2] Always consult the specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, treating the compound with caution is the most prudent approach.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection A laboratory coat or chemical-resistant apron.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

II. Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Ventilate : Immediately clear the area of non-essential personnel and ensure adequate ventilation.[1]

  • Containment : For solid spills, carefully sweep up the material to minimize dust generation and place it into a designated and clearly labeled waste container.[1]

  • Decontamination : Clean the spill area with a suitable absorbent material. This contaminated material must also be disposed of as hazardous waste.[1]

  • Reporting : Report the incident to the laboratory supervisor and adhere to your institution's spill reporting procedures.[1]

III. Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

  • Waste Container : Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The container material should be compatible with acidic compounds.

IV. Step-by-Step Disposal Protocol: Neutralization of Sulfonate Group

The sulfonic acid moiety of this compound suggests that the compound is acidic. Therefore, neutralization is a key step before disposal. This procedure should be performed in a chemical fume hood.

Experimental Protocol: Neutralization and Disposal

  • Select a Neutralizing Agent : A weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended for a controlled reaction.[1][3]

  • Prepare for Neutralization :

    • If the waste is solid, dissolve it in water in a large, appropriate container (e.g., a large beaker).

    • Place the container in a secondary container (e.g., a plastic tub) to contain any potential spills or overflows.

  • Neutralization :

    • Slowly and carefully add the neutralizing agent to the dissolved waste solution. Be aware that this reaction may produce gas (carbon dioxide) and heat, so slow addition is critical to prevent frothing and splashing.[1]

    • Continuously stir the solution during neutralization.

  • Monitor pH :

    • Use a pH meter or pH strips to monitor the pH of the solution.

    • The target pH for neutralization is typically between 6.0 and 8.0.[1]

  • Final Disposal :

    • Once neutralized, transfer the solution to a properly labeled hazardous waste container.

    • Arrange for collection by a certified waste disposal service.

    • Important : Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's policies and local regulations.[1][4] Many institutions prohibit the drain disposal of any chemical waste, regardless of neutralization.[4]

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Have this compound Waste hazard_assessment Conduct Hazard Assessment (Consult SDS if available) start->hazard_assessment don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_assessment->don_ppe collect_waste Collect waste in a labeled, compatible container don_ppe->collect_waste dissolve Dissolve waste in water (if solid) collect_waste->dissolve neutralize Neutralize with weak base (e.g., NaHCO3) dissolve->neutralize monitor_ph Monitor pH to 6.0-8.0 neutralize->monitor_ph check_policy Check Institutional & Local Drain Disposal Policy monitor_ph->check_policy drain_disposal Permitted Drain Disposal (Flush with copious water) check_policy->drain_disposal Yes hazardous_waste Transfer to Hazardous Waste Container check_policy->hazardous_waste No/Uncertain end End: Disposal Complete drain_disposal->end professional_disposal Arrange for Professional Waste Disposal hazardous_waste->professional_disposal professional_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for (2-R)-sulfonatepropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal protocols for (2R)-sulfonatepropionyl-CoA. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.

Hazard Identification and Personal Protective Equipment (PPE)

1.1 Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific laboratory procedure. However, the following table outlines the minimum recommended PPE for handling this compound.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles, Face ShieldGoggles are required to protect against splashes and chemical vapors. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Disposable Nitrile GlovesDouble-gloving is recommended to provide additional protection. Gloves should be changed immediately upon contamination.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection N95 or higher RespiratorRecommended when handling the powdered form of the compound to prevent inhalation of airborne particles. A full face-piece respirator may be necessary for large quantities or in case of spills.
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.

1.2 Storage and Handling Precautions

Condition Requirement Rationale
Storage Temperature Room temperatureAs indicated by suppliers, storage at room temperature in the continental US is acceptable; however, specific storage conditions should be confirmed with the Certificate of Analysis.
Ventilation Well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation exposure.
Incompatible Materials Strong bases, Oxidizing agentsSulfonic acids can react violently with strong bases. Avoid contact with strong oxidizing agents.
Hygiene No eating, drinking, or smokingStandard laboratory practice to prevent ingestion of hazardous chemicals. Wash hands thoroughly after handling.

Experimental Protocols: Safe Handling and Spill Response

2.1 General Handling Protocol

  • Preparation : Before handling this compound, ensure the work area is clean and uncluttered. A designated area within a fume hood should be prepared.

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in Table 1.1.

  • Weighing : If working with a solid form, weigh the compound in a fume hood to avoid inhalation of any dust. Use anti-static measures if necessary.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly. If the solvent is water, be aware that sulfonate compounds can be acidic.

  • Post-Handling : After use, ensure the container is tightly sealed. Clean the work area thoroughly. Remove and dispose of gloves properly, and wash hands.

2.2 Spill Response Protocol

  • Evacuate : In case of a significant spill, evacuate the immediate area.

  • Alert : Inform laboratory personnel and the designated safety officer.

  • Assess : From a safe distance, assess the extent of the spill and any immediate hazards.

  • Containment (for minor spills) : If the spill is small and you are trained to handle it, wear appropriate PPE. Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Cleanup : Carefully sweep the absorbed material into a designated, labeled waste container.

  • Decontamination : Clean the spill area with soap and water.

  • Disposal : Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container.
Liquid Waste (Aqueous) Collect in a labeled, sealed container. The pH should be neutralized if necessary before collection, following institutional guidelines.
Contaminated Materials Includes gloves, paper towels, and absorbent materials. Place in a sealed bag or container labeled as hazardous waste.

Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Workflow Diagrams

The following diagrams illustrate the standard workflows for handling this compound and responding to a spill.

HandlingWorkflow A 1. Prepare Work Area (Fume Hood) B 2. Don Appropriate PPE A->B C 3. Weigh/Handle Compound B->C D 4. Perform Experiment C->D E 5. Secure Compound & Clean Area D->E F 6. Doff PPE & Wash Hands E->F

Caption: Standard Operating Procedure for Handling this compound.

SpillResponseWorkflow Spill Spill Occurs Evacuate 1. Evacuate Immediate Area Spill->Evacuate Alert 2. Alert Others & Safety Officer Evacuate->Alert Assess 3. Assess the Spill Alert->Assess MinorSpill Minor Spill? Assess->MinorSpill MajorSpill Major Spill (Follow EHS Protocol) MinorSpill->MajorSpill No Contain 4. Contain Spill (Inert Absorbent) MinorSpill->Contain Yes Cleanup 5. Collect Waste Contain->Cleanup Decontaminate 6. Clean Spill Area Cleanup->Decontaminate Dispose 7. Dispose of Waste Decontaminate->Dispose

Caption: General Spill Response Workflow for this compound.

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